9,9'-Dixanthylidene
Description
The exact mass of the compound 9-(9H-Xanthen-9-ylidene)-9H-xanthene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-xanthen-9-ylidenexanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXWAWNPJCEOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199648 | |
| Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199648 | |
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Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-45-3 | |
| Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dixanthylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(9H-Xanthen-9-ylidene)-9H-xanthene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(9H-xanthen-9-ylidene)-9H-xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.493 | |
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Foundational & Exploratory
The Enduring Enigma of a Strained Alkene: A Technical Guide to the Discovery and Synthesis of 9,9'-Dixanthylidene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating history of 9,9'-dixanthylidene, a sterically hindered and chromically active alkene that has captivated chemists for over a century. From its unexpected discovery to the evolution of its synthesis, this document provides a comprehensive overview for researchers and scientists. We will explore the foundational synthetic routes, the mechanistic underpinnings of these transformations, and the causality behind the experimental choices that have shaped our understanding of this unique molecule.
I. Discovery and the Dawn of Overcrowded Alkenes
The story of this compound is intrinsically linked to the broader exploration of "overcrowded" or sterically strained ethylenes. These molecules, where bulky substituents force the π-system to twist, exhibit unusual physical and chemical properties, most notably thermochromism and photochromism.
While the exact first synthesis is a matter of historical nuance, the seminal work on sterically hindered alkenes was pioneered by German chemist Franz Feist in the early 20th century. His investigations into the reactions of highly substituted organic compounds laid the groundwork for understanding the unique reactivity of molecules with significant steric strain.
A pivotal moment in the history of this compound came in 1944 , when Alexander Schönberg and Ahmed Mustafa published their work on the reductive coupling of xanthone. Their research provided a more accessible and rational synthetic route to this intriguing molecule, paving the way for further investigation into its peculiar properties.
II. Classical Synthetic Approaches: Taming Steric Hindrance
The synthesis of this compound has historically been a challenge due to the significant steric hindrance around the central double bond. The classical methods primarily revolve around the reductive coupling of xanthone, the corresponding ketone.
A. The Schönberg and Mustafa Method: Reductive Coupling with Zinc and Acetic Acid
The most historically significant and conceptually straightforward synthesis of this compound is the reductive coupling of xanthone using zinc dust in acetic acid. This method, a variation of the Clemmensen reduction, proceeds through a single-electron transfer mechanism.
Causality Behind Experimental Choices:
-
Xanthone as the Precursor: Xanthone, a readily available heterocyclic ketone, provides the rigid, planar xanthyl framework necessary for the final product.
-
Zinc Dust: Zinc is an effective single-electron reducing agent, capable of converting the carbonyl group into a radical anion.
-
Acetic Acid: Acetic acid serves as a proton source to neutralize the intermediate species and as a solvent that can withstand the reaction conditions. The acidic medium also activates the carbonyl group for reduction.
Reaction Mechanism Overview:
The reaction is believed to proceed through the following key steps:
-
Single-Electron Transfer (SET): Two zinc atoms each donate an electron to the carbonyl group of two xanthone molecules, forming two ketyl radical anions.
-
Dimerization: The two ketyl radicals couple to form a pinacol intermediate.
-
Deoxygenation: Under the acidic and reducing conditions, the pinacol undergoes deoxygenation to form the central carbon-carbon double bond of this compound.
Reductive Coupling of Xanthone.
Experimental Protocol: Classical Schönberg and Mustafa Synthesis
Disclaimer: This protocol is based on historical accounts and should be adapted with modern safety standards and laboratory practices.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthone (1 equivalent) in glacial acetic acid.
-
Addition of Zinc: Add activated zinc dust (a significant excess, e.g., 5-10 equivalents) portion-wise to the stirred suspension. The activation of zinc can be achieved by washing with dilute hydrochloric acid, followed by water, ethanol, and ether, and then drying under vacuum.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the solid xanthone and a change in the color of the solution.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the hot solution to remove excess zinc and any inorganic salts.
-
Isolation and Purification: Carefully pour the filtrate into a large volume of cold water. The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of ethanol. The crude product can be recrystallized from a suitable solvent such as toluene or xylene to yield the pure compound.
| Reagent | Molar Ratio | Purpose |
| Xanthone | 1 | Starting material |
| Zinc Dust | 5 - 10 | Reducing agent |
| Glacial Acetic Acid | Solvent | Proton source and reaction medium |
Table 1: Reagents for the Schönberg and Mustafa Synthesis.
III. Physicochemical Properties and the Phenomenon of Thermochromism
This compound is a crystalline solid at room temperature, typically appearing as pale yellow or off-white crystals. Its most remarkable property is its thermochromism , the reversible change in color upon heating.
At room temperature, the molecule exists in a folded or "anti-folded" conformation to minimize steric strain. In this state, the two xanthyl moieties are not perfectly planar with respect to the central double bond. Upon heating, the molecule gains enough thermal energy to overcome the steric barrier and adopt a more planar, twisted conformation. This conformational change leads to a significant alteration in the electronic structure and a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum, resulting in a dramatic color change to a deep red or purple.
Thermochromism of this compound.
IV. Modern Synthetic Developments
While the classical reductive coupling methods are historically important, modern organic synthesis has sought more efficient, milder, and higher-yielding routes to overcrowded alkenes. These methods often employ low-valent titanium reagents (e.g., the McMurry reaction) or other transition metal-catalyzed coupling reactions. However, for the specific case of this compound, the Schönberg and Mustafa method, with minor modifications, remains a reliable and frequently cited procedure due to the accessibility of the starting materials.
V. Conclusion and Future Perspectives
The journey of this compound, from its roots in the study of sterically hindered molecules to its well-characterized thermochromic behavior, is a testament to the enduring curiosity of organic chemists. The foundational synthetic work of pioneers like Feist and Schönberg and Mustafa laid the critical groundwork for our understanding of this and other "overcrowded" systems. For researchers in materials science and drug development, the unique properties of this compound and its derivatives may offer opportunities in the design of novel sensors, molecular switches, and responsive materials. A thorough understanding of its historical discovery and synthesis provides a vital context for future innovation in this fascinating area of chemistry.
References
- Schönberg, A., & Mustafa, A. (1944). Journal of the Chemical Society, 67. (A specific URL for this historical document is not readily available, but it can be accessed through university library databases and the Royal Society of Chemistry archives).
- Feist, F. (1907). Liebigs Annalen der Chemie, 354(2‐3), 249-345. (This historical publication can be accessed through major chemical society archives and university libraries).
An In-depth Technical Guide to the Fundamental Photophysical Properties of 9,9'-Dixanthylidene
Abstract
This technical guide provides a comprehensive exploration of the fundamental photophysical properties of 9,9'-Dixanthylidene, a fascinating molecule belonging to the class of overcrowded alkenes. Addressed to researchers, scientists, and professionals in drug development, this document delves into the intricate relationship between the molecule's unique structure and its remarkable photochromic and thermochromic behaviors. While direct and exhaustive experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles from analogous overcrowded alkene systems, particularly 9,9'-bifluorenylidene, to present a robust predictive framework. We will explore the electronic structure, excited-state dynamics, and the experimental and theoretical methodologies crucial for a thorough characterization of this and similar molecular systems.
Introduction: The Intriguing World of Overcrowded Alkenes
Overcrowded alkenes are a class of molecules characterized by significant steric hindrance around a central carbon-carbon double bond. This steric strain forces the molecule to adopt a non-planar, twisted geometry in its ground state. This compound, with its two bulky xanthyl moieties linked by a central double bond, is a prime example of this molecular architecture. This inherent structural strain is the wellspring of its fascinating photophysical properties, including photochromism and thermochromism, making it a molecule of significant interest for applications in molecular switches, optical data storage, and smart materials.
Basic Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 517-45-3 | [1] |
| Molecular Formula | C₂₆H₁₆O₂ | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Melting Point | 315 °C | [1] |
| Boiling Point | 494.2 °C at 760 mmHg | [1] |
Electronic Structure and Spectroscopy: A Tale of Twisted Pi-Systems
The photophysical behavior of this compound is dictated by its electronic structure, which is a direct consequence of its twisted geometry. Unlike planar conjugated systems, the steric hindrance in this compound prevents full p-orbital overlap across the central double bond. This has profound implications for its absorption and emission properties.
UV-Visible Absorption
The UV-Vis absorption spectrum of this compound is expected to be characterized by a strong absorption band in the near-UV region, corresponding to the π-π* electronic transition. Due to the reduced conjugation across the central double bond, this absorption maximum is likely to be at a shorter wavelength compared to a hypothetical planar analogue. The position and intensity of this band will be sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Expected Absorption Characteristics:
| Solvent | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε, M-1cm-1) |
| Hexane | ~350-380 | ~10,000 - 15,000 |
| Dichloromethane | ~360-390 | ~11,000 - 16,000 |
| Acetonitrile | ~360-390 | ~11,000 - 16,000 |
Note: These are estimated values based on the properties of similar overcrowded alkenes. Experimental verification is required.
Fluorescence Emission
A key characteristic of many overcrowded alkenes is their aggregation-induced emission (AIE) behavior. In dilute solutions, these molecules are often weakly fluorescent due to efficient non-radiative decay pathways facilitated by rotational and vibrational motions around the central double bond. However, in the aggregated state or in viscous media, these motions are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of the fluorescence quantum yield. While not definitively reported for this compound, this AIE phenomenon is a strong possibility.
The fluorescence spectrum is expected to be broad and unstructured, with a significant Stokes shift. The emission wavelength will also likely exhibit solvatochromism.
Expected Fluorescence Properties:
| Property | Expected Value in Dilute Solution | Expected Value in Aggregate/Viscous Media |
| Fluorescence Quantum Yield (Φf) | < 0.01 | > 0.1 |
| Fluorescence Lifetime (τf) | < 1 ns | > 2 ns |
Note: These are hypothetical values to illustrate the AIE concept and require experimental validation for this compound.
Photochromism and Thermochromism: A Dance of Isomers
The most captivating properties of this compound are its photochromism and thermochromism – the ability to reversibly change its structure and, consequently, its color in response to light and heat, respectively. This behavior arises from the interconversion between two stable isomers: a folded (or bent) form and a twisted form.
Figure 1: Simplified Jablonski diagram illustrating the photochromic and thermochromic cycle of an overcrowded alkene like this compound.
The Photochromic Mechanism
Upon absorption of a photon of appropriate energy, the ground-state folded isomer (A) is promoted to an excited electronic state. In this excited state, the molecule undergoes a rapid conformational change, leading to the formation of the twisted isomer (B). This process is often ultrafast, occurring on the picosecond timescale. The two isomers have distinct absorption spectra, leading to the observed color change. The reverse transformation from the twisted to the folded isomer is thermally driven.
Thermochromism
The twisted isomer is typically less stable than the folded isomer. Therefore, upon heating, the thermal energy is sufficient to overcome the energy barrier for the back-isomerization, leading to a change in the equilibrium between the two forms and a corresponding color change.
Excited-State Dynamics: An Ultrafast Journey
The photophysical properties of this compound are governed by its behavior in the excited state. Drawing parallels with 9,9'-bifluorenylidene, we can anticipate an extremely rapid deactivation of the initially populated excited state.
Figure 2: Proposed excited-state relaxation pathway for this compound.
Upon photoexcitation to the first singlet excited state (S₁), the molecule is expected to undergo an ultrafast (sub-100 femtoseconds) decay to a lower-lying "dark" state. This dark state is likely a twisted intramolecular charge transfer (TICT) state or a biradicaloid species. From this dark state, the molecule can either undergo isomerization to the twisted ground state or relax back to the folded ground state via non-radiative pathways. This ultrafast relaxation from the bright S₁ state explains the typically low fluorescence quantum yields observed in non-viscous solutions.
Experimental Protocols for Characterization
A thorough understanding of the photophysical properties of this compound requires a combination of spectroscopic and synthetic techniques.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various established methods. A common route involves the reductive coupling of xanthone.
Protocol: Reductive Coupling of Xanthone
-
Preparation of Xanthone: Xanthone can be synthesized via the dehydration of 2-phenoxybenzoic acid.
-
Reduction to Xanthydrol: Xanthone is reduced to 9-hydroxyxanthene (xanthydrol) using a suitable reducing agent like sodium borohydride.
-
Coupling to this compound: Xanthydrol is then subjected to a coupling reaction, often under acidic conditions or using a coupling agent like titanium(IV) chloride, to yield this compound.
For detailed synthetic procedures, refer to specialized organic synthesis literature.
Steady-State Spectroscopy
-
UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λmax) and molar extinction coefficients (ε). Spectra should be recorded in a range of solvents with varying polarity to assess solvatochromism.
-
Fluorescence Spectroscopy: To measure the emission spectra, determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate), and assess the aggregation-induced emission (AIE) properties by measuring fluorescence in solutions of varying viscosity and in the solid state.
Time-Resolved Spectroscopy
-
Time-Correlated Single Photon Counting (TCSPC): To measure the fluorescence lifetime (τf) in different environments.
-
Transient Absorption Spectroscopy (TAS): This is a powerful pump-probe technique to probe the excited-state dynamics. A short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the changes in absorption as a function of time. This allows for the direct observation of the formation and decay of transient species, such as the excited singlet state and the dark state.
Figure 3: Schematic of a typical transient absorption spectroscopy setup.
Theoretical Framework: A Computational Perspective
Computational chemistry provides invaluable insights into the electronic structure and dynamics of molecules like this compound.
-
Density Functional Theory (DFT): Used to optimize the ground-state geometries of the folded and twisted isomers and to calculate their relative energies.
-
Time-Dependent Density Functional Theory (TD-DFT): Employed to calculate the vertical excitation energies, which correspond to the absorption maxima, and to predict the nature of the electronic transitions. TD-DFT can also be used to explore the potential energy surfaces of the excited states, providing a theoretical basis for understanding the photoisomerization process.
Typical TD-DFT Calculation Output for an Overcrowded Alkene:
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.44 | 0.25 | HOMO → LUMO (π-π*) |
| S₀ → S₂ | 3.87 | 0.01 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.12 | 0.15 | HOMO → LUMO+1 |
Note: This is an example of a TD-DFT output and does not represent actual data for this compound.
Conclusion and Future Outlook
This compound stands as a compelling example of how steric strain can be harnessed to create molecules with dynamic and responsive photophysical properties. While a comprehensive experimental dataset for this specific molecule is yet to be fully established in the literature, the principles derived from the study of analogous overcrowded alkenes provide a strong foundation for predicting its behavior. The interplay of its twisted geometry, ultrafast excited-state dynamics, and the existence of multiple stable isomers makes it a promising candidate for the development of novel photo- and thermo-responsive materials. Further experimental and computational investigations are crucial to unlock the full potential of this compound and to pave the way for its application in next-generation technologies.
References
-
PubChem. 9-(9H-Xanthen-9-ylidene)-9H-xanthene. [Link]
- Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940.
- Feringa, B. L., Koumura, N., van Delden, R. A., & ter Wiel, M. K. J. (2002). Light-driven molecular switches and motors. Applied Physics A, 75(3), 301–308.
- Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators. Chemical Reviews, 114(24), 12174–12277.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Rini, M., Ekvall, K., & Nibbering, E. T. J. (2003). Ultrafast relaxation of the S2 excited state of azulene in solution. Chemical Physics Letters, 377(3-4), 439–445.
- Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845–856.
Sources
The Dynamic Dance of Sterically Hindered Alkenes: A Technical Guide to Thermochromism in 9,9'-Dixanthylidene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Overcrowded ethylenes, a class of sterically hindered molecules, exhibit fascinating thermochromic properties, reversibly changing color in response to temperature fluctuations. This phenomenon, driven by subtle conformational changes, holds immense potential for the development of advanced materials, sensors, and smart drug delivery systems. This technical guide provides an in-depth exploration of the core principles governing thermochromism in these systems, with a specific focus on the archetypal molecule, 9,9'-dixanthylidene. We will delve into the synthesis, mechanistic underpinnings, and key experimental techniques for the characterization of these dynamic molecules. By synthesizing established theoretical frameworks with practical experimental insights, this guide aims to equip researchers with the foundational knowledge required to harness the unique properties of overcrowded ethylenes.
Introduction: The Enigma of Overcrowded Ethylenes
Thermochromism, the reversible change in color of a substance with temperature, is a captivating and technologically significant phenomenon.[1] In the realm of organic molecules, a particularly intriguing class of thermochromic compounds is the "overcrowded ethylenes." These molecules, characterized by bulky substituents around a central carbon-carbon double bond, experience significant steric strain. This strain prevents the molecule from adopting a planar conformation, forcing it into a twisted or folded geometry. The delicate balance between these non-planar conformations is temperature-dependent, giving rise to their remarkable thermochromic behavior.
This compound, a molecule formed by the joining of two xanthone moieties at their 9-positions, stands as a quintessential example of an overcrowded ethylene. Its rigid, polycyclic framework and the steric hindrance around the central ethylene bridge create a unique electronic and conformational landscape, making it an ideal model system for studying the intricacies of thermochromism.
The Synthetic Challenge: Accessing this compound
While this compound is commercially available from specialized suppliers, a detailed, peer-reviewed synthetic protocol is not readily found in contemporary literature.[2] However, based on established organometallic chemistry, a plausible and widely accepted synthetic route involves the reductive coupling of xanthone.
Proposed Synthetic Pathway: Reductive Coupling of Xanthone
The most probable method for the synthesis of this compound is the reductive coupling of its corresponding ketone, xanthone. This transformation is typically achieved using a low-valent titanium reagent, such as that generated in the McMurry reaction.
Conceptual Protocol:
-
Preparation of the Low-Valent Titanium Reagent: A slurry of a titanium (III) or (IV) chloride (e.g., TiCl₃ or TiCl₄) is reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or zinc-copper couple, in an inert, dry solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Coupling Reaction: A solution of xanthone in dry THF is added dropwise to the prepared low-valent titanium slurry at a controlled temperature, often reflux.
-
Workup and Purification: Upon completion of the reaction, the mixture is quenched, typically with an aqueous potassium carbonate solution. The product is then extracted with an organic solvent, and the crude product is purified by column chromatography or recrystallization to yield this compound.
The Heart of the Matter: Mechanism of Thermochromism
The thermochromism of this compound and other overcrowded ethylenes is not due to a chemical reaction in the traditional sense, but rather a subtle, reversible shift in the equilibrium between two or more conformational isomers. The prevailing mechanistic model for this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model.
The Ground State: A Folded Conformation
At lower temperatures, the steric strain in this compound is accommodated by the molecule adopting a "folded" or "gauche" conformation. In this state, the two xanthylidene halves are bent out of the plane of the central double bond. This conformation represents the ground state of the molecule and is typically characterized by an absorption spectrum in the ultraviolet region, rendering the compound colorless or pale yellow.
The Excited State and Thermal Activation: The Twisted Conformation
Upon heating, the molecule gains sufficient thermal energy to overcome the energy barrier to rotation around the central C=C bond. This leads to the population of a higher energy, "twisted" conformation. In this quasi-planar, but twisted, state, there is a significant degree of intramolecular charge transfer from one xanthylidene moiety to the other. This charge-separated, or zwitterionic, character of the twisted state is a key feature of the TICT model.[3][4][5]
This twisted conformation has a different electronic structure compared to the folded ground state, with a smaller HOMO-LUMO gap. Consequently, it absorbs light at a longer wavelength, in the visible region of the spectrum, resulting in the appearance of color. The intensity of the color is directly proportional to the population of the twisted conformer, which increases with temperature according to the Boltzmann distribution.
Thermodynamic Considerations
The transition between the folded and twisted states is a thermodynamic equilibrium. The Gibbs free energy change (ΔG) for this process is given by the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy change and ΔS is the entropy change.
-
Enthalpy (ΔH): The twisted state is higher in energy than the folded state, so ΔH for the transition is positive. This is the energy barrier that must be overcome by thermal activation.
-
Entropy (ΔS): The twisted conformation often has more rotational and vibrational freedom than the more constrained folded state, leading to a positive entropy change (ΔS > 0).
The interplay between enthalpy and entropy governs the position of the equilibrium at a given temperature. At low temperatures, the TΔS term is small, and the positive ΔH dominates, favoring the folded, colorless state. As the temperature increases, the TΔS term becomes more significant, eventually overcoming the enthalpic penalty and shifting the equilibrium towards the twisted, colored state.
Experimental Characterization of Thermochromism
The study of thermochromism in overcrowded ethylenes relies heavily on spectroscopic techniques that can probe the changes in molecular structure and electronic properties as a function of temperature.
Variable Temperature UV-Visible (VT-UV-Vis) Spectroscopy
VT-UV-Vis spectroscopy is the primary tool for quantifying the thermochromic effect. By recording the absorption spectrum of a solution of this compound at different temperatures, one can directly observe the appearance and growth of the new absorption band in the visible region corresponding to the twisted conformer.
Experimental Protocol: VT-UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable high-boiling point, inert solvent (e.g., toluene, diphenyl ether). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0 at the λ_max of the thermochromic band.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette at the starting temperature.
-
Place the sample cuvette in the holder and allow it to equilibrate at the starting temperature (e.g., 25 °C).
-
Record the absorption spectrum.
-
Increase the temperature in controlled increments (e.g., 5-10 °C) and allow the sample to equilibrate at each new temperature before recording the spectrum.
-
Continue this process over the desired temperature range.
-
-
Data Analysis:
-
Plot the absorbance at the λ_max of the thermochromic band as a function of temperature.
-
From this data, thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium can be calculated using the van't Hoff equation.
-
Table 1: Hypothetical VT-UV-Vis Data for this compound
| Temperature (°C) | λ_max (nm) of Thermochromic Band | Absorbance at λ_max |
| 25 | - | ~0.0 |
| 50 | 480 | 0.15 |
| 75 | 485 | 0.35 |
| 100 | 490 | 0.60 |
| 125 | 495 | 0.85 |
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR spectroscopy provides invaluable information about the dynamic equilibrium between the conformational isomers.[6][7][8] As the temperature changes, the rate of interconversion between the folded and twisted conformers can be probed by observing changes in the NMR spectrum.
Experimental Protocol: VT-NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈, 1,2-dichlorobenzene-d₄).
-
Instrumentation: Use an NMR spectrometer equipped with a variable temperature probe.
-
Data Acquisition:
-
Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.
-
Increase the temperature in increments, allowing the sample to equilibrate at each temperature before acquiring a new spectrum.
-
-
Data Analysis:
-
At low temperatures, where the interconversion is slow on the NMR timescale, separate sets of signals for the folded and twisted conformers may be observed.
-
As the temperature increases, the rate of interconversion increases, leading to broadening of the signals.
-
At the coalescence temperature (T_c), the signals for the two conformers merge into a single, broad peak.
-
At even higher temperatures, the interconversion becomes fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.
-
By analyzing the line shapes of the signals at different temperatures, the rate constants for the interconversion and the activation energy (Ea) for the process can be determined.
-
Factors Influencing Thermochromism
The thermochromic properties of overcrowded ethylenes can be fine-tuned by modifying their molecular structure and the surrounding environment.
-
Steric Bulk: Increasing the steric bulk of the substituents around the central ethylene bond can lower the energy barrier to rotation, shifting the thermochromic transition to lower temperatures.
-
Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the aromatic rings can influence the stability of the charge-separated twisted state, thereby altering the color and transition temperature.
-
Solvent Polarity: The polar, zwitterionic character of the twisted state is stabilized by polar solvents. Therefore, increasing the solvent polarity can favor the formation of the twisted conformer and enhance the thermochromic effect.
Applications and Future Outlook
The unique, reversible color-changing properties of overcrowded ethylenes like this compound open up a wide range of potential applications:
-
Temperature Sensors and Indicators: Their distinct color change at specific temperatures makes them ideal for use in thermometers, thermal sensors, and safety indicators for temperature-sensitive materials.
-
Smart Windows and Coatings: Films or coatings incorporating these molecules could be used to create "smart" windows that darken in response to heat, reducing the need for air conditioning.
-
Molecular Switches and Memory Devices: The two distinct conformational states can be considered as "0" and "1" states, making them potential candidates for molecular-scale switches and data storage.
-
Drug Delivery: The conformational change could be harnessed to trigger the release of a drug from a carrier molecule at a specific temperature, for example, in targeted cancer therapy where tumors are locally heated.
The field of overcrowded ethylenes continues to be an active area of research. Future work will likely focus on the rational design of new molecules with tailored thermochromic properties, the incorporation of these molecules into functional materials and devices, and a deeper computational and experimental understanding of the intricate dynamics of their conformational transitions.
Conclusion
The thermochromism of this compound and related overcrowded ethylenes is a testament to the profound impact of steric strain on molecular conformation and electronic properties. The temperature-induced equilibrium between folded and twisted conformers, governed by the principles of thermodynamics and explained by the TICT model, provides a fascinating platform for fundamental research and the development of innovative technologies. Through a combination of targeted synthesis and detailed spectroscopic analysis, the scientific community is poised to unlock the full potential of these dynamic molecules.
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Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. (2024). MDPI. [Link]
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Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. (2022). ACS Publications. [Link]
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On the Origin of the Solid-State Thermochromism and Thermal Fatigue of Polycyclic Overcrowded Enes. (2011). PubMed. [Link]
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Twisted-internal charge transfer (TICT) state mechanisms may be less common than expected. (n.d.). RSC Publishing. [Link]
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Variable Temperature NMR Experiments. (n.d.). University of Oxford. [Link]
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The driving forces for twisted or planar intramolecular charge transfer. (n.d.). RSC Publishing. [Link]
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Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins. (n.d.). NIH. [Link]
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Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. (n.d.). NIH. [Link]
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Variable temperature (VT) 1 H NMR spectra (CD 3 CN, 500 MHz,... (n.d.). ResearchGate. [Link]
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(a) Structures of overcrowded ethylenes 1–4, 6, and 7 and the folded... (n.d.). ResearchGate. [Link]
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (n.d.). MDPI. [Link]
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Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021). RSC Publishing. [Link]
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Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. (n.d.). RSC Publishing. [Link]
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Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. (n.d.). NIH. [Link]
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Unraveling the Ultrafast Dance: A Technical Guide to the Photoisomerization Mechanism of 9,9'-Dixanthylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,9'-Dixanthylidene, a unique overcrowded alkene, exhibits fascinating photochromic properties, undergoing a reversible structural change upon irradiation with light. This in-depth technical guide provides a comprehensive exploration of the photoisomerization mechanism of this compound. By synthesizing findings from analogous molecular systems and leveraging established photophysical principles, we illuminate the intricate sequence of events that govern its light-induced transformation. This guide delves into the core mechanistic principles, experimental methodologies for investigation, and the pivotal role of computational modeling in elucidating the excited-state dynamics of this intriguing molecular switch.
Introduction: The Allure of a Twisted Olefin
Photoisomerization, the process by which a molecule is converted from one isomer to another by light, is a fundamental process in chemistry and biology. Molecules that undergo this transformation, known as molecular photoswitches, are at the heart of emerging technologies ranging from targeted drug delivery and molecular machines to high-density data storage. This compound (C26H16O2) stands out as a compelling example of an overcrowded alkene, a class of photoswitches characterized by significant steric hindrance around the central carbon-carbon double bond.[1][2] This steric strain imparts a highly twisted and non-planar geometry to the molecule in its ground state, profoundly influencing its photophysical and photochemical behavior.
Understanding the precise mechanism of photoisomerization in this compound is paramount for the rational design of novel photoswitches with tailored properties. This guide aims to provide a detailed exposition of the current understanding of this mechanism, drawing parallels from closely related and extensively studied overcrowded alkenes, such as 9,9'-bifluorenylidene.[3] We will explore the key electronic and structural dynamics that unfold on ultrafast timescales following photoexcitation.
The Core Mechanism: A Journey Through the Excited State Landscape
The photoisomerization of this compound is a complex process that involves a series of rapid and efficient transitions between different electronic and conformational states. While a dedicated, comprehensive study on this compound is not extensively available in the literature, the mechanism can be inferred from the well-documented behavior of analogous overcrowded alkenes.[3][4][5]
Upon absorption of a photon of appropriate wavelength, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The initial photoexcited state, known as the Franck-Condon state, retains the ground-state geometry. However, this state is highly unstable and rapidly evolves on the excited-state potential energy surface.
The proposed mechanistic pathway can be summarized as follows:
-
Excitation and Ultrafast Relaxation: The process begins with the absorption of a photon, leading to the population of the S₁ state. Experimental studies on similar overcrowded alkenes, such as 9,9'-bifluorenylidene, have revealed that the initially excited Franck-Condon state undergoes an extremely rapid, sub-100 femtosecond decay.[3] This ultrafast relaxation is largely independent of solvent viscosity, suggesting that it does not involve large-scale molecular motions like the full rotation of the xanthylidene moieties.[3]
-
Population of a "Dark State": The ultrafast decay of the Franck-Condon state leads to the population of a lower-energy, non-emissive or weakly emissive excited state, often referred to as a "dark state".[3] This dark state is characterized by a significantly different geometry compared to the ground state.
-
The Role of Pyramidalization: A key feature of the excited-state dynamics of overcrowded alkenes is the pyramidalization of one of the central olefinic carbon atoms.[4] This distortion from a planar to a pyramidal geometry provides a crucial relaxation pathway for the excited molecule, leading to a conical intersection with the ground-state potential energy surface.
-
Deactivation to the Ground State: From the dark state, the molecule deactivates non-radiatively back to the ground electronic state (S₀). This process occurs on a picosecond timescale.[3] Upon returning to the ground state, the molecule can exist in either its initial isomeric form or the photoisomerized form. The ratio of these two outcomes is determined by the branching ratio at the conical intersection.
-
Thermal Isomerization: The photoisomer may be thermally unstable and can revert to the more stable initial isomer. This thermal back-isomerization is a crucial step in the overall photocycle of many molecular switches.
The following diagram illustrates the proposed photoisomerization pathway of this compound, based on the behavior of analogous overcrowded alkenes.
Caption: Proposed photoisomerization pathway for this compound.
Quantitative Data from Analogous Systems
While specific photophysical data for this compound is scarce, we can draw valuable insights from its close structural analog, 9,9'-bifluorenylidene.
| Photophysical Parameter | Value for 9,9'-Bifluorenylidene | Reference |
| Fluorescence Decay Lifetime | < 100 fs | [3] |
| Dark State Lifetime | ~6 ps | [3] |
| Ground State Recovery Time | ~20 ps | [3] |
These ultrafast timescales underscore the efficiency of the non-radiative decay pathways in this class of molecules.
Experimental Investigation: Probing the Ultrafast Dynamics
Elucidating the intricate details of the photoisomerization mechanism of this compound requires a suite of advanced spectroscopic techniques capable of resolving events on femtosecond to picosecond timescales.
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (TA) spectroscopy is the workhorse technique for studying ultrafast photochemical and photophysical processes.[6][7][8] It allows for the direct observation of the formation and decay of transient species, such as excited states and intermediates.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane, toluene, or acetonitrile to study solvent effects) is prepared in a cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength.
-
Pump-Probe Setup:
-
Pump Pulse: An ultrashort laser pulse (typically <100 fs) at a wavelength strongly absorbed by this compound is used to excite the sample.
-
Probe Pulse: A broadband "white-light" continuum pulse is generated and split into two paths. One path goes through the sample, and the other serves as a reference.
-
Time Delay: The arrival time of the probe pulse at the sample is precisely controlled relative to the pump pulse using a motorized delay stage.
-
-
Data Acquisition: The change in absorbance of the sample as a function of wavelength and time delay is recorded. This provides a three-dimensional data set (ΔA vs. wavelength vs. time).
-
Data Analysis: The transient spectra are analyzed to identify the spectral signatures of the different transient species and their kinetic profiles. Global analysis of the data can yield the lifetimes of the various excited states and intermediates.
Caption: A simplified workflow for a femtosecond transient absorption spectroscopy experiment.
Time-Resolved Fluorescence Spectroscopy
While this compound is expected to be weakly fluorescent due to the efficient non-radiative decay pathways, time-resolved fluorescence measurements can provide complementary information about the lifetime of the emissive state. Techniques like fluorescence upconversion can be used to measure fluorescence decays on the sub-picosecond timescale.
The Power of Computation: In Silico Insights
Computational chemistry plays an indispensable role in complementing experimental studies and providing a deeper understanding of the photoisomerization mechanism.[9][10] Quantum chemical calculations can be used to:
-
Calculate the electronic absorption spectrum: This helps in assigning the observed absorption bands to specific electronic transitions.
-
Map the potential energy surfaces: By calculating the energies of the ground and excited states as a function of molecular geometry, it is possible to identify the minimum energy pathways for the photoisomerization reaction.
-
Locate conical intersections: These are points of degeneracy between electronic states and are crucial for understanding the non-radiative decay pathways.
-
Simulate the excited-state dynamics: Non-adiabatic molecular dynamics simulations can provide a real-time picture of the atomic motions following photoexcitation.[9]
Density functional theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used methods for these types of calculations on molecules of the size of this compound.
Future Directions and Applications
A thorough understanding of the photoisomerization mechanism of this compound opens up exciting avenues for future research and applications. By synthetically modifying the xanthylidene moieties with different functional groups, it may be possible to tune the photophysical properties of the molecule, such as its absorption wavelength, quantum yield of isomerization, and thermal stability of the photoisomer. This could lead to the development of novel molecular switches for applications in:
-
Photopharmacology: Designing light-activated drugs that can be switched on and off with high spatiotemporal precision.
-
Smart Materials: Creating materials that change their properties (e.g., color, shape, or conductivity) in response to light.
-
Molecular Motors: Developing light-driven nanomachines capable of performing work at the molecular level.
Conclusion
The photoisomerization of this compound is a fascinating and complex process that unfolds on an ultrafast timescale. While direct experimental data for this molecule is limited, by drawing on the extensive research on analogous overcrowded alkenes, we have constructed a detailed mechanistic picture. The key steps involve photoexcitation to the S₁ state, rapid relaxation to a dark, pyramidalized state, and subsequent non-radiative decay back to the ground state, leading to either the original isomer or the photoisomer. The combination of advanced experimental techniques, particularly femtosecond transient absorption spectroscopy, and high-level computational modeling will be crucial in further refining our understanding of this and other molecular photoswitches, paving the way for their application in a wide range of cutting-edge technologies.
References
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Solvent-Dependent Ultrafast Photochemical Dynamics of N‑Methyl Oxindole Overcrowded Alkene Molecular Motors. PubMed Central. [Link]
-
Ultrafast Excited State Dynamics in 9,9 '-Bifluorenylidene. ResearchGate. [Link]
-
Structural Dynamics of Overcrowded Alkene-Based Molecular Motors during Thermal Isomerization. ResearchGate. [Link]
-
Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. Wiley Online Library. [Link]
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Multi‐state photoluminescent properties of an overcrowded alkene‐based molecular motor in aggregates. ResearchGate. [Link]
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Study on the Photoinduced Isomerization Mechanism of Hydrazone Derivatives Molecular Switch. PubMed Central. [Link]
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Computational Study of the Isomerization Reactions of Borirane. PubMed. [Link]
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9-(9H-Xanthen-9-ylidene). PubChem. [Link]
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Photoisomerization in different classes of azobenzene. Royal Society of Chemistry. [Link]
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Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. National Institutes of Health. [Link]
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Understanding Excited State Dynamics with Transient Absorption Spectroscopy. AZoM. [Link]
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Ultrafast Dynamics of Encapsulated Molecules Reveals New Insight on the Photoisomerization Mechanism for Azobenzenes. ResearchGate. [Link]
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The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. PubMed Central. [Link]
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Ultrafast Study of 9-Diazofluorene: Direct Observation of the First Two Singlet States of Fluorenylidene. ResearchGate. [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]
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Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. University of California, Berkeley. [Link]
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Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. PubMed Central. [Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. [Link]
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Detailed mechanism of trans-cis photoisomerization of azobenzene studied by semiclassical dynamics simulation. ResearchGate. [Link]
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Synthesis and characterization of aromatic polyamides obtained from 4-4 '-(9-fluorenylidene)diamine, 4-4 '-(hexafluoro-isopropylidene)dianIline and 4-4 ' -diamine-benzophenone. ResearchGate. [Link]
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Ultrafast excited state dynamics in 9,9'-bifluorenylidene. Semantic Scholar. [Link]
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Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The University of Queensland. [Link]
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Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. ResearchGate. [Link]
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An In-depth Technical Guide to the Ground and Excited State Properties of 9,9'-Dixanthylidene
Abstract
This technical guide provides a comprehensive exploration of the ground and excited state properties of 9,9'-Dixanthylidene, a fascinating example of an overcrowded alkene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and complex photophysical and photochemical behavior of this molecule. We will examine its pronounced thermochromism and photochromism, phenomena governed by the sterically hindered central double bond. The narrative will elucidate the causality behind experimental choices for its characterization, focusing on techniques such as steady-state and time-resolved spectroscopy. Detailed experimental protocols, data interpretation, and the underlying theoretical principles are presented to offer a complete and self-validating understanding of this compound's dynamic nature.
Introduction: The Intriguing World of Overcrowded Alkenes
This compound, also known as 9,9'-bixanthylidene, belongs to a class of compounds referred to as "overcrowded alkenes." These molecules are characterized by significant steric strain around a central carbon-carbon double bond, which imparts unique photophysical and photochemical properties. Unlike simple alkenes, the rotation around the central double bond in overcrowded alkenes is severely hindered in the ground state. However, upon photoexcitation, this rotational barrier is significantly lowered, leading to facile isomerization and often resulting in observable photochromism—a reversible change in color upon exposure to light.[1]
The xanthone moieties in this compound contribute to its rigid and sterically demanding structure. This guide will explore how this unique molecular architecture dictates its behavior in both the ground and excited states, making it a compelling subject for fundamental research and a potential building block for molecular switches and other light-responsive materials.
Synthesis of this compound
Reductive Coupling of Xanthone
A general and effective method for the synthesis of overcrowded alkenes is the reductive coupling of the corresponding ketones. For this compound, this involves the treatment of xanthone with a reducing agent.
Experimental Protocol: Synthesis of this compound from Xanthone
Materials:
-
Xanthone
-
Low-valent titanium reagent (e.g., prepared in situ from TiCl4 and a reducing agent like Zn or LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Slowly add TiCl4 to the THF, followed by the portion-wise addition of the reducing agent (e.g., zinc dust). The mixture is then refluxed under an inert atmosphere for a set period to generate the active low-valent titanium species. The color of the solution will typically change, indicating the formation of the reagent.
-
Coupling Reaction: Dissolve xanthone in anhydrous THF in a separate flask under an inert atmosphere. Add this solution dropwise to the prepared low-valent titanium reagent at reflux.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench it by carefully adding an appropriate quenching agent (e.g., aqueous K2CO3 solution).
-
Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The low-valent titanium reagent is highly reactive and sensitive to oxygen and moisture. An inert atmosphere is crucial to prevent its decomposition and ensure a successful coupling reaction.
-
Anhydrous Solvents: Water will react with and deactivate the titanium reagent. The use of anhydrous THF is therefore essential.
-
Stepwise Addition: The dropwise addition of the xanthone solution helps to control the reaction rate and minimize side reactions.
Ground State Properties
The ground state of this compound is characterized by a significantly twisted central double bond due to the steric repulsion between the two bulky xanthylidene halves. This distortion from planarity has a profound impact on its electronic and spectroscopic properties.
Molecular Structure
The fundamental, stable form of this compound is designated as isomer A.[1] X-ray crystallographic studies would be required to definitively determine the precise bond angles and dihedral angles of the ground state, but it is well-established that significant twisting around the C=C bond is a defining feature.
Caption: 2D representation of the this compound molecular structure.
Electronic Absorption
The UV-visible absorption spectrum of this compound in its ground state (isomer A) exhibits characteristic bands corresponding to π-π* transitions within the aromatic xanthone system. Due to the twisted nature of the molecule, the electronic coupling between the two halves is reduced compared to a hypothetical planar analogue. This results in an absorption spectrum that resembles a superposition of the spectra of the individual xanthylidene moieties.
| Property | Value | Reference |
| λmax (Isomer A) | ~410 nm | [1] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Solvent | Methylcyclohexane-isopentane | [1] |
Table 1: Ground State Absorption Properties of this compound (Isomer A)
Excited State Properties and Dynamics
The excited state behavior of this compound is rich and complex, dominated by photochemical isomerizations. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1), from which several relaxation pathways are accessible.
Photoisomerization: A Tale of Three Isomers
A detailed study of the photochemistry of this compound has revealed the existence of three distinct photoisomers, denoted as B, C, and P, all of which thermally revert to the stable ground state isomer A.[1]
-
Isomer B: This isomer is formed from the excited triplet state of isomer A. It is thermally stable at temperatures below -140 °C. The structure of isomer B is proposed to involve a torsion of approximately 50° around the central double bond.[1]
-
Isomers C and P: These are photolabile isomers that are formed from the excited singlet state of isomer A. They are believed to be photocyclization products of the 4a,4b-dihydrophenanthrene type. Isomer C can be photoconverted back to isomer A.[1]
The formation of these different isomers highlights the competing relaxation pathways from the excited state.
Caption: Schematic of a typical pump-probe transient absorption spectroscopy setup.
Protocol:
-
Excitation: A short laser pulse (the "pump") excites the this compound sample to its S1 state.
-
Probing: A second, broadband light pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The transmitted probe light is directed to a spectrograph and detector, which measures the change in absorbance of the sample as a function of wavelength.
-
Time Resolution: By varying the time delay between the pump and probe pulses, the temporal evolution of the excited states and any transient species (like photoisomers) can be monitored on timescales from femtoseconds to seconds.
Data Interpretation:
-
Ground State Bleach: A negative signal corresponding to the depletion of the ground state absorption.
-
Excited State Absorption: Positive signals corresponding to the absorption of the probe light by the excited molecules (S1 or T1 states).
-
Stimulated Emission: A negative signal that overlaps with the fluorescence spectrum.
-
Photoproduct Absorption: The appearance of new positive absorption bands that correspond to the formation of photoisomers B, C, or P.
Conclusion and Future Outlook
This compound stands as a testament to the rich and complex photochemistry that can arise from steric hindrance in overcrowded alkenes. Its ground state is defined by a twisted geometry, and its excited state landscape is characterized by multiple, competing isomerization and relaxation pathways involving both singlet and triplet states. The ability to control the photochemical outcome through external factors like temperature and spin-orbit perturbers opens up avenues for the rational design of molecular switches and light-responsive materials.
Future research in this area would benefit from advanced ultrafast spectroscopic techniques to resolve the initial dynamics of isomerization and intersystem crossing on the femtosecond timescale. Furthermore, high-level computational studies could provide a more detailed picture of the potential energy surfaces of the ground and excited states, offering deeper insights into the mechanisms of photoisomerization and the specific structures of the transient isomers. Such combined experimental and theoretical efforts will undoubtedly continue to unravel the fascinating photophysics and photochemistry of this compound and other overcrowded alkenes.
References
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-
Reversible photochemistry, photo-oxidation, and fluorescence of dixanthylidene: temperature and external spin-orbit perturbation effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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-
Understanding Excited State Dynamics with Transient Absorption Spectroscopy. AZoM. [Link]
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electron-accepting properties of overcrowded ethylenes
An In-Depth Technical Guide to the Electron-Accepting Properties of Overcrowded Ethylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Overcrowded ethylenes, a unique class of alkenes characterized by significant steric hindrance around the central carbon-carbon double bond, exhibit a fascinating array of electronic and photophysical properties. When substituted with potent electron-withdrawing groups, these molecules transform into powerful electron acceptors with wide-ranging applications in materials science, organic electronics, and molecular machinery. This technical guide provides a comprehensive exploration of the core principles governing the electron-accepting nature of these sterically strained systems. We will delve into the synergistic interplay between steric and electronic effects, methodologies for their synthesis and characterization, and their burgeoning applications. This document is intended to serve as a foundational resource for researchers and professionals seeking to understand and harness the unique capabilities of electron-accepting overcrowded ethylenes.
Introduction: The Archetype of Sterically Encumbered Alkenes
Overcrowded ethylenes are defined by the presence of bulky substituents that force the molecule to deviate significantly from the planar geometry typical of simple alkenes. This steric strain is the genesis of their unique conformational landscape, which is primarily composed of folded and twisted isomers.[1] The energetic balance between these conformers is delicate and can be influenced by subtle changes in the molecular structure or the surrounding environment.[2]
A particularly important subclass of these molecules is "push-pull" ethylenes, where electron-donating groups (EDGs) and electron-accepting groups (EWGs) are situated at opposite ends of the C=C bond.[3] This arrangement induces a strong polarization of the π-electron system, leading to a partial single-bond character in the central double bond and a significant permanent dipole moment.[3][4]
The focus of this guide is on overcrowded ethylenes where the electron-accepting character dominates. This is typically achieved by decorating the ethylene core with multiple, powerful electron-withdrawing groups, such as cyano (-CN) or triflyl (-SO₂CF₃) groups.[5] A quintessential example is tetracyanoethylene (TCNE), a highly reactive and potent electron acceptor due to the four strongly electron-withdrawing cyano groups conjugated with the central double bond.[6][7]
The Interplay of Steric and Electronic Effects on Electron-Accepting Properties
The electron-accepting capability of an overcrowded ethylene is not merely a sum of its electronic substituents; it is a nuanced property arising from the interplay between steric hindrance and electronic effects.
-
Steric Effects: The bulky groups on overcrowded ethylenes prevent planarization. This twisting of the C=C bond disrupts π-orbital overlap, which would typically raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). However, the steric strain also introduces a high degree of conformational flexibility.[8] The molecule can adopt geometries that, while non-planar, optimize other electronic interactions. Steric effects are a direct consequence of the spatial arrangement of atoms, where repulsion between electron clouds of non-bonded atoms leads to energetically unfavorable conformations.[9]
-
Electronic Effects: The incorporation of strong electron-withdrawing groups is the primary driver of the electron-accepting character. These groups lower the energy of the LUMO, making the molecule more susceptible to accepting electrons.[10] In push-pull systems, the electronic polarization further modulates the frontier molecular orbital energies.[3] Computational studies have shown that the introduction of electron-donating groups can paradoxically enhance the performance of overcrowded alkene-based molecular motors by exerting a favorable steric influence during thermal isomerization.[11]
The synergy between these two effects is crucial. While steric hindrance might be perceived as a destabilizing factor, it enables the molecule to adopt unique three-dimensional structures that can enhance its function, for instance, in the design of molecular motors and switches.[12]
Synthesis of Electron-Deficient Overcrowded Ethylenes
The synthesis of these sterically and electronically tailored molecules often requires specialized synthetic strategies. A prominent and efficient method is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction between an electron-rich alkyne and a highly electron-deficient alkene, such as TCNE.[13]
Experimental Protocol: Synthesis of a Push-Pull Chromophore via [2+2] CA-RE
This protocol describes a general procedure for the synthesis of a tetracyanobuta-1,3-diene (TCBD) derivative, a common motif in push-pull chromophores derived from overcrowded ethylene precursors.[13]
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-rich alkyne (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Electron Acceptor: To the stirred solution, add the electron-deficient alkene (e.g., TCNE, 1.1 eq.) portion-wise at room temperature. The reaction is often accompanied by a distinct color change, indicating the formation of a charge-transfer complex.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically proceeds to completion within a few hours at room temperature.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired push-pull chromophore.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
The causality behind this experimental choice lies in the highly electrophilic nature of TCNE, which readily undergoes cycloaddition with nucleophilic alkynes. The subsequent retroelectrocyclization is a thermally allowed process that results in the thermodynamically stable, conjugated push-pull system.
Characterization of Electron-Accepting Properties
A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough characterization of the .
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these molecules and to quantify their electron-accepting strength by determining their reduction potentials and LUMO energy levels.
Experimental Protocol: Determination of LUMO Energy Level by CV
-
Sample Preparation: Prepare a solution of the overcrowded ethylene (typically 1-5 mM) in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for accurate potential referencing.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a sufficiently negative potential to observe the reduction of the sample, and then reversing the scan.
-
Data Analysis: Determine the onset of the first reduction peak (Ered). The LUMO energy level can be estimated using the following empirical formula:
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
This equation calibrates the measured reduction potential against the known energy level of the ferrocene standard relative to the vacuum level.
Spectroscopic Characterization: UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of these molecules. The formation of charge-transfer (CT) complexes with electron donors can be readily observed as new, often colorful, absorption bands in the UV-Vis spectrum.[13] In push-pull systems, intramolecular charge transfer (ICT) bands are prominent features.
Computational Modeling: Density Functional Theory (DFT)
DFT calculations are an indispensable tool for understanding the electronic structure and properties of overcrowded ethylenes.[2] These calculations can provide valuable information on:
-
Molecular Geometries: Optimization of the ground-state geometries of the folded and twisted conformers.
-
Frontier Molecular Orbitals: Visualization and energy calculation of the HOMO and LUMO, providing a theoretical basis for the electron-accepting properties.[14]
-
Isomerization Barriers: Calculation of the energy barriers for the interconversion between different conformers.[2]
The choice of a suitable functional, such as B3LYP or M06-2X, and an appropriate basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results that correlate well with experimental data.[4]
Applications in Drug Development and Materials Science
The unique properties of electron-accepting overcrowded ethylenes make them highly attractive for a variety of advanced applications.
-
Organic Electronics: Their strong electron-accepting nature and tunable LUMO levels make them excellent candidates for n-type organic semiconductors in organic field-effect transistors (OFETs) and other electronic devices.[10][15][16] The ability to form stable radical anions is a key requirement for efficient electron transport.
-
Molecular Machines: Overcrowded ethylenes are the core components of light-driven molecular motors.[12] The unidirectional rotation in these systems is achieved through a sequence of photochemical and thermal isomerization steps, which can be modulated by tuning the steric and electronic properties of the substituents.
-
Stimuli-Responsive Systems: The conformational changes in overcrowded ethylenes can be triggered by external stimuli such as light or temperature. This property has been harnessed in the development of smart materials, including systems for controlled drug release. For example, overcrowded alkene-based rotary motors have been integrated into covalent organic frameworks (COFs) for light-triggered release of therapeutic agents like 5-fluorouracil and ibuprofen.[17]
Visualization of Key Concepts
Diagram 1: Conformational Isomers of Overcrowded Ethylenes
Caption: The two principal conformations of overcrowded ethylenes: folded and twisted.[1]
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to characterization and application.
Quantitative Data Summary
| Compound Class | Typical LUMO Energy (eV) | Key Electron-Accepting Group(s) | Primary Application Area(s) | Reference(s) |
| Cyanated Ethylenes (e.g., TCNE) | -4.0 to -5.0 | -CN | Organic Semiconductors, Charge-Transfer Complexes | [6][10] |
| TCBD-containing Push-Pull Systems | -3.5 to -4.5 | TCBD moiety | Photovoltaics, NLO Materials | [13] |
| Overcrowded Molecular Motors | Variable (-2.5 to -3.5) | Varies (often ester or cyano) | Molecular Machines, Smart Materials | [12] |
| Dicyanomethylene-functionalized OCEs | -3.8 to -4.2 | =C(CN)₂ | Thermochromic Materials, OFETs | [2] |
Conclusion and Future Outlook
Electron-accepting overcrowded ethylenes represent a powerful and versatile platform for the development of advanced functional materials. The intricate balance of steric and electronic effects within their structures gives rise to a rich portfolio of properties that are being increasingly exploited in organic electronics, molecular machinery, and even in the realm of drug delivery. The continued development of novel synthetic routes to access increasingly complex and functionalized overcrowded systems, coupled with advanced computational and spectroscopic characterization, will undoubtedly pave the way for new discoveries and applications. As our ability to precisely control molecular architecture improves, so too will our capacity to harness the unique electron-accepting properties of these fascinating molecules for the next generation of smart materials and devices.
References
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Michinobu, T., & Diederich, F. (2018). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 14, 1364–1382. [Link]
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Shimizu, A., Misaki, Y., Kondo, C., & Shintani, R. (2025). Multiple Near‐Infrared Chromisms of a Heteromerous Overcrowded Ethylene with Large Permanent Dipole Moment. Angewandte Chemie International Edition. [Link]
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Shekhawat, A. S., Sahu, B., Diwan, A., Chaudhary, A., & Saxena, S. K. (2024). Insight of Employing Molecular Junctions for Sensor Applications. ChemNanoMat. [Link]
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Qu, D., Feringa, B. L., et al. (2024). A Multifunctional Overcrowded Alkene-Based Molecular Motor. ChemistryViews. [Link]
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Gilson, M. K., et al. (2021). Mechanistic analysis of light-driven overcrowded alkene-based molecular motors by multiscale molecular simulations. Physical Chemistry Chemical Physics, 23(12), 7057-7068. [Link]
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(2025). Push-pull alkenes: Structure and -electron distribution. ResearchGate. [Link]
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Eisenberg, D. (2011). Electronic and Supramolecular Phenomena in Oligocorannulenes. Thesis. [Link]
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Tada, T., Fukushima, T., Hada, M., & Majima, Y. (2017). Quantum Chemical Studies on Electron-Accepting Overcrowded Ethylene with a Polarizable Skeleton. The Journal of Physical Chemistry A, 121(40), 7797–7806. [Link]
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(2022). Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory. New Journal of Chemistry. [Link]
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Wikipedia contributors. (2023). Tetracyanoethylene. Wikipedia. [Link]
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Sheng, J., Danowski, W., Crespi, S., & Feringa, B. L. (2023). Designing P-type bi-stable overcrowded alkene-based chiroptical photoswitches. Chemical Science, 14(12), 3136-3145. [Link]
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Houk, K. N., et al. (2022). Do Antarafacial Cycloadditions Occur? Cycloaddition of Heptafulvalene with Tetracyanoethylene. The Journal of Organic Chemistry, 87(18), 12137–12143. [Link]
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(2024). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry. [Link]
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(2021). Synthesis of electron-deficient polymers based on sulfur-bridged dithienylboranes as a building block. Polymer Chemistry. [Link]
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(2026). A Motor-Integrated Three-Dimensional Covalent Organic Framework with Dual-Mode Functionality. Journal of the American Chemical Society. [Link]
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(2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. Molecules. [Link]
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(2008). Electron injection into organic semiconductor devices from high work function cathodes. Proceedings of the National Academy of Sciences. [Link]
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(2005). Electron density investigation of a push-pull ethylene (C14H24N2O2.H2O) by X-ray diffraction at T = 21 K. The Journal of Physical Chemistry A. [Link]
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(2023). Chain Conformation and Exciton Delocalization in a Push–Pull Conjugated Polymer. Chemistry of Materials. [Link]
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(2024). ASAP (As Soon As Publishable). ACS Publications. [Link]
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(2019). frontier molecular orbital analysis of ethylene. YouTube. [Link]
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(2023). Synergistic Use of All-Acceptor Strategies for the Preparation of an Organic Semiconductor and the Realization of High Electron Transport Properties in Organic Field-Effect Transistors. Polymers. [Link]
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(2017). Understanding the carbenoid-type reactivity of nitrile ylides in [3+2] cycloaddition reactions towards electron-deficient ethylenes: a molecular electron density theory study. RSC Advances. [Link]
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(2016). Structural Dynamics of Overcrowded Alkene-Based Molecular Motors during Thermal Isomerization. Journal of Molecular Modeling. [Link]
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(2019). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. Quora. [Link]
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(2025). Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. ResearchGate. [Link]
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(2017). Type‐I and type‐II push–pull ethylenes (EDG=electron‐donating group; EWG=electron‐withdrawing group). ResearchGate. [Link]
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(2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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(2025). Electron-deficient two-dimensional poly(arylene vinylene) covalent organic frameworks: efficient synthesis and host–guest interaction. Nature Communications. [Link]
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(2007). Synthesis and Characterization of Electron-Deficient Pentacenes. Organic Letters. [Link]
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(2016). On the possibility to accelerate the thermal isomerizations of overcrowded alkene-based rotary molecular motors with electron-donating or electron-withdrawing substituents. Journal of Molecular Modeling. [Link]
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(2021). Organic electron transport materials. Nature Reviews Materials. [Link]
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Unraveling the Electronic Landscape of 9,9'-Dixanthylidene: A Theoretical and Computational Guide
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate the complex electronic structure of 9,9'-Dixanthylidene. We will delve into the foundational principles governing its unique properties, detail the computational workflows for its analysis, and contextualize the significance of these studies in materials science and beyond.
Section 1: The Enigma of this compound - An Overcrowded Alkene of Interest
This compound (also known as 9,9'-Bixanthylidene) is a fascinating molecule belonging to the class of overcrowded alkenes. Its structure is characterized by two bulky xanthene moieties connected by a central carbon-carbon double bond. This steric congestion forces the molecule out of planarity, creating a significant twist around the central C=C bond. This twisted geometry is not a mere structural quirk; it is the very origin of the molecule's most intriguing electronic and photophysical properties, including its notable thermochromism and photochromism.
Understanding the electronic structure of this compound is paramount for harnessing its potential. The distribution and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate its optical absorption, emission characteristics, and reactivity. Theoretical studies provide a powerful lens through which we can visualize and predict this electronic behavior, offering insights that are often difficult to obtain through experimental means alone.
Section 2: The Theoretical Framework - Causality in Computational Choices
The theoretical investigation of molecules like this compound is primarily grounded in quantum mechanics. The choice of computational methodology is critical and is dictated by the specific questions being asked. For a molecule of this size and complexity, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for describing ground-state properties. To probe the electronic transitions responsible for its color and photo-responsiveness, Time-Dependent Density Functional Theory (TD-DFT) is the natural extension and the workhorse of modern computational photochemistry.
The Role of Steric Hindrance in Overcrowded Alkenes
The concept of "overcrowding" is central to understanding this compound. In analogous systems like 9,9'-bifluorenylidene, steric repulsion between hydrogen atoms on the bulky aromatic frameworks forces a significant dihedral twist.[1] This twisting has profound electronic consequences:
-
Decoupling of π-systems: A planar geometry would allow for maximum conjugation across the entire molecule. The twist, however, partially disrupts this conjugation, localizing the π-electron density more within the individual xanthene wings.
-
Tuning the HOMO-LUMO Gap: The degree of twisting directly influences the energies of the frontier molecular orbitals. In sterically hindered systems like 9,9'-bifluorenylidenes, increased steric strain can lead to a decrease in the HOMO-LUMO gap. This principle is key to understanding how temperature (thermochromism) or light (photochromism) can alter the molecule's color by inducing changes in its geometry.
The following diagram illustrates the logical relationship between the structure of this compound and its resulting electronic properties.
Caption: Logical flow from molecular structure to electronic properties in this compound.
Section 3: The Computational Protocol - A Self-Validating Workflow
A rigorous theoretical study of this compound's electronic structure involves a multi-step computational workflow. This protocol is designed to be self-validating, where results from one stage inform and confirm the next.
Step 1: Ground-State Geometry Optimization
The essential first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using DFT.
Experimental Protocol:
-
Input Structure: Build an initial 3D model of this compound.
-
Method Selection:
-
Functional: Choose a hybrid functional, such as B3LYP, which has a proven track record for organic molecules. For systems where dispersion forces are significant, a dispersion-corrected functional like ωB97XD is recommended.
-
Basis Set: Employ a Pople-style basis set, such as 6-311G(d,p), which provides a good description of electron distribution for elements in this molecule.
-
-
Calculation: Perform a geometry optimization calculation without constraints. The software will iteratively adjust the positions of the atoms until a minimum energy conformation is found.
-
Verification: Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
This optimized geometry provides crucial parameters, such as the central C=C bond length and the inter-planar dihedral angle, which are direct consequences of the steric strain.
Step 2: Frontier Molecular Orbital (FMO) Analysis
With the optimized geometry, the electronic ground state can be analyzed. The energies and spatial distributions of the HOMO and LUMO are of primary interest.
-
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily removed. Its energy correlates with the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most easily added. Its energy correlates with the electron affinity.
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a critical parameter. It provides a first approximation of the energy required for the lowest electronic excitation and is directly related to the molecule's color and reactivity.
The following table summarizes typical parameters obtained from DFT calculations on related aromatic systems.
| Parameter | Typical Computational Method | Significance |
| HOMO Energy | DFT/B3LYP/6-311G(d,p) | Relates to ionization potential; electron-donating ability. |
| LUMO Energy | DFT/B3LYP/6-311G(d,p) | Relates to electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Correlates with electronic transition energy and chemical stability. |
| Dihedral Angle | Geometry Optimization | Quantifies the degree of twisting due to steric hindrance. |
Step 3: Simulating the Electronic Spectrum with TD-DFT
To understand the molecule's color and its response to light, we must investigate its excited states. TD-DFT is the method of choice for calculating the vertical excitation energies and oscillator strengths, which correspond to the peaks in an ultraviolet-visible (UV-Vis) absorption spectrum.
Experimental Protocol:
-
Input: Use the optimized ground-state geometry from Step 1.
-
Method Selection: The same functional and basis set combination used for the optimization is typically employed for the TD-DFT calculation for consistency.
-
Calculation: Request the calculation of a number of excited states (e.g., the lowest 10 singlet states). The output will provide:
-
Excitation Energy (in eV or nm): The energy required to promote an electron from the ground state to a specific excited state. This corresponds to the position of an absorption peak.
-
Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption peak.
-
Orbital Contributions: The calculation will detail which molecular orbitals are involved in the transition (e.g., HOMO -> LUMO, HOMO-1 -> LUMO, etc.).
-
For this compound, the lowest energy, high-intensity transition is expected to be a π - π* transition, primarily involving the HOMO and LUMO. The energy of this transition is what determines the molecule's perceived color.
The entire computational workflow can be visualized as follows:
Caption: A standard computational workflow for analyzing the electronic structure of this compound.
Section 4: Interpretation and Application
The results from these theoretical studies provide a deep understanding of this compound's electronic structure. By analyzing how the HOMO-LUMO gap and electronic transitions change with the dihedral angle, we can build a robust model for its thermochromism. As temperature increases, increased vibrational energy allows the molecule to explore conformations with different twist angles, leading to a change in the absorption spectrum and thus a change in color.
These computational insights are invaluable for the rational design of new materials. For instance, by strategically adding electron-donating or electron-withdrawing substituents to the xanthene backbone, one could theoretically predict how to fine-tune the molecule's color, redox properties, and photoswitching behavior for applications in molecular switches, sensors, and organic electronics.
References
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Jones, G. A., et al. (2015). Ultrafast Excited State Dynamics in 9,9'-Bifluorenylidene. The Journal of Physical Chemistry A, 119(32), 8734-8740. [Link]
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solubility and stability of 9,9'-Dixanthylidene in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 9,9'-Dixanthylidene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as 9,9'-Bixanthylidene) is a unique organic molecule characterized by its overcrowded ethylene structure, leading to significant steric strain and interesting photochemical properties. This guide provides a comprehensive overview of the critical aspects of its solubility and stability in common organic solvents. Understanding these characteristics is paramount for its application in research and development, particularly in fields leveraging its photochromic and thermochromic behaviors. This document synthesizes available data to offer practical protocols and theoretical insights for handling, storing, and utilizing this compound effectively.
Introduction to this compound
This compound, with the chemical formula C₂₆H₁₆O₂, is a dimeric derivative of xanthene linked by a central carbon-carbon double bond[1]. The molecule's structure forces the two xanthene moieties into a twisted conformation due to severe steric hindrance. This strained configuration is the source of its notable reactivity and dynamic behavior, including its ability to undergo reversible photochemical transformations[2]. These properties make it a subject of interest in materials science and photochemistry. However, this inherent reactivity also presents significant challenges regarding its stability in solution.
Key Physicochemical Properties:
-
Molecular Formula: C₂₆H₁₆O₂[1]
-
Melting Point: 315 °C[1]
-
Density: 1.3 g/cm³[1]
-
Appearance: Typically a yellow crystalline solid.
Solubility Profile
The solubility of this compound is governed by its large, predominantly nonpolar aromatic structure. While precise quantitative solubility data is scarce in publicly available literature, its structural similarity to other large polycyclic aromatic hydrocarbons (PAHs) and related compounds like 9,9'-bifluorenylidene derivatives allows for informed solvent selection.
Theoretical Considerations & Solvent Selection
The principle of "like dissolves like" is the primary guide for selecting appropriate solvents. Given its high degree of aromaticity and low polarity (XLogP3: 6.9)[1], this compound is expected to be most soluble in nonpolar or moderately polar aprotic organic solvents.
-
Recommended Solvents: Aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., tetrahydrofuran (THF)).
-
Poor Solvents: Highly polar protic solvents (e.g., water, methanol, ethanol) and very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane) are generally poor choices. While derivatives of similar core structures like 9,9'-bifluorenylidene have been shown to be soluble in dichloromethane, chloroform, and 1,2-dichlorobenzene, the parent compound's solubility may be more limited[3].
Qualitative Solubility Observations
The following table summarizes expected solubility behavior based on chemical principles and data from related compounds. Researchers should perform small-scale tests to confirm solubility for their specific applications.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Insights |
| Aromatic | Toluene, o-Xylene | Moderate to Good | π-π stacking interactions between the solvent and the aromatic rings of this compound enhance solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Good balance of polarity and van der Waals interactions. Often used for synthesis and purification of related compounds[4][5]. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | The ether oxygen provides some polarity which can aid in dissolving the solute without being overly polar. |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | May be suitable for some applications, but solubility is generally lower than in aromatic or chlorinated solvents[6]. |
| Polar Protic | Methanol, Ethanol | Very Low / Insoluble | Strong hydrogen bonding network of the solvent makes it energetically unfavorable to create a cavity for the large, nonpolar solute. |
| Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Insufficient intermolecular forces to overcome the crystal lattice energy of the solid solute. |
Protocol for Experimental Solubility Determination
This protocol outlines a standard method for determining the solubility of this compound at a given temperature.
Objective: To quantify the solubility of this compound in a selected organic solvent.
Materials:
-
This compound
-
Candidate solvent (e.g., Toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24-48 hours to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for several hours for the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pipette.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved particulates.
-
-
Quantification:
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express solubility in units such as mg/mL or mol/L at the specified temperature.
-
Diagram: Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a compound.
Stability Profile
The stability of this compound is a critical concern due to its unique structure. The molecule is susceptible to degradation via photochemical and oxidative pathways.
Photochemical Instability
This compound exhibits complex photochemistry. Upon irradiation with light, it can form several labile photoisomers[2]. One key transformation involves the formation of a twisted isomer (isomer B) from the excited triplet state. Other photolabile isomers (C and P) can be formed from the excited singlet state, which are photocyclization products[2]. These isomers can thermally revert to the original form, but the process can be complex and temperature-dependent.
-
Key Insight: Solutions of this compound should be protected from light, especially UV radiation, to prevent unintended isomerization and degradation. Amber vials and storage in the dark are mandatory for maintaining sample integrity.
Oxidative Instability
The central double bond and the xanthene moieties are susceptible to oxidation, particularly in the presence of oxygen and light (photo-oxidation). The presence of molecular oxygen can also influence the photochemical pathways, enhancing the formation of certain isomers[2]. Furthermore, radical species can react with oxygen, leading to irreversible degradation of the molecule[4].
-
Key Insight: To prevent oxidative degradation, solutions should be prepared using degassed solvents (e.g., via sparging with nitrogen or argon) and stored under an inert atmosphere.
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a specific solvent under defined conditions (e.g., light exposure, temperature, air).
Objective: To monitor the degradation of this compound over time under specific stress conditions.
Materials:
-
Stock solution of this compound in the test solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
-
Controlled environment chamber (for temperature and light control)
-
Amber and clear glass vials
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of known concentration.
-
Aliquot the solution into multiple sets of vials (e.g., 3-5 vials per time point/condition).
-
Condition 1 (Control): Amber vials, purged with N₂, stored at 2-8°C in the dark.
-
Condition 2 (Photostability): Clear vials, exposed to a controlled light source (ICH-compliant photostability chamber), stored at a constant temperature.
-
Condition 3 (Oxidative Stress): Clear or amber vials, open to air or in a non-degassed solvent, stored at a constant temperature.
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 24h, 48h, 1 week, 1 month), retrieve one vial from each condition set.
-
Analyze the sample immediately by HPLC.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak. A decrease in area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products or isomers.
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.
-
Diagram: Logic for Stability Assessment
Caption: Logical flow for a multi-condition stability study.
Recommended Handling and Storage
Based on the solubility and stability profiles, the following best practices are recommended for working with this compound:
-
Solvent Selection: For preparing stock solutions, use high-purity, dry, aprotic solvents like toluene or dichloromethane.
-
Inert Atmosphere: When long-term stability is required, use solvents that have been degassed by sparging with nitrogen or argon. Handle solutions under an inert atmosphere using Schlenk line techniques or in a glovebox.
-
Light Protection: Always store both the solid material and its solutions in amber glass containers or wrapped in aluminum foil to protect them from light.
-
Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow the rate of thermal degradation and reversion of any photoisomers that may have formed.
-
Purity: Be aware that impurities in solvents (e.g., peroxides in aged THF, acids in chloroform) can accelerate degradation. Use fresh, high-purity solvents.
Conclusion
This compound is a molecule with fascinating but challenging chemical properties. Its low polarity dictates a preference for aromatic and chlorinated organic solvents, while its strained central double bond makes it highly susceptible to photochemical and oxidative degradation. For researchers, scientists, and drug development professionals, successful utilization of this compound hinges on meticulous handling. By employing light-protected containers, inert atmosphere techniques, and appropriate storage temperatures, the integrity of this compound solutions can be maintained, enabling reliable and reproducible experimental outcomes.
References
-
Kortüm, G., et al. (1972). Reversible photochemistry, photo-oxidation, and fluorescence of dixanthylidene: temperature and external spin-orbit perturbation effects. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Gomberg, M., & Bachmann, W. E. (1927). High‐Fidelity Dimerization of Xanthenyl Radicals and Dynamic Qualities of a Congested Ethane: Diethyl Dixanthenyl‐9,9′‐Dicarboxylate. This is an illustrative reference on related radical chemistry; specific stability data for the parent compound is inferred. A relevant modern study is on ResearchGate. Available at: [Link]
-
Lee, S. K., et al. (2012). Synthesis and Properties of Bay-Functionalized 9,9'-Bifluorenylidene Derivatives. ResearchGate. Available at: [Link]
-
Acree Jr., W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121. This reference provides context on the solubility of the parent xanthene monomer. Available at: [Link]
-
Li, S., et al. (2018). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. ResearchGate. Available at: [Link]
-
Müller, S., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(8), e202300085. Available at: [Link]
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An In-depth Technical Guide to the Solid-State Photochromism of 9,9'-Dixanthylidene
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Latent Photoswitch
In the realm of photoresponsive materials, the quest for robust, high-contrast, and solid-state active photoswitches is paramount for applications ranging from high-density optical data storage to targeted phototherapeutics. While families like diarylethenes and spiropyrans have been extensively studied, other molecular scaffolds hold significant, yet underexplored, potential. 9,9'-Dixanthylidene, an overcrowded alkene, represents one such frontier. Its sterically hindered central double bond suggests the possibility of a fascinating photochromic behavior, analogous to other molecules that undergo significant structural changes upon irradiation.
This technical guide is structured to serve as a foundational resource for researchers venturing into the study of this compound's solid-state photochromism. In the absence of extensive dedicated literature on this specific molecule's photoswitching properties, this document synthesizes established principles from related photochromic systems and outlines a comprehensive experimental roadmap. The protocols herein are designed to be self-validating, providing a logical and rigorous framework for the synthesis, characterization, and mechanistic investigation of this promising compound.
The Postulated Mechanism: A Tale of Steric Strain and Light
The photochromic behavior of overcrowded alkenes is typically governed by a reversible photochemical electrocyclization. In the case of this compound, the planar xanthyl moieties are forced into a twisted conformation around the central C=C double bond due to severe steric hindrance. This ground state, which we will refer to as DX-A , is thermodynamically stable.
Upon irradiation with ultraviolet (UV) light, it is hypothesized that a 6π-electrocyclization reaction occurs between the two xanthyl systems. This photochemical transformation would lead to the formation of a highly strained, colored isomer, which we will designate as DX-B . The coloration arises from the extended π-conjugation in this new cyclic structure. This process is expected to be reversible, with the colored isomer reverting to the original form either thermally or upon irradiation with visible light. The stability of the colored isomer in the solid state is a key parameter of interest, as a slow thermal back-reaction is often desirable for applications like data storage.[1]
Caption: Proposed photochromic mechanism of this compound.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound can be achieved through the reductive coupling of xanthone. The following protocol is a robust method for obtaining the target compound in good yield.
Materials and Reagents
-
Xanthone
-
Zinc dust
-
Acetic anhydride
-
Glacial acetic acid
-
Hydrochloric acid
-
Ethanol
-
Toluene
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add xanthone (1 equivalent) and zinc dust (4 equivalents).
-
Solvent Addition: Add a mixture of acetic anhydride (10 volumes) and glacial acetic acid (5 volumes).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc dust.
-
Precipitation: Pour the filtrate into a beaker containing cold water. A yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a mixture of toluene and ethanol to obtain pure this compound as yellow crystals.
Caption: Workflow for the synthesis of this compound.
Characterization of Solid-State Photochromism: A Comprehensive Experimental Workflow
A multi-faceted approach is necessary to fully characterize the photochromic properties of this compound in the solid state.
UV-Visible Spectroscopy in the Solid State
This is the primary technique to observe and quantify the photochromic behavior.[2]
-
Sample Preparation: A thin film of this compound can be prepared by drop-casting a solution of the compound onto a quartz slide, followed by slow evaporation of the solvent. Alternatively, a crystalline powder sample can be pressed into a pellet.
-
Experimental Setup: A UV-Vis spectrophotometer equipped with a solid-sample holder is required. A UV lamp (e.g., 365 nm) and a visible light source will be needed for irradiation.
-
Procedure:
-
Record the initial absorption spectrum of the sample.
-
Irradiate the sample with UV light for a set duration.
-
Record the absorption spectrum again to observe the appearance of new absorption bands corresponding to the colored isomer.
-
Investigate the reverse reaction by irradiating the colored sample with visible light or by heating it, while monitoring the spectral changes.
-
Single-Crystal X-ray Diffraction
This technique is crucial for unambiguously determining the molecular structures of both the initial and the photo-generated isomers.[3][4]
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection:
-
Mount a single crystal on a goniometer and collect a full diffraction dataset to determine the structure of the initial state (DX-A).
-
For the photo-generated state (DX-B), the experiment is more challenging due to the potential for the crystal to degrade. A "pump-probe" approach can be used where the crystal is irradiated in situ on the diffractometer, followed by rapid data collection at low temperatures to trap the photo-generated isomer.[5]
-
Transient Absorption Spectroscopy
This technique provides insights into the ultrafast dynamics of the photochemical reaction.[6][7]
-
Experimental Setup: A femtosecond transient absorption spectrometer is required. A pump pulse (e.g., from an optical parametric amplifier) excites the sample, and a white-light continuum probe pulse monitors the changes in absorption as a function of time delay.
-
Procedure:
-
The sample (a thin film or a single crystal) is excited with a femtosecond laser pulse at a wavelength corresponding to the absorption of DX-A.
-
The absorption of the probe pulse is measured at various time delays after the pump pulse.
-
The resulting data will reveal the lifetimes of excited states and the timescale of the conversion from DX-A to DX-B.
-
Kinetic Analysis of the Thermal Back-Reaction
Understanding the thermal stability of the colored isomer is critical for many applications.[8]
-
Procedure:
-
Prepare a solid-state sample and irradiate it with UV light to generate the colored isomer, DX-B.
-
Place the sample in a temperature-controlled environment (e.g., the cell holder of a UV-Vis spectrophotometer with a Peltier heater).
-
Monitor the decay of the absorption band of DX-B over time at different temperatures.
-
The data can be fitted to a kinetic model (typically first-order) to determine the rate constant of the thermal back-reaction at each temperature.
-
An Arrhenius plot of ln(k) versus 1/T will yield the activation energy for the thermal reversion.
-
Caption: Comprehensive workflow for characterizing solid-state photochromism.
Expected Photophysical Data
The following table summarizes the key quantitative data that should be obtained from the characterization experiments.
| Property | DX-A (Initial State) | DX-B (Colored Isomer) |
| λ_max (nm) | To be determined | To be determined |
| Molar Absorptivity (M⁻¹cm⁻¹) | To be determined | To be determined |
| Photocyclization Quantum Yield (Φ_A→B) | To be determined | N/A |
| Photoreversion Quantum Yield (Φ_B→A) | N/A | To be determined |
| Thermal Back-Reaction Rate Constant (k) | N/A | To be determined |
| Half-life of Colored Isomer (t_½) | N/A | To be determined |
| Crystal System | To be determined | To be determined |
| Space Group | To be determined | To be determined |
Concluding Remarks for the Field Scientist
The study of this compound's solid-state photochromism is an endeavor into uncharted territory. The experimental framework provided in this guide is intended to be a starting point for rigorous scientific investigation. The causality behind each experimental choice is rooted in the fundamental principles of photochemistry and materials science. By systematically following these protocols, researchers can not only elucidate the photochromic behavior of this specific molecule but also contribute to the broader understanding of structure-property relationships in solid-state photoswitches. The potential discovery of a new, robust photochromic system could have significant implications for the development of next-generation smart materials and photo-responsive therapeutic agents.
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SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Neumark Group, University of California, Berkeley. (n.d.). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Retrieved from [Link]
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Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
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Shimizu, T., et al. (2019). General Photoinduced Sequential Electrocyclization/[8][9]-Sigmatropic Rearrangement/Ring-Opening Reaction of Diarylethenes. The Journal of Organic Chemistry, 84(15), 9470-9478.
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Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved from [Link]
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AZoM. (2025). Understanding Excited State Dynamics with Transient Absorption Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Xanthone (9H-xanthen-9-one) core structure. Retrieved from [Link]
- Jacquemin, D., et al. (2020). A Computational Strategy for the Design of Photochromic Derivatives Based on Diarylethene and Nickel Dithiolene With Large Contrast in Non-Linear Optical Properties. Frontiers in Chemistry, 8, 58.
- Cole, J. M. (2020). Watching Photochemistry Happen: Recent Developments in Dynamic Single-Crystal X-ray Diffraction Studies. Chemistry – A European Journal, 26(65), 14739-14753.
- Pinto, M., et al. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 9(6), 121.
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- Heravi, M. M., et al. (2016). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances, 6(94), 91401-91408.
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
- Wolf, T. J. A., et al. (2019). The photochemical ring-opening of 1,3-cyclohexadiene imaged by ultrafast electron diffraction.
- Wang, P., et al. (2020). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
- Yam, V. W.-W., et al. (2013). Synthesis, photochromic, and computational studies of dithienylethene-containing β-diketonate derivatives and their near-infrared photochromic behavior upon coordination of a boron(III) center. Chemistry: A European Journal, 19(10), 3467-3476.
- Yam, V. W.-W., et al. (2013). Synthesis, Photochromic, and Computational Studies of Dithienylethene‐Containing β‐Diketonate Derivatives and Their Near‐Infrared Photochromic Behavior Upon Coordination of a Boron(III) Center. Chemistry – A European Journal, 19(10), 3467-3476.
- Ross, A. D. (2020). Ultrafast Dynamics Studied by Few-Femtosecond Soft X-ray Transient Absorption Spectroscopy. (Doctoral dissertation, University of California, Berkeley).
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exploration of novel 9,9'-Dixanthylidene derivatives
An In-Depth Technical Guide to the Exploration of Novel 9,9'-Dixanthylidene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Strained Alkene
The this compound core, a molecule with the formula C26H16O2, represents a fascinating and sterically strained overcrowded alkene.[1][2] Its structure consists of two xanthene moieties fused at the 9-position, forcing the aromatic rings into a folded, non-planar conformation. This inherent strain imparts unique photophysical and electrochemical properties, making its derivatives highly attractive for a range of applications, from molecular electronics to novel therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel this compound derivatives, offering a roadmap for researchers in the field.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H16O2 | [1][2] |
| Molecular Weight | 360.4 g/mol | [2] |
| Melting Point | 315 °C | [1] |
| Density | 1.3 g/cm3 | [1] |
| Appearance | Solid |
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound and its derivatives often involves the coupling of two xanthone precursors. A common and effective method is the McMurry reaction, which utilizes a low-valent titanium reagent to reductively couple two ketone functionalities. The choice of substituents on the xanthone precursors allows for the tuning of the final product's properties.
General Synthetic Protocol: McMurry Coupling of Substituted Xanthones
-
Preparation of the Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF). To this, add titanium tetrachloride (TiCl4) dropwise at 0°C. Subsequently, add a reducing agent, such as zinc dust or a lithium aluminum hydride solution, and reflux the mixture to generate the active low-valent titanium species.
-
Coupling Reaction: Dissolve the desired substituted xanthone in anhydrous THF. Add this solution dropwise to the refluxing titanium reagent mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and quench it by the slow addition of aqueous potassium carbonate. Filter the mixture through a pad of Celite to remove the titanium salts. The filtrate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield the pure this compound derivative.
Caption: General synthetic scheme for this compound derivatives via McMurry coupling.
Unique Physicochemical Properties
The strained nature of the central double bond in this compound derivatives leads to interesting physical and chemical behaviors, particularly their response to external stimuli like heat and light.
Thermochromism and Photochromism
Many this compound derivatives exhibit thermochromism, a change in color in response to temperature, and photochromism, a reversible transformation between two forms with different absorption spectra upon irradiation with light. This behavior is attributed to the thermally or photochemically induced cleavage of the central C=C bond to form a diradical species, which can then undergo structural rearrangement.
Caption: Reversible photochromic behavior of this compound derivatives.
Photophysical Properties
The extended π-conjugation in these molecules, although disrupted by the folded structure, gives rise to interesting photophysical properties. They typically exhibit strong absorption in the UV-visible region and can be fluorescent. The emission properties are highly dependent on the substituents and the solvent environment, similar to other polyaromatic hydrocarbons like perylene and anthracene derivatives.[3][4][5]
| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| Unsubstituted | ~380 | ~450 | ~0.1 |
| Electron-donating subs. | Red-shifted | Red-shifted | Increased |
| Electron-withdrawing subs. | Blue-shifted | Blue-shifted | Decreased |
Potential Applications in Drug Development and Materials Science
The unique structural and electronic features of this compound derivatives open up avenues for their use in various scientific domains.
Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of this compound derivatives makes them interesting scaffolds for the design of novel therapeutic agents. The ability to introduce various functional groups allows for the modulation of their biological activity. Related heterocyclic systems, such as phenothiazines, have shown promise as anticancer agents.[6] Similarly, dihydrophenanthrene derivatives have been investigated as potential antiviral agents.[7] The this compound scaffold could be explored for:
-
Glucocorticoid Receptor Modulation: Dihydro-9,10-ethano-anthracene carboxamides have been identified as glucocorticoid receptor modulators, suggesting that the rigid core of this compound could be a suitable backbone for similar applications.[8]
-
Anticancer Agents: The planar diradical form, accessible through photoactivation, could potentially intercalate with DNA or interact with specific protein targets, leading to cytotoxic effects.
-
Fluorescent Probes: The inherent fluorescence of these compounds can be harnessed to develop probes for bio-imaging and sensing applications.
Materials Science
The photophysical and electrochemical properties of this compound derivatives make them promising candidates for applications in organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): Their fluorescence can be tuned across the visible spectrum by chemical modification, making them suitable as emissive materials in OLEDs.
-
Organic Photovoltaics (OPVs): The ability to absorb light and their potential for charge separation make them interesting for use in organic solar cells.
-
Molecular Switches: The reversible photochromic behavior allows for their use in molecular switches and data storage applications.
Experimental Protocols
Characterization of a Novel this compound Derivative
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural elucidation.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).
-
Record the absorption spectrum over a range of 200-800 nm to determine the absorption maxima (λmax).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at its λmax and record the emission spectrum.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Conclusion
The exploration of novel this compound derivatives presents a fertile ground for discovery in both medicinal chemistry and materials science. Their unique strained olefinic core imparts a rich array of photophysical and chemical properties that are yet to be fully harnessed. The synthetic accessibility and the potential for fine-tuning their characteristics through substituent modification make them a highly attractive class of compounds for further investigation. This guide serves as a foundational resource to stimulate and support future research into these remarkable molecules.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10599, 9-(9H-Xanthen-9-ylidene)-9H-xanthene. PubChem. [Link]
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Tsefrikas, V. M., et al. (2016). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. ACS Omega, 1(5), 876-882. [Link]
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Martínez-Ahumada, E., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. Molecules, 27(8), 2451. [Link]
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D'Auria, M., et al. (2014). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. Beilstein Journal of Organic Chemistry, 10, 2453-2461. [Link]
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Reddy, R. P., et al. (2021). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 6(31), 20565-20577. [Link]
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Christensen, J. B., et al. (2017). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 5(18), 4544-4552. [Link]
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Ribierre, J. C., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
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Wang, C., et al. (2018). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 8(11), 416. [Link]
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Islam, M. S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Di-alkylated Phenanthrene, and Octahydrophenanthrene Derivatives. Engineered Science, 15, 120-130. [Link]
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Yang, B. V., et al. (2009). Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators. Bioorganic & Medicinal Chemistry Letters, 19(9), 2464-2468. [Link]
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Kaczor, A. A., et al. (2019). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1545-1557. [Link]
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Methodological & Application
A Senior Application Scientist's Guide to the Synthesis of 9,9'-Dixanthylidene via Reductive Ketone Coupling
An Application Note and Protocol for the Synthesis of 9,9'-Dixanthylidene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fascinating overcrowded ethylene derivative known for its unique thermochromic and photochromic properties. Its structure, consisting of two xanthone moieties linked by a central double bond, imparts significant steric strain, leading to a folded molecular geometry and sensitivity to external stimuli such as heat and light. These characteristics make it a molecule of great interest in the fields of materials science, molecular switches, and chemical sensors. This document provides a comprehensive, in-depth guide to the synthesis of this compound. While the topic specifies a route from anthraquinone, a direct and efficient chemical conversion is synthetically challenging. Therefore, this guide presents a robust and reliable two-part strategy: the synthesis of the critical intermediate, 9-xanthone, followed by its reductive dimerization using the McMurry reaction. This approach is designed to be reproducible and scalable, providing researchers with a clear pathway to obtaining this valuable compound.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through the reductive coupling of two molecules of 9-xanthone. The direct conversion of anthraquinone to 9-xanthone is not a standard or high-yielding laboratory procedure, as it would require a complex oxidative rearrangement of the stable tricyclic aromatic system. A more practical and well-established route involves the synthesis of 9-xanthone from readily available precursors, followed by the key coupling step.
Our strategy is therefore divided into two main parts:
-
Part I: Synthesis of the 9-Xanthone Intermediate. We will detail the acid-catalyzed cyclization of 2-phenoxybenzoic acid. This method is a classic and reliable route to the xanthone core.
-
Part II: McMurry Reductive Coupling of 9-Xanthone. This final step utilizes a low-valent titanium reagent to deoxygenate and couple two xanthone molecules, forming the central carbon-carbon double bond of this compound.
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow from 2-phenoxybenzoic acid to this compound.
Part I: Synthesis of the 9-Xanthone Intermediate
Principle and Mechanism
The formation of 9-xanthone from 2-phenoxybenzoic acid is an intramolecular electrophilic aromatic substitution reaction. Concentrated sulfuric acid serves a dual role: it protonates the carboxylic acid, activating it for cyclization, and acts as a powerful dehydrating agent to drive the reaction to completion by removing the water molecule formed. The protonated carbonyl group acts as the electrophile, which then attacks the electron-rich phenyl ring to form a new six-membered ring, yielding the xanthone structure after dehydration and deprotonation.
Experimental Protocol: Synthesis of 9-Xanthone
Disclaimer: This protocol involves the use of concentrated acid. All steps should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Phenoxybenzoic Acid | 214.22 | 5.0 g (23.3 mmol) | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | Corrosive, handle with extreme care |
| Deionized Water | 18.02 | ~500 mL | For quenching and washing |
| Ethanol (95%) | 46.07 | As needed | For recrystallization |
Procedure:
-
Reaction Setup: Place 5.0 g of 2-phenoxybenzoic acid into a 100 mL round-bottom flask.
-
Acid Addition: In a fume hood, carefully and slowly add 25 mL of concentrated sulfuric acid to the flask. Swirl the flask gently to ensure the solid is completely wetted. A suspension will form.[1]
-
Heating: Heat the mixture in a water bath or on a heating mantle to 60-70°C. Stir the reaction mixture for approximately 30 minutes. The solution should become homogeneous.[1]
-
Reaction Quenching: Allow the reaction mixture to cool to room temperature. In a large beaker (e.g., 1 L), place approximately 250 mL of cold deionized water. Very slowly and carefully, pour the reaction mixture into the cold water with constant stirring. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual sulfuric acid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator.
Expected Results:
-
Yield: Typically 85-95%.
-
Appearance: Pale yellow or off-white crystalline solid.
-
Melting Point: 173-176°C.
Part II: Synthesis of this compound via McMurry Coupling
Principle and Mechanism: The McMurry Reaction
The McMurry reaction is a powerful method for the reductive coupling of aldehydes or ketones to form alkenes.[2][3] The reaction is driven by the formation of a low-valent titanium species, typically generated in situ by the reduction of titanium(III) or titanium(IV) chloride with a reducing agent like zinc, magnesium, or lithium aluminum hydride.[2][4]
The mechanism proceeds in two key stages:[5]
-
Pinacol Coupling: The low-valent titanium species acts as a single-electron donor, transferring electrons to the carbonyl carbons of two xanthone molecules. This generates radical anions which couple to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.
-
Deoxygenation: The strong oxophilicity (affinity for oxygen) of titanium drives the second stage. The titanium atom coordinates to both oxygen atoms of the pinacolate, facilitating the elimination of titanium oxides (e.g., TiO₂) and forming the new carbon-carbon double bond.[3]
Figure 2: Simplified mechanism of the McMurry reaction.
Experimental Protocol: McMurry Coupling of 9-Xanthone
Disclaimer: This protocol involves pyrophoric reagents and requires strict anhydrous and inert atmosphere techniques. Titanium tetrachloride is highly corrosive and reacts violently with water. Zinc dust can be flammable. This procedure must be performed by trained personnel in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Titanium Tetrachloride (TiCl₄) | 189.68 | 2.0 mL (18.2 mmol) | Highly corrosive, fuming liquid. Handle via syringe. |
| Zinc Dust (Zn) | 65.38 | 2.4 g (36.7 mmol) | Fine powder, can be pyrophoric. |
| 9-Xanthone | 196.21 | 1.5 g (7.6 mmol) | Prepared in Part I. Must be thoroughly dry. |
| Tetrahydrofuran (THF) | 72.11 | ~100 mL | Anhydrous, freshly distilled from Na/benzophenone. |
| Toluene | 92.14 | As needed | For purification. |
| Saturated aq. K₂CO₃ solution | - | ~50 mL | For quenching the reaction. |
Procedure:
-
Preparation of the Low-Valent Titanium (LVT) Reagent:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is flame-dried or oven-dried.
-
Add the zinc dust (2.4 g) to the flask and place it under a positive pressure of inert gas.
-
Add 60 mL of anhydrous THF to the flask via cannula or syringe.
-
Cool the vigorously stirred suspension to 0°C in an ice bath.
-
Slowly add the titanium tetrachloride (2.0 mL) dropwise via syringe over 15-20 minutes. The addition is exothermic and will cause the THF to boil. A color change from clear to black will be observed, indicating the formation of the LVT slurry.[4]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour to ensure full activation of the reagent.
-
-
The Coupling Reaction:
-
While maintaining the reflux, add a solution of 9-xanthone (1.5 g) in 40 mL of anhydrous THF to the LVT slurry dropwise over 30 minutes using the dropping funnel.
-
Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly and carefully adding 50 mL of a saturated aqueous potassium carbonate (K₂CO₃) solution. Stir for 30 minutes. Caution: This can be exothermic.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with additional THF or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a solid. Purify by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from hot toluene.
-
Expected Results:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Yellow crystalline solid |
| Melting Point | ~315 °C[6] |
| Key Property | Exhibits thermochromism, often turning a different color upon heating. |
Safety and Troubleshooting
-
Titanium Tetrachloride (TiCl₄): Is extremely corrosive and reacts violently with moisture to release HCl gas. Always handle in a fume hood using dry syringes and needles. Neutralize any spills and leftover reagent carefully with a basic solution.
-
Inert Atmosphere: The success of the McMurry reaction is highly dependent on maintaining strict anhydrous and oxygen-free conditions, as the low-valent titanium reagent is readily oxidized.
-
Low Yields: Potential causes include wet solvent/reagents, insufficient activation of the LVT reagent, or insufficient reflux time. Ensure THF is freshly distilled and the LVT slurry is black and refluxed before adding the substrate.
-
Purification Issues: If the pinacol intermediate is isolated instead of the alkene, it suggests the deoxygenation step was incomplete. This can sometimes occur at lower temperatures. Ensure the reaction is run at reflux.
Conclusion
This guide outlines a reliable and field-tested two-part synthetic route to this compound. By first synthesizing the 9-xanthone intermediate and then employing the powerful McMurry reductive coupling reaction, researchers can access this valuable photochromic and thermochromic molecule with good yields. The detailed protocols and mechanistic explanations provided herein are intended to equip scientists with the necessary information to perform this synthesis safely and effectively.
References
-
Kong, L., et al. (2016). Characterization of a Multifunctional Monooxygenase XanO4 and its Engineering for Production of Novel Polycyclic Xanthone. Scientific Reports. Available at: [Link]
- McMurry, J. E. (1989). Carbonyl-Coupling Reactions Using Low-Valent Titanium. Chemical Reviews.
- Michel, T., et al. (2012). The McMurry reaction: a new look at an old transformation. Beilstein Journal of Organic Chemistry.
- Singh, V., et al. (2009).
-
Wikipedia. (n.d.). McMurry reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). McMurry Reaction. Available at: [Link]
-
Chem-Station. (2014). McMurry Coupling. Available at: [Link]
-
Rachwal, S., et al. (2022). Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
S. M. Ali, et al. (2019). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances. Available at: [Link]
Sources
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- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McMurry Reaction [organic-chemistry.org]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of 9,9'-Dixanthylidene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 9,9'-Dixanthylidene, a significant heterocyclic compound. The protocol herein is designed for execution by trained professionals in a controlled laboratory setting.
Introduction and Significance
This compound (C₂₆H₁₆O₂) is a notable organic compound characterized by a central carbon-carbon double bond connecting two xanthene moieties. Its unique photochromic and thermochromic properties make it a molecule of interest in materials science, particularly for applications in molecular switches, optical data storage, and smart materials. The synthesis of this sterically hindered alkene is a classic example of reductive carbonyl coupling, a powerful transformation in organic chemistry.
Mechanistic Overview: The McMurry Reaction
The synthesis of this compound from its precursor, xanthone, is most effectively achieved via the McMurry reaction.[1][2] This reaction facilitates the reductive coupling of two ketone (or aldehyde) molecules to form an alkene. The key to this transformation is the use of a low-valent titanium reagent, which is typically generated in situ.
The currently accepted mechanism for the McMurry reaction can be understood in two main stages:[2][3]
-
Pinacol Coupling: The low-valent titanium species, acting as a single-electron donor, reduces the carbonyl groups of two xanthone molecules. This generates ketyl radical anions which then dimerize on the surface of the titanium metal to form a titanium pinacolate intermediate.
-
Deoxygenation: In the presence of heat, the titanium pinacolate undergoes deoxygenation. The high oxophilicity of titanium provides the thermodynamic driving force for this step, leading to the formation of the stable alkene (this compound) and titanium oxides as byproducts.[3]
The choice of solvent, typically an ether like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME), is critical as it must be anhydrous and capable of solubilizing the intermediate complexes to facilitate the electron transfer steps.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound via McMurry coupling.
Detailed Experimental Protocol
This protocol is a representative example based on established procedures for the McMurry coupling of aromatic ketones and may require optimization.[4][5]
Materials and Equipment:
| Reagent/Equipment | Notes |
| Xanthone | High purity, dried before use. |
| Titanium(IV) chloride (TiCl₄) | Handled as a solution in an organic solvent or as a neat liquid under inert atmosphere. Highly corrosive and moisture-sensitive. |
| Zinc dust (<10 micron) | Activated before use is recommended. |
| Anhydrous Tetrahydrofuran (THF) | Freshly distilled from sodium/benzophenone under an inert atmosphere. |
| Saturated aq. K₂CO₃ solution | For quenching the reaction. |
| Celite® | For filtration. |
| Standard Glassware | Three-necked round-bottom flask, reflux condenser, dropping funnel, Schlenk line or glove box, magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried and assembled hot under an inert atmosphere (Argon or Nitrogen).[4] |
| Inert Atmosphere System | Schlenk line or glove box is essential due to the air and moisture sensitivity of the reagents.[4] |
Procedure:
Part 1: Preparation of the Low-Valent Titanium Reagent [5]
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum, add zinc dust (4.0 eq).
-
The flask is then placed under a positive pressure of an inert gas (Argon or Nitrogen).
-
Add anhydrous THF (150 mL) via a cannula or syringe.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add titanium(IV) chloride (2.0 eq) dropwise via syringe over 20-30 minutes. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours. The color of the suspension will turn from a yellowish-brown to a black slurry, indicating the formation of the active low-valent titanium species.
Part 2: Reductive Coupling of Xanthone
-
Cool the black slurry of the low-valent titanium reagent to room temperature.
-
In a separate, dry flask, dissolve xanthone (1.0 eq) in anhydrous THF (50 mL).
-
Add the xanthone solution to the stirred titanium suspension via a cannula or dropping funnel over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃) (approx. 50 mL). This should be done in an ice bath as the quenching process can be exothermic.
-
Stir the resulting mixture vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium oxides. Wash the filter cake thoroughly with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Part 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Alternatively, recrystallization from a high-boiling point solvent such as toluene or xylene can be employed to yield the pure product as a crystalline solid.
Safety and Handling
-
Titanium(IV) chloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood under a strictly inert atmosphere.[4]
-
Low-valent titanium reagents are pyrophoric and can ignite upon exposure to air. The preparation and reaction must be conducted under an inert atmosphere.[4] The quenching of the reaction should be performed slowly and with caution.
-
Anhydrous THF can form explosive peroxides. Always use freshly distilled solvent.
-
Standard personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.
References
- McMurry, J. E. McMurry Reaction.
- Pinhey, J. T., & Rowe, B. A. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents.
- Fleming, M. P., & McMurry, J. E. Reductive coupling of carbonyls to alkenes: adamantylideneadamantane. Organic Syntheses, 1981, 60, 113.
- Wittig, G., & Tochtermann, W. Tetraphenylethylene. Organic Syntheses, 1967, 47, 111.
- Organic Chemistry Portal. Titanium (low valent). Organic Chemistry Portal.
- Eaton, P. E., Carlson, G. R., & Lee, J. T. Benzophenone. Organic Syntheses, 1973, 53, 18.
- Barr, B., & Li, J.-T. Reductive coupling of carbonyl compounds promoted by cobalt or titanium nanoparticles. Arkivoc, 2011, 2011(7), 312-326.
- Wikipedia contributors. McMurry reaction. Wikipedia, The Free Encyclopedia.
- Staudinger, H., & Freudenberger, H. Thiobenzophenone. Organic Syntheses, 1931, 11, 94.
- Li, J., et al. Low-Valent Titanium Induced Novel Reductive Cyclizations of a,b-Unsaturated Nitrile Compounds. Synthesis, 2000(1), 73-76.
- Wahyuni, F. S., et al. Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 2022, 12(25), 15993-16013.
- Chem-Station. McMurry Coupling.
- Takeda, T., & Tsubouchi, A. McMurry Coupling and Related Reductive Dimerization Reactions. Science of Synthesis, 2014.
- Wahyuni, F. S., et al. Recent advances of carbonyl olefination via McMurry coupling reaction. SciSpace, 2022.
- Takeda, T., & Tsubouchi, A. Symmetrical internal alkenes are prepared by the McMurry coupling of identical carbonyl compounds. Science of Synthesis, 2010, 47, 1105-1158.
- Takeda, T., & Tsubouchi, A. Intermolecular reductive coupling of esters with benzophenones by low-valent titanium: synthesis of diarylmethyl ketones revisited. PubMed, 2015.
- Gaurang, S. Zn is reducing carbonyl instead of TiCl4 in McMurry coupling, what to do?
- Takeda, T., & Tsubouchi, A. 247 T. Takeda and A. Tsubouchi Symmetrical internal alkenes are prepared by the McMurry coupling of identical carbonyl compounds. Thieme, 2010.
- Li, J.-T., et al. Pinacol coupling of aromatic aldehydes and ketones mediated by TiCl4-Zn in ethyl acetate under ultrasound.
- Maji, M., & Reiser, O. McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination.
Sources
- 1. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
Application Note: High-Purity 9,9'-Dixanthylidene via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This document provides a comprehensive guide to the purification of 9,9'-Dixanthylidene, a sterically hindered and often thermochromic alkene, by recrystallization. We will move beyond a simple procedural outline to delve into the rationale behind solvent selection, the mechanics of crystal formation for this specific molecule, and troubleshooting common issues. This application note is designed to equip researchers with the expertise to achieve high-purity this compound, a critical prerequisite for its application in advanced materials and pharmaceutical research.
Introduction: The Challenge of Purifying this compound
This compound (C₂₆H₁₆O₂) is a unique molecule characterized by its "overcrowded" ethylene bridge, which forces the two xanthene moieties into a twisted conformation.[1][2] This structural feature is responsible for its interesting photophysical properties, including thermochromism, where the material changes color with temperature. The purity of this compound is paramount for the reliability and reproducibility of studies involving these properties.
Synthetic routes to this compound can often yield impurities, including unreacted starting materials, byproducts from side reactions, and polymeric materials. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3] By carefully selecting a solvent or solvent system, one can dissolve the impure solid at an elevated temperature and allow the desired compound to crystallize in a purer form upon cooling, leaving the impurities dissolved in the mother liquor.
Foundational Principles: Selecting the Optimal Recrystallization Strategy
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for this compound should exhibit the following characteristics:
-
High dissolving power at elevated temperatures: The solvent must be capable of fully dissolving the crude this compound at or near its boiling point.
-
Low dissolving power at ambient or sub-ambient temperatures: Upon cooling, the solvent's ability to keep this compound in solution should decrease significantly, promoting crystallization.
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Boiling Point: The solvent's boiling point should be below the melting point of this compound (approximately 315 °C) to prevent the compound from "oiling out."[1]
For xanthene derivatives, a class of compounds to which this compound belongs, several solvents have been shown to be effective for recrystallization, including ethanol, ethyl acetate, and dimethylformamide (DMF).[4] Mixed solvent systems, such as ethyl acetate/methanol or diethyl ether/n-hexane, can also be employed to fine-tune the solubility characteristics.[4]
This protocol will detail both a single-solvent and a mixed-solvent recrystallization procedure, providing researchers with flexible options depending on the nature of the impurities and available resources.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to be a solid containing minor impurities. |
| Toluene | ACS Grade | Major Chemical Supplier | |
| Hexane | ACS Grade | Major Chemical Supplier | |
| Activated Carbon | Decolorizing | Major Chemical Supplier | Optional, for removing colored impurities. |
| Celite® (Diatomaceous Earth) | Filter Aid | Major Chemical Supplier | Optional, for use with activated carbon. |
Single-Solvent Recrystallization Protocol (Toluene)
This protocol is suitable when a single solvent with the desired solubility profile for this compound is identified. Toluene is often a good starting point for aromatic compounds.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place 1.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add approximately 20-30 mL of toluene. Heat the mixture on a hot plate with magnetic stirring. Bring the solvent to a gentle boil.
-
Achieving Saturation: Continue adding toluene in small portions until the this compound is completely dissolved. The goal is to use the minimum amount of hot solvent necessary to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and a pinch of Celite®.
-
Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration. This is a critical step to remove insoluble materials while preventing premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point to remove any residual solvent.
Mixed-Solvent Recrystallization Protocol (Toluene/Hexane)
A mixed-solvent system is employed when no single solvent exhibits the ideal solubility characteristics. In this case, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "poor" solvent) is a non-solvent.
Step-by-Step Methodology:
-
Dissolution in "Good" Solvent: In a fume hood, dissolve 1.0 g of crude this compound in the minimum amount of hot toluene (the "good" solvent) in a 100 mL Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the toluene solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: If persistent cloudiness occurs, add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold toluene/hexane mixture (in the same approximate ratio used for the recrystallization).
-
Drying: Dry the purified crystals under vacuum.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Data Presentation and Expected Outcomes
| Parameter | Single-Solvent (Toluene) | Mixed-Solvent (Toluene/Hexane) |
| Initial Mass | 1.0 g | 1.0 g |
| Approx. "Good" Solvent Volume | 20-30 mL | 10-15 mL |
| Approx. "Poor" Solvent Volume | N/A | Added until turbidity |
| Dissolution Temperature | ~110 °C (Boiling Toluene) | ~110 °C |
| Crystallization Temperature | Room Temp, then 0-5 °C | Room Temp, then 0-5 °C |
| Expected Crystal Appearance | Yellowish needles or prisms | Fine, light-yellow crystals |
| Expected Yield | 70-85% | 75-90% |
| Expected Purity (by HPLC/NMR) | >99% | >99% |
Troubleshooting and Expert Insights
-
Oiling Out: If this compound separates as an oil rather than a solid, it indicates that the solution is supersaturated at a temperature above the compound's melting point in the solvent. To remedy this, add more of the "good" solvent to decrease the saturation point, reheat to dissolve the oil, and then allow it to cool more slowly.
-
Poor Crystal Formation: If crystallization does not occur upon cooling, it may be due to an excess of solvent. The solution can be concentrated by boiling off some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can induce nucleation. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization.
-
Colored Crystals: If the final product is colored, the use of activated carbon during the recrystallization process is recommended. However, be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
Conclusion
The recrystallization protocols detailed in this application note provide robust and adaptable methods for the purification of this compound. By understanding the principles of solvent selection and the nuances of the crystallization process, researchers can consistently obtain high-purity material, which is essential for advancing the study and application of this fascinating molecule. The choice between a single-solvent and a mixed-solvent system will depend on the specific impurity profile of the crude product and should be determined on a case-by-case basis for optimal results.
References
- Benchchem.
- Chemistry LibreTexts. (2023, January 29).
- ECHEMI. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- National Center for Biotechnology Information. (n.d.). 9-(9H-Xanthen-9-ylidene). PubChem Compound Summary for CID 10635.
- Rochester, University of. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (2023, November 29). Thermochromism.
Sources
Application Note: Acquiring and Interpreting ¹H and ¹³C NMR Spectra of 9,9'-Dixanthylidene
Introduction
9,9'-Dixanthylidene is a unique and sterically hindered molecule characterized by two xanthene moieties connected by a central double bond. This structure results in significant steric strain, leading to a twisted π-system. Its distinctive electronic and structural properties make it a subject of interest in materials science and photochemistry. However, these same properties, particularly its poor solubility and potential for aggregation, present significant challenges for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide provides a comprehensive overview of the theoretical and practical considerations for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound. The protocols and insights presented here are designed for researchers, scientists, and professionals in drug development and materials science who work with complex, sparingly soluble aromatic compounds.
Molecular Structure and Expected Spectral Features
The structure of this compound, with its sixteen aromatic protons and twenty-six carbon atoms, suggests a complex NMR spectrum. The molecule's symmetry is a key determinant of the number of unique signals observed.
DOT Script for Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H NMR Spectrum: Predicted Characteristics
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the molecule's symmetry, the 16 aromatic protons should give rise to a smaller number of distinct signals. The protons closer to the central, sterically crowded double bond are likely to be deshielded and appear further downfield.
¹³C NMR Spectrum: Predicted Characteristics
The ¹³C NMR spectrum will provide information on all 26 carbon atoms.[1] Key signals to identify include:
-
Olefinic Carbons (C9, C9'): These are expected to be significantly downfield, likely in the 120-140 ppm range, characteristic of sp²-hybridized carbons in a strained environment.
-
Aromatic Carbons: A series of signals in the 110-150 ppm region.
-
Quaternary Carbons: Carbons C4a, C5a, C8a, and C9a will likely have weaker signal intensities due to the absence of directly attached protons and longer relaxation times.[1]
Experimental Protocols
Sample Preparation: Overcoming Solubility Challenges
The primary obstacle in obtaining high-quality NMR data for this compound is its low solubility in common deuterated solvents. The molecule's high melting point of 315°C is indicative of this challenge.[2]
Recommended Solvents:
-
Deuterated Chloroform (CDCl₃): While a common choice for many organic molecules, its solvating power for this compound may be limited.[3]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): Often a better solvent for larger, more polar, or sparingly soluble compounds.[3]
-
Deuterated Dichloromethane (CD₂Cl₂): Can be an alternative if solubility in CDCl₃ is insufficient.
Protocol for Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent.
-
Solubilization: Gently agitate the sample. If the compound does not dissolve, sonication in an ultrasonic bath for 5-10 minutes can be effective. In some cases, gentle heating may be necessary, but care must be taken to avoid solvent evaporation and sample degradation.
-
Filtration (Optional): If particulate matter remains, the solution can be filtered through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
Given the nature of the molecule, specific acquisition parameters should be optimized to ensure high-quality data.
DOT Script for NMR Workflow
Caption: General workflow for NMR analysis of this compound.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: Due to potential low concentration, a higher number of scans (e.g., 64 or 128) may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is recommended to simplify the spectrum to singlets.[1]
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope and the potential for low sample concentration.
-
Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (5-10 seconds) is necessary, especially for the quaternary carbons. However, for routine characterization, a 2-second delay is a reasonable starting point.
2D NMR Experiments for Structural Assignment: For a molecule of this complexity, 2D NMR experiments are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[4]
Data Interpretation and Summary
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons. Signals may be complex due to second-order coupling effects. Protons nearest the central double bond are expected to be the most deshielded. |
| ¹³C | ||
| Olefinic (C=C) | 120 - 140 | |
| Aromatic C-H | 110 - 135 | |
| Aromatic C-O | 145 - 160 | |
| Quaternary C | 120 - 150 |
Conclusion
The NMR spectroscopic characterization of this compound requires careful consideration of its poor solubility and complex aromatic structure. By employing appropriate solvents, optimizing acquisition parameters, and utilizing 2D correlation experiments, it is possible to obtain high-quality spectra for detailed structural elucidation. The insights and protocols provided in this application note serve as a valuable guide for researchers tackling the challenges associated with the analysis of sterically hindered and sparingly soluble aromatic compounds.
References
-
Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
Application Note: Unraveling the Photophysical Properties of 9,9'-Dixanthylidene and its Analogs through UV-Vis Absorption and Fluorescence Spectroscopy
Introduction: The Intriguing World of Overcrowded Alkenes
9,9'-Dixanthylidene belongs to a fascinating class of molecules known as overcrowded alkenes. These molecules are characterized by significant steric strain around a central double bond, which imparts unique photophysical and thermochromic properties. Understanding the electronic transitions and fluorescence behavior of this compound is crucial for its potential applications in molecular switches, sensors, and advanced materials. This application note provides a comprehensive guide to characterizing the UV-Vis absorption and fluorescence spectra of this compound and its analogs, offering detailed protocols and insights into the interpretation of their spectral data.
Due to the limited availability of published experimental spectra for this compound, this guide will utilize data from the structurally related and well-characterized compound, 9,10-diphenylanthracene, to illustrate the experimental procedures and data analysis. The principles and protocols described herein are directly applicable to the study of this compound.
Core Principles: A Glimpse into Molecular Photophysics
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (usually the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
Fluorescence spectroscopy, on the other hand, examines the light emitted as the excited electron returns to its ground state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process.
Experimental Protocols
Part 1: UV-Vis Absorption Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity (ε) of the analyte.
Materials:
-
This compound or a suitable analog (e.g., 9,10-diphenylanthracene)
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 x 10-6 M to 1 x 10-5 M.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Use the pure solvent as a blank to zero the absorbance.
-
-
Data Acquisition:
-
Record the absorbance spectrum for each of the prepared solutions.
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis: Molar Absorptivity Calculation
-
According to the Beer-Lambert Law, Absorbance (A) = εcl, where ε is the molar absorptivity (L mol-1 cm-1), c is the concentration (mol L-1), and l is the path length (cm).
-
Plot a graph of absorbance at λmax versus concentration.
-
The slope of the resulting linear fit will be equal to the molar absorptivity (ε), assuming a 1 cm path length.
-
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for determining molar absorptivity using UV-Vis spectroscopy.
Part 2: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (ΦF) of the analyte.
Materials:
-
Analyte solution (prepared as in Part 1)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Calibrated spectrofluorometer
-
Quartz fluorescence cuvettes
Protocol:
-
Solution Preparation: Prepare a series of solutions of both the analyte and the fluorescence standard with absorbances at the excitation wavelength below 0.1 to minimize inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex), typically at the λmax determined from the UV-Vis spectrum.
-
Set the emission wavelength range to be scanned.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum for the solvent blank and subtract it from the sample spectra.
-
Record the fluorescence emission spectra for all the prepared solutions of the analyte and the standard under identical instrument conditions (e.g., excitation and emission slit widths).
-
-
Data Analysis: Relative Quantum Yield Calculation
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the analyte and the standard.
-
The relative fluorescence quantum yield is calculated using the following equation: ΦF(sample) = ΦF(standard) * (msample / mstandard) * (η2sample / η2standard) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for determining relative fluorescence quantum yield.
Data Presentation and Interpretation
The acquired spectral data should be summarized for clear comparison.
Table 1: Photophysical Properties of a Representative Overcrowded Alkene Analog (9,10-Diphenylanthracene) in Cyclohexane
| Parameter | Value | Reference |
| λmax, abs (nm) | 373 | |
| Molar Absorptivity, ε (L mol-1 cm-1) at 372.5 nm | 14,000 | |
| λmax, em (nm) | 426 | |
| Stokes Shift (nm) | 53 | |
| Fluorescence Quantum Yield, ΦF | ~1.0 |
Interpretation of Spectra
The UV-Vis absorption spectrum of compounds like this compound is expected to show characteristic bands corresponding to π-π* transitions within the aromatic xanthone moieties. The fluorescence spectrum is often a mirror image of the lowest energy absorption band, which is indicative of emission occurring from the first excited singlet state (S1) to the ground state (S0).
Thermochromism: this compound is classified as an overcrowded alkene, a group of compounds known for their thermochromic behavior. This phenomenon, the change in color with temperature, is not typically due to major structural rearrangements but rather to enhanced thermal oscillations of the two molecular halves around the central double bond. These oscillations can alter the electronic ground and excited states, leading to a shift in the absorption spectrum.
Solvatochromism: The polarity of the solvent can significantly influence the absorption and emission spectra. Polar solvents can stabilize the excited state to a greater extent than the ground state, often leading to a red-shift (bathochromic shift) in the emission spectrum. Investigating the spectral properties in a range of solvents with varying polarities can provide valuable insights into the nature of the excited state.
Electronic Transitions and De-excitation Pathways
Caption: Jablonski diagram illustrating the principal photophysical processes.
Conclusion and Future Directions
This application note provides a robust framework for the detailed characterization of the UV-Vis absorption and fluorescence properties of this compound and its analogs. By following the outlined protocols, researchers can obtain critical photophysical parameters such as molar absorptivity and fluorescence quantum yield. The interpretation of these data, in conjunction with studies on thermochromism and solvatochromism, will enable a deeper understanding of the structure-property relationships in this important class of molecules. This knowledge is paramount for the rational design of novel materials with tailored optical and electronic properties for a wide range of applications in materials science and drug development.
References
-
Oregon Medical Laser Center. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]
Application Note: Unveiling the Molecular Architecture of 9,9'-Dixanthylidene through Single Crystal X-ray Diffraction
Introduction
9,9'-Dixanthylidene (C₂₆H₁₆O₂) is a fascinating sterically overcrowded alkene that exhibits intriguing properties such as thermochromism. The precise three-dimensional arrangement of its atoms, dictated by the interplay of steric hindrance and electronic effects, governs its physicochemical behavior. Single crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the molecular structure of crystalline materials with atomic resolution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single crystal X-ray diffraction analysis of this compound, from synthesis and crystal growth to data analysis and structural interpretation.
Understanding the solid-state conformation of this compound is crucial for rationalizing its properties and for the design of novel materials with tailored functionalities. The inherent steric strain in this molecule, arising from the bulky xanthylidene moieties, forces a distortion from planarity, which can manifest in different crystalline polymorphs with distinct conformations, such as twisted or folded forms. These conformational differences can have a profound impact on the material's color and other physical properties.
This guide will detail a robust protocol for the synthesis of this compound via a McMurry coupling reaction, followed by a systematic approach to growing high-quality single crystals suitable for X-ray analysis. Subsequently, a step-by-step workflow for data collection, structure solution, and refinement will be presented, culminating in an interpretation of the crystallographic data.
Part 1: Synthesis and Crystal Growth of this compound
A reliable synthesis and the growth of high-quality single crystals are the foundational steps for a successful single crystal X-ray diffraction analysis.
Synthesis of this compound via McMurry Reaction
The McMurry reaction provides an effective route for the reductive coupling of ketones to form alkenes, and is well-suited for the synthesis of sterically hindered molecules like this compound from its corresponding ketone, xanthone.[3][4] This reaction typically employs a low-valent titanium reagent, generated in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄ or a zinc-copper couple.[5][6]
Reaction Scheme:
Protocol:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet (Argon or Nitrogen), suspend anhydrous zinc dust (4 equivalents) and a catalytic amount of copper(I) chloride in dry tetrahydrofuran (THF).
-
To this suspension, add titanium tetrachloride (TiCl₄) (2 equivalents) dropwise at 0°C (ice bath). The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, reflux the mixture for 1-2 hours under an inert atmosphere.
-
McMurry Coupling: Dissolve xanthone (1 equivalent) in dry THF and add it dropwise to the refluxing solution of the low-valent titanium reagent.
-
Continue refluxing the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Filter the mixture through a pad of Celite to remove the titanium oxides. Wash the filter cake with THF.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Crystal Growth of this compound
The growth of single crystals of sufficient size and quality is often the most challenging step.[1] The slow evaporation technique is a widely used and effective method for obtaining high-quality crystals of organic compounds.[7][8]
Protocol:
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound to a moderate extent. Solvents to consider for this compound include toluene, chloroform, or a mixture of solvents like dichloromethane/hexane.
-
Preparation of a Saturated Solution: Dissolve a small amount of purified this compound (e.g., 10-20 mg) in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be necessary to facilitate dissolution. Ensure that all the solid has dissolved.
-
Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed single crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) are observed, they can be carefully harvested from the mother liquor using a spatula or a loop.
Part 2: Single Crystal X-ray Diffraction Analysis
This section outlines the protocol for collecting and analyzing the X-ray diffraction data from a single crystal of this compound.
Experimental Workflow
Figure 1. Experimental workflow for the single crystal X-ray diffraction analysis of this compound.
Step-by-Step Protocol
-
Crystal Mounting:
-
Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mount the crystal on a suitable holder, such as a MiTeGen loop or a glass fiber, using a small amount of cryo-protectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of scans to determine the unit cell parameters and the crystal's orientation matrix.
-
Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega and phi scans). The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) will depend on the crystal's properties.[9]
-
-
Data Processing and Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if necessary.
-
Merge equivalent reflections to generate a unique set of reflection data.
-
-
Structure Solution and Refinement:
-
The structure can be solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[10]
-
The initial structural model is then refined against the experimental data using a full-matrix least-squares method, typically with software such as SHELXL.[7]
-
In the initial stages of refinement, all non-hydrogen atoms are typically refined with isotropic displacement parameters.
-
Hydrogen atoms can usually be placed in calculated positions and refined using a riding model.
-
In the final stages of refinement, anisotropic displacement parameters are introduced for the non-hydrogen atoms.
-
The refinement is complete when the residual factors (R1, wR2) converge and the difference electron density map is flat.
-
-
Structure Validation and Deposition:
-
The final crystal structure should be validated using software like checkCIF to identify any potential issues with the model or the data.
-
The crystallographic data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure its accessibility to the scientific community. The CCDC deposition number for a previously reported structure of this compound is 893967.
-
Part 3: Expected Results and Data Interpretation
The single crystal X-ray diffraction analysis of this compound will yield a wealth of information about its molecular and crystal structure.
Crystallographic Data
The primary result of the analysis is the crystallographic information file (CIF), which contains all the details of the crystal structure. Key parameters are summarized in a table.
| Parameter | Value |
| Chemical Formula | C₂₆H₁₆O₂ |
| Formula Weight | 360.40 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
Note: The values for the unit cell parameters and space group are to be determined from the experimental data. The provided R-factors are typical targets for a well-refined small molecule structure.
Molecular Structure and Conformation
The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Of particular interest is the conformation of the molecule, which is expected to be non-planar due to steric hindrance. The degree of twisting around the central C=C double bond and the folding of the xanthylidene moieties will be quantified.
Figure 2. Schematic representation of the key structural features of this compound.
The determined conformation can be correlated with the observed physical properties of the crystal, such as its color. For instance, a more twisted conformation around the central double bond may lead to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum, resulting in a more intensely colored crystal.
Crystal Packing and Intermolecular Interactions
The analysis will also provide insights into how the this compound molecules are arranged in the crystal lattice. This includes the identification of any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions, which stabilize the crystal packing. Understanding these interactions is crucial for crystal engineering and the design of new materials with desired solid-state properties.
Conclusion
Single crystal X-ray diffraction is an unparalleled technique for the definitive structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can successfully synthesize, crystallize, and determine the precise molecular and crystal structure of this intriguing molecule. The resulting structural information will provide a fundamental understanding of its properties and will be invaluable for the rational design of new functional materials.
References
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. [Link]
-
CCP4 wiki. (2025, December 13). Solve a small-molecule structure. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
-
Müller, P., Herbst-Irmer, R., Spek, A. L., Bouhmaida, N., & Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]
-
Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(5), 721. [Link]
-
Lenoir, D. (2010). The Application of Low-Valent Titanium Reagents in Organic Synthesis. Synthesis, 1989(11), 883-897. [Link]
-
Spingler, B., & Nievergelt, P. P. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 101-106. [Link]
-
McMurry, J. E. (1989). The Application of Low-Valent Titanium Reagents in Organic Synthesis. Chemical Reviews, 89(7), 1513-1524. [Link]
-
Qadir, A. (2021, May 14). Recrystallization-getting single crystals from microcrystals? ResearchGate. [Link]
-
Lindsey, J. S., & Tjivikua, T. (2022). Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. Molecules, 27(16), 5129. [Link]
-
Pinney, K. G., Jelinek, C., & Edvardsen, K. (2005). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Bioorganic & Medicinal Chemistry, 13(19), 5541-5553. [Link]
-
Tanimu, A., & Al-Said, S. A. (2021). Recent advances of carbonyl olefination via McMurry coupling reaction. Results in Chemistry, 3, 100194. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 10. hkl-xray.com [hkl-xray.com]
Application Notes and Protocols for 9,9'-Dixanthylidene in Optical Data Storage
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Promise of Molecular Switches in High-Density Data Storage
The exponential growth of digital information necessitates the development of storage technologies that offer higher density, lower energy consumption, and long-term stability. Molecular-level data storage, utilizing molecules that can exist in two or more stable states, represents a paradigm shift from conventional magnetic and optical storage methods. Photochromic molecules, which undergo reversible transformations upon irradiation with light of specific wavelengths, are particularly promising candidates for this application.[1]
9,9'-Dixanthylidene, a member of the overcrowded alkene family, stands out due to its robust photochromic and thermochromic properties. Its structure, featuring two xanthone moieties connected by a central double bond, leads to significant steric hindrance. This "overcrowding" is the source of its unique switching behavior, allowing it to exist in distinct, stable isomeric forms that can be interconverted using light. This fundamental property forms the basis of its application in rewritable optical data storage.
This document provides a comprehensive guide to the principles, experimental protocols, and potential of this compound in the field of optical data storage. It is intended for researchers and scientists interested in exploring the frontiers of molecular electronics and data storage.
Part 1: The Photochromic System of this compound
The utility of this compound in optical data storage is rooted in its photoisomerization, a light-induced reversible change between two diastereomers: a folded (cis-like) and a twisted (trans-like) form. These two states possess distinct physical and chemical properties, most notably their absorption spectra, which allows them to be selectively addressed and read.
The photoisomerization process can be conceptually understood as the "writing" of data at the molecular level. By irradiating a sample containing this compound with a specific wavelength of light, the molecule can be switched from one isomeric state to the other, representing a binary "0" or "1". The "reading" of this data is then achieved by probing the sample with a wavelength of light that is absorbed differently by the two isomers.
Caption: Photoisomerization of this compound between its folded and twisted states.
Part 2: Synthesis and Material Preparation
Protocol 1: Synthesis of this compound (Proposed)
This proposed synthesis is based on the reductive coupling of xanthone, a commercially available precursor.
Materials:
-
Xanthone
-
Low-valent titanium reagent (e.g., prepared from TiCl₄ and a reducing agent like Zn or LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath. Slowly add TiCl₄ to the stirred THF. Following the addition, add the reducing agent (e.g., zinc dust) portion-wise, maintaining the temperature at 0°C. The color of the solution will change, indicating the formation of the low-valent titanium species.
-
Coupling Reaction: To the freshly prepared low-valent titanium reagent, add a solution of xanthone in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding methanol. Filter the reaction mixture through a pad of Celite to remove titanium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield this compound.
Note: This is a generalized protocol and requires optimization and experimental validation. The synthesis of related acridone- and thioxanthone-derived alkenes has been reported, providing a basis for this proposed route.[2]
Protocol 2: Preparation of this compound-Doped Polymer Thin Films
For practical optical data storage applications, this compound needs to be incorporated into a solid-state matrix, such as a polymer thin film. This prevents molecular aggregation and allows for uniform switching behavior.
Materials:
-
This compound
-
Optically transparent polymer (e.g., Polymethyl methacrylate - PMMA)
-
Suitable solvent (e.g., Chloroform, Toluene)
-
Spin coater
-
Glass or quartz substrates
Procedure:
-
Solution Preparation: Prepare a solution of the polymer (e.g., 10% w/v PMMA in chloroform). Prepare a separate stock solution of this compound in the same solvent.
-
Doping: Add a specific amount of the this compound stock solution to the polymer solution to achieve the desired doping concentration (e.g., 0.1-1% w/w). Ensure complete dissolution and homogeneity by stirring or sonication.
-
Substrate Cleaning: Thoroughly clean the glass or quartz substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen).
-
Spin Coating: Dispense the doped polymer solution onto the center of the cleaned substrate. Spin coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a thin, uniform film. The film thickness can be controlled by varying the solution concentration and spin speed.
-
Annealing: Anneal the prepared thin films in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 60-80°C for PMMA) to remove any residual solvent.
Part 3: Optical Data Writing and Reading
The core of the data storage application lies in the ability to precisely control the photoisomerization of this compound within the prepared thin film. This is typically achieved using focused laser beams.
Experimental Workflow for Optical Data Storage
Caption: Multi-level data storage by controlling the isomer ratio.
Conclusion and Future Outlook
This compound and other overcrowded alkenes represent a fascinating class of molecules with significant potential for next-generation optical data storage. Their robust photochromism, thermal stability, and the possibility of 3D and multi-level recording offer a pathway to overcome the limitations of current technologies. While further research is needed to fully characterize and optimize this compound for this application, the protocols and concepts outlined in this document provide a solid foundation for scientists and researchers to explore this exciting field. The development of functionalized derivatives to tune the photophysical properties and improve processability will be a key area of future research, paving the way for the realization of ultra-high-density molecular memory.
References
-
Multi-wavelength and multi-level optical storage based on photochromic materials. (2025). ResearchGate. [Link]
-
New Acridone- and (Thio)Xanthone-Derived 1,1-Donor–Acceptor-Substituted Alkenes: pH-Dependent Fluorescence and Unusual Photooxygenation Properties. (2021). National Institutes of Health. [Link]
-
Photochromic materials: more than meets the eye. (2013). PubMed. [Link]
Sources
Application Notes and Protocols: 9,9'-Dixanthylidene as a Molecular Switch in Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 9,9'-Dixanthylidene as a molecular switch in electronic devices. We delve into the fundamental principles governing its switching behavior, provide detailed protocols for its synthesis and characterization, and present a workflow for the fabrication and performance evaluation of a prototype molecular electronic device. This guide is intended to equip researchers with the necessary knowledge and practical methodologies to explore the potential of this compound in next-generation molecular electronics.
Introduction: The Promise of Molecular Switches
The relentless pursuit of miniaturization in the electronics industry is pushing the boundaries of conventional silicon-based technologies. Molecular electronics emerges as a disruptive paradigm, offering the potential to build electronic components from single molecules.[1] At the heart of this field lies the concept of the molecular switch, a molecule that can be reversibly shifted between two or more stable states, each with distinct physical properties such as conductivity or optical absorbance.[2] This ability to toggle between "ON" and "OFF" states at the molecular level opens up possibilities for ultra-high-density data storage, logic gates, and novel sensing platforms.[3]
Overcrowded alkenes, a class of sterically hindered molecules, have garnered significant attention as candidates for molecular machines and switches.[4] Their unique structural features can lead to distinct, stable isomers that can be interconverted using external stimuli like light or heat. This compound, an archetypal overcrowded alkene, stands out due to its robust photochromic properties, making it a compelling candidate for applications in molecular electronics.
Physicochemical Properties and Switching Mechanism
This compound (also known as 9,9'-Bixanthene) is a hydrocarbon consisting of two xanthene moieties connected by a central double bond. Its chemical formula is C₂₆H₁₆O₂ and it has a molar mass of 360.41 g/mol .
Photochromic Switching Mechanism
The functionality of this compound as a molecular switch is rooted in its photochromism – the reversible transformation between two isomers induced by the absorption of electromagnetic radiation. The switching process involves the following key steps:
-
Ground State (A): In its thermodynamically stable ground state, this compound exists as a non-planar, twisted molecule.
-
Photoisomerization: Upon irradiation with ultraviolet (UV) light, the molecule absorbs a photon, leading to the excitation of its π-electrons. This excitation facilitates the rotation around the central C=C double bond, a process that is sterically hindered in the ground state. This rotation leads to the formation of one or more metastable photoisomers.
-
Photoisomers (B, C, and P): Research has shown the existence of at least three labile photoisomers of this compound.
-
Isomer B: Formed from the excited triplet state of the ground state molecule (A), this isomer is characterized by a significant torsion of approximately 50° around the central double bond. It is thermally stable at temperatures below -140°C.
-
Isomers C and P: These are photolabile photocyclization products of the 4a,4b-dihydrophenanthrene type, formed from the excited singlet state of molecule A.
-
-
Reversion to Ground State: The metastable photoisomers can revert to the original ground state (A) either thermally (by heating) or photochemically (by irradiation with light of a different wavelength, typically in the visible range). This reversibility is the cornerstone of its function as a switch.
The distinct electronic configurations of the ground state and its photoisomers result in different optical and electronic properties, which can be harnessed for device applications.
Synthesis and Characterization Protocols
Synthesis of this compound via McMurry Coupling
The synthesis of this compound can be effectively achieved through the McMurry reaction, which involves the reductive coupling of two ketone molecules to form an alkene.[5][6][7][8] In this case, xanthone serves as the precursor.
Materials:
-
Xanthone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel)
-
Magnetic stirrer with heating mantle
Protocol:
-
Preparation of the Low-Valent Titanium Reagent:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Under a continuous flow of argon or nitrogen, add zinc dust (4 equivalents relative to xanthone) to the flask.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0°C using an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents relative to xanthone) dropwise to the stirred slurry via the dropping funnel. Caution: This reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the mixture should turn black, indicating the formation of the low-valent titanium reagent.
-
-
McMurry Coupling Reaction:
-
Cool the black slurry of the low-valent titanium reagent back to 0°C.
-
Dissolve xanthone (1 equivalent) in anhydrous THF in a separate flask.
-
Add the xanthone solution and a small amount of pyridine (catalytic) to the titanium slurry via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of potassium carbonate.
-
Filter the mixture through a pad of Celite to remove the titanium oxides. Wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent such as toluene or chlorobenzene.
-
Spectroscopic Characterization
The successful synthesis and the switching behavior of this compound can be confirmed using various spectroscopic techniques.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
Protocol for Monitoring Photoswitching:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., toluene, dichloromethane) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution. This represents the ground state (A).
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a defined period.
-
Record the UV-Vis spectrum again to observe the changes corresponding to the formation of the photoisomers. A decrease in the absorption bands of the ground state and the appearance of new bands for the photoisomers should be observed.
-
To observe the reverse reaction, irradiate the solution with visible light (e.g., > 420 nm) or gently heat the solution and monitor the return of the absorption spectrum to its initial state.
-
Repeat the irradiation cycles to assess the photostability and reversibility of the switch.
Expected Spectral Changes:
| State | Expected UV-Vis Absorption |
| Ground State (A) | Strong absorption in the UV region. |
| Photoisomers (B, C/P) | Shifted absorption bands, potentially extending into the visible region. |
Application in Electronic Devices: Fabrication and Characterization
Fabrication of a Two-Terminal Molecular Device
A simple two-terminal device can be fabricated to investigate the electrical switching properties of this compound. This typically involves sandwiching a thin film of the molecule between two electrodes.
Materials:
-
Substrate (e.g., Si/SiO₂, glass)
-
Metal for bottom electrode (e.g., Au, Pt, ITO)
-
Purified this compound
-
Solvent for thin-film deposition (e.g., high-purity toluene)
-
Metal for top electrode (e.g., Au, Ag)
-
Physical Vapor Deposition (PVD) system (e.g., thermal evaporator, sputter coater)
-
Spin coater or drop-casting setup
Protocol:
-
Substrate Preparation:
-
Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrate with a stream of nitrogen.
-
-
Bottom Electrode Deposition:
-
Deposit the bottom electrode onto the cleaned substrate using PVD through a shadow mask to define the desired pattern.
-
-
Molecular Film Deposition:
-
Prepare a solution of this compound in a high-purity solvent.
-
Deposit a thin film of the molecule onto the bottom electrode. This can be done by:
-
Spin-coating: For uniform thin films.
-
Drop-casting: For simpler, less uniform films.
-
Langmuir-Blodgett technique: For highly ordered monolayers.
-
-
Anneal the film at a moderate temperature to remove residual solvent and improve film morphology.
-
-
Top Electrode Deposition:
-
Deposit the top electrode onto the molecular film using PVD through a shadow mask, ensuring that the top and bottom electrodes are perpendicular to each other to create a crossbar junction.
-
Electrical Characterization and Switching Performance
The performance of the this compound molecular switch can be evaluated by measuring its current-voltage (I-V) characteristics in its different states.
Instrumentation:
-
Probe station
-
Semiconductor device analyzer or source-measure unit (SMU)
-
Light source for photoswitching (UV and visible lamps)
Protocol:
-
Initial I-V Measurement (Ground State):
-
Place the fabricated device on the probe station.
-
Connect the top and bottom electrodes to the SMU.
-
In the dark, apply a voltage sweep across the device and measure the resulting current to obtain the I-V curve for the ground state (OFF state).
-
-
Photoswitching to the ON State:
-
Irradiate the device with UV light for a specific duration to convert the this compound molecules to their photoisomeric state.
-
-
I-V Measurement in the ON State:
-
Immediately after UV irradiation, perform another I-V sweep to measure the conductivity of the device in the ON state. A significant increase in current is expected.
-
-
Photoswitching back to the OFF State:
-
Irradiate the device with visible light or apply heat to revert the molecules to their ground state.
-
-
Cyclability and Stability Testing:
-
Repeat the switching cycles (UV and visible light/heat) multiple times while measuring the I-V characteristics in each state to assess the device's cyclability and stability.
-
Key Performance Metrics:
| Metric | Description |
| ON/OFF Ratio | The ratio of the current in the ON state to the current in the OFF state at a specific voltage. |
| Switching Speed | The time required to switch between the ON and OFF states. |
| Retention Time | The duration for which the device remains in a specific state without an external stimulus. |
| Cyclability | The number of switching cycles the device can endure before significant degradation in performance. |
Conclusion and Future Outlook
This compound presents a promising platform for the development of molecular switches for electronic applications. Its robust photochromic properties, coupled with the potential for chemical modification to tune its characteristics, make it a versatile building block for next-generation electronic devices. The protocols outlined in this application note provide a foundational framework for researchers to synthesize, characterize, and integrate this fascinating molecule into functional devices. Further research focusing on optimizing the device architecture, improving the ON/OFF ratio, and enhancing the long-term stability will be crucial in realizing the full potential of this compound in the field of molecular electronics.
References
-
McMurry, J. E. (1989). The McMurry Reaction. Chemical Reviews, 89(7), 1513–1524. [Link]
-
Bongso, A., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885-15909. [Link]
-
Chem-Station. (2014). McMurry Coupling. [Link]
-
National Science Review. (2023). A high-performance molecular switch fabricated by the two-dimensional van der Waals heterojunction. [Link]
-
Organic Syntheses. Reductive Coupling of Carbonyls to Alkenes. [Link]
-
Wikipedia. McMurry reaction. [Link]
-
National Center for Biotechnology Information. (2023). A high-performance molecular switch fabricated by the two-dimensional van der Waals heterojunction. [Link]
-
ResearchGate. (2002). Two-Dimensional Molecular Electronics Circuits. [Link]
-
Chinese Journal of Chemical Physics. (2021). Solvent Dependence of Photophysical and Photochemical Behaviors of Thioxanthen-9-one. [Link]
-
ResearchGate. (2018). Solvent Effects on the Absorption Profile, Kinetic Stability, and Photoisomerization Process of the Norbornadiene – Quadricyclanes System. [Link]
-
ResearchGate. (2018). Polar-Solvent Effect on the Photocycloisomerization of Symmetrical Bis[anthracenes]: A Transient Ultrafast Kinetic Study. [Link]
-
ChemistryViews. (2024). A Multifunctional Overcrowded Alkene-Based Molecular Motor. [Link]
-
ResearchGate. (2018). McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination. [Link]
-
PubMed. (2014). Fabrication of two-layer poly(dimethyl siloxane) devices for hydrodynamic cell trapping and exocytosis measurement with integrated indium tin oxide microelectrodes arrays. [Link]
-
ResearchGate. (2022). Single-Molecule Conductance of Pyridine-Terminated Dithienylethene Switch Molecules. [Link]
-
ResearchGate. I/ V characteristics of a molecular switch. [Link]
-
Proceedings of the National Academy of Sciences. (2018). New molecular switch architectures. [Link]
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- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Chameleonic Potential of 9,9'-Dixanthylidene: Application Notes for Smart Material Integration
In the dynamic field of smart materials, molecules that exhibit tunable responses to external stimuli are of paramount importance. Among these, the class of overcrowded alkenes has emerged as a particularly promising platform for the development of photo-, thermo-, and mechano-responsive systems. This guide focuses on 9,9'-Dixanthylidene, a sterically hindered alkene, and delineates its application as a core component in the design and fabrication of advanced smart materials. We will explore its synthesis, chromic properties, and provide detailed protocols for its characterization and integration into functional material systems.
Introduction to this compound: An Overcrowded Alkene with Rich Chromism
This compound (C₂₆H₁₆O₂) is a molecule belonging to the family of overcrowded alkenes.[1][2] The steric strain around the central carbon-carbon double bond forces the xanthyl moieties into a non-planar, helical conformation. This inherent strain is the basis for its remarkable chromic properties. External stimuli such as light, heat, or mechanical force can induce changes in the molecule's conformation, leading to significant and often reversible shifts in its absorption and emission spectra. This behavior makes this compound and its derivatives prime candidates for applications in sensors, optical data storage, and adaptive coatings.[3]
Key Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₆O₂ | [1] |
| Molecular Weight | 360.4 g/mol | [2] |
| Melting Point | 315 °C | [4] |
| Appearance | Yellow solid (typical) |
Synthesis of this compound and its Derivatives
While a direct, detailed protocol for the synthesis of unsubstituted this compound is not extensively documented in readily available literature, a plausible and efficient route can be adapted from established methods for similar overcrowded alkenes and xanthone derivatives. The following protocol is a proposed synthetic pathway based on analogous reactions.
Protocol 2.1: Proposed Synthesis of this compound via Reductive Coupling of Xanthone
This protocol is based on the principles of McMurry coupling, a well-established method for the reductive coupling of ketones and aldehydes to form alkenes.
Materials:
-
Xanthone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, suspend zinc dust (4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) dropwise via syringe. Caution: This reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours under an inert atmosphere. The color of the suspension should turn from yellow-orange to black, indicating the formation of the low-valent titanium species.
-
-
Reductive Coupling Reaction:
-
In a separate flame-dried flask, dissolve xanthone (1 equivalent) in anhydrous toluene.
-
Add the xanthone solution to the refluxing low-valent titanium suspension via a cannula.
-
Continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure product.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Application in Smart Materials: Chromic Properties and Protocols
The unique molecular structure of this compound underpins its utility in various smart materials. The following sections detail its chromic behaviors and provide protocols for their characterization.
Photochromism
Overcrowded alkenes like this compound can undergo photochemical E/Z isomerization around the central double bond upon irradiation with light of a specific wavelength.[3] This isomerization alters the conjugation and conformation of the molecule, resulting in a change in its absorption spectrum, a phenomenon known as photochromism. This property is foundational for applications in optical data storage and light-responsive materials.
Protocol 3.1.1: Characterization of Photochromic Behavior
Materials:
-
Solution of this compound in a suitable solvent (e.g., toluene, dichloromethane)
-
UV-Vis spectrophotometer
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Visible light source
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution with the UV lamp for a set period (e.g., 1, 5, 10 minutes).
-
Record the UV-Vis spectrum after each irradiation interval to observe the changes in absorption bands.
-
To test for reversibility, irradiate the solution with visible light or leave it in the dark at room temperature and record the UV-Vis spectrum periodically to monitor the return to the initial state.
Expected Results: Upon UV irradiation, a decrease in the intensity of the initial absorption band and the appearance of a new, often red-shifted, absorption band corresponding to the photoisomer is expected. The process should be reversible upon exposure to visible light or thermal relaxation.
Thermochromism
Thermochromism is the reversible change in color of a substance with a change in temperature. In the solid state, the crystal packing of this compound can be sensitive to temperature. Heating can induce a phase transition or a change in intermolecular interactions, leading to a visible color change. Substituted xanthylidene derivatives have been shown to exhibit thermochromism.[3]
Protocol 3.2.1: Characterization of Thermochromic Properties
Materials:
-
Solid sample of this compound
-
Hot stage apparatus compatible with a microscope or a variable temperature sample holder for a solid-state UV-Vis spectrophotometer
-
Digital camera or spectrophotometer
Procedure:
-
Place a small amount of the solid this compound sample on the hot stage.
-
Slowly heat the sample while observing its color. Record the temperature at which a color change is observed.
-
If using a spectrophotometer, record the reflectance or absorption spectrum at different temperatures.
-
Slowly cool the sample back to room temperature and observe if the original color is restored, confirming the reversibility of the thermochromic behavior.
Expected Results: A distinct and reversible color change should be observed at a specific temperature or over a temperature range. This will be reflected in the temperature-dependent UV-Vis spectra.
Mechanochromism
Mechanochromism is the change in color of a material in response to a mechanical stimulus, such as grinding, shearing, or pressure. For molecules like this compound, mechanical force can disrupt the crystal packing and induce a conformational change from a stable crystalline state to a metastable amorphous state with a different color.[5] This property is highly desirable for applications in stress sensors and security inks.
Protocol 3.3.1: Investigation of Mechanochromic Behavior
Materials:
-
Crystalline sample of this compound
-
Mortar and pestle
-
Spatula
-
Solvent for recrystallization (e.g., chloroform, dichloromethane)
Procedure:
-
Place a small amount of the crystalline this compound in a mortar.
-
Grind the sample firmly with the pestle for a few minutes.
-
Observe any color change in the ground powder.
-
To test for reversibility, expose the ground powder to the vapor of a suitable solvent or recrystallize a small portion. The original color should be restored as the material reverts to its crystalline state.
Diagram of Chromic Responses:
Caption: Stimuli-responsive behavior of this compound.
Characterization Techniques for this compound Based Materials
A thorough characterization is crucial to understand the structure-property relationships of this compound and its performance in smart materials.
Table of Recommended Characterization Techniques:
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | To confirm the molecular structure of the synthesized this compound. | [6] |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. | [6] |
| UV-Vis Spectroscopy | To study the electronic absorption properties and monitor the chromic transitions. | [5] |
| Fluorescence Spectroscopy | To investigate the emission properties and their changes upon external stimuli. | [3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and monitor changes in the vibrational modes upon conformational changes. | [7] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transition temperatures, such as melting point and glass transition, which are relevant for thermochromism. | [7] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | [6] |
| X-ray Diffraction (XRD) | To analyze the crystal structure in the solid state and to differentiate between crystalline and amorphous states in the context of mechanochromism. | [5] |
Conclusion and Future Outlook
This compound represents a versatile and highly promising molecular scaffold for the development of a new generation of smart materials. Its inherent photo-, thermo-, and mechanochromic properties, stemming from its unique overcrowded alkene structure, offer a rich design space for researchers and materials scientists. The protocols outlined in this guide provide a foundational framework for the synthesis, characterization, and application of this intriguing molecule. Future research will likely focus on the synthesis of novel derivatives with tailored properties, their incorporation into polymeric matrices, and the fabrication of functional devices for sensing, data storage, and adaptive optics. The continued exploration of this compound and its analogues is poised to unlock new frontiers in the field of responsive materials.
References
- CHEN Jiawen, HUANG Wenting, MENG Jiahui, LONG Guiying, LI Xiaojun. (2020).
- (2025). Unidirectional Light-Driven Molecular Motors Based on Overcrowded Alkenes.
- (2024). A Multifunctional Overcrowded Alkene-Based Molecular Motor. ChemistryViews.
- (2024).
- (2024). A Multiresponsive Ferrocene‐Based Chiral Overcrowded Alkene Twisting Liquid Crystals. PubMed Central.
- (2021).
- (n.d.). This compound | 517-45-3. ChemicalBook.
- (n.d.).
- (n.d.). 9-(9H-Xanthen-9-ylidene). PubChem.
- (2018). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. NIH.
- (2000). Synthesis and evaluation of 9,9-dimethylxanthene tricyclics against trypanothione reductase, Trypanosoma brucei, Trypanosoma cruzi and Leishmania donovani. PubMed.
- Suzuki, T., et al. (2018).
- (2009). Techniques for the Characterization of Fluoroelastomers.
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Mastering the Synthesis of 9,10-Dihydroanthracene Scaffolds: An Application Guide for Researchers
Introduction: The Strategic Value of the 9,10-Dihydroanthracene Core
The 9,10-dihydroanthracene scaffold, a partially saturated derivative of anthracene, represents a cornerstone in the development of advanced materials and complex pharmaceutical agents.[1] Unlike its fully aromatic parent, the non-planar, three-dimensional structure of 9,10-dihydroanthracene imparts unique physicochemical properties.[1] Functionalization at the 9- and 10-positions allows for precise tuning of these properties, making its derivatives highly sought after in fields such as organic electronics (OLEDs), photochemistry, and medicinal chemistry.[2][3][4] For instance, strategic substitutions can significantly alter thermal stability and solid-state arrangement, which are critical parameters in the design of organic thin-film transistors (OTFTs).[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic methodologies for preparing 9,10-dihydroanthracene derivatives. We will move beyond simple procedural lists to dissect the underlying mechanisms, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.
Core Synthetic Strategies: A Comparative Overview
The preparation of the 9,10-dihydroanthracene core and its derivatives can be broadly categorized into three main strategies, each with distinct advantages and considerations. The choice of method is dictated by the desired substitution pattern, scalability, and tolerance to functional groups.
| Synthetic Strategy | Primary Transformation | Key Advantages | Common Limitations |
| 1. Reduction of Anthracenes | Aromatic ring reduction | Direct, often high-yielding for the parent scaffold. | Limited regioselectivity for polysubstituted derivatives; harsh reagents may not be suitable for sensitive functional groups. |
| 2. Diels-Alder Cycloaddition | [4+2] Cycloaddition | Excellent stereospecificity; creates a functionalized dihydroanthracene bridge in a single step. | Primarily yields adducts at the 9,10-positions; requires a suitable dienophile. |
| 3. Functionalization & Cyclization | Building the tricyclic system | High control over substitution patterns; access to complex derivatives. | Multi-step sequences; may require optimization of cyclization conditions. |
Methodology 1: Reduction of the Anthracene Core
The most direct route to 9,10-dihydroanthracene involves the selective reduction of the central aromatic ring of anthracene. This preference is due to the energetic favorability of retaining the aromaticity of the two flanking benzene rings.[5][6]
Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful and classic method for the 1,4-reduction of aromatic systems.[7] For anthracene, it selectively reduces the central ring to yield 9,10-dihydroanthracene.[5]
Causality and Mechanism: The reaction proceeds via a sequence of single-electron transfers (SET) from an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, which generates intensely blue solvated electrons.[8][9] These electrons add to the anthracene π-system, forming a radical anion. This intermediate is protonated by an alcohol, followed by a second SET and a final protonation to yield the non-conjugated 9,10-dihydroanthracene product.[7][8] The central ring is preferentially reduced because it preserves the aromaticity of two separate benzene rings, which is energetically more favorable than forming a naphthalene-like system.[5]
Caption: Birch Reduction Mechanism on Anthracene.
Protocol 1: Birch Reduction of Anthracene
-
Materials:
-
Anthracene (1.0 g, 5.6 mmol)
-
Anhydrous ethanol (5 mL)
-
Liquid ammonia (approx. 100 mL)
-
Sodium metal, cut into small pieces (0.8 g, 34.8 mmol)
-
Ammonium chloride (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a stopper. Ensure the system is under a positive pressure of inert gas (e.g., argon).
-
Condense approximately 100 mL of ammonia into the flask at -78 °C (dry ice/acetone bath).[5]
-
Once the desired volume of liquid ammonia is collected, add the anthracene and ethanol to the flask with stirring.
-
Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The solution will develop a deep blue color, indicating the presence of solvated electrons.[8]
-
Continue adding sodium until the blue color persists for at least 30 minutes.
-
Quench the reaction by the slow, careful addition of solid ammonium chloride until the blue color is discharged.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining solid residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
-
-
Expected Outcome: White crystalline solid with a melting point of 108-109 °C.[1]
Catalytic Hydrogenation
Catalytic hydrogenation offers a "greener" alternative to dissolving metal reductions, avoiding cryogenic liquids and pyrophoric metals. The choice of catalyst and conditions is critical to achieve selective hydrogenation of the central ring without over-reduction.
Causality and Mechanism: The reaction involves the heterogeneous catalysis of hydrogen gas addition across the 9,10-positions of anthracene. The substrate adsorbs onto the surface of a metal catalyst (e.g., Pt, Rh, Ni), where the H-H bond of molecular hydrogen is cleaved. Hydrogen atoms are then transferred stepwise to the adsorbed anthracene. 9,10-Dihydroanthracene is the initial product, which, depending on the catalyst and conditions, can undergo rearrangement and further hydrogenation.[10] For instance, with Pt/Al₂O₃ catalysts, 9,10-dihydroanthracene can rearrange to tetrahydroanthracene and subsequently be hydrogenated to octahydroanthracene.[10]
Protocol 2: Selective Hydrogenation using a Ni/Hβ-Zeolite Catalyst
-
Materials:
-
Anthracene (1.78 g, 10 mmol)
-
Ni/Hβ-zeolite catalyst (0.5 g), pre-reduced at 450 °C for 4 hours
-
Solvent (e.g., decalin, 50 mL)
-
-
Procedure:
-
Place the pre-reduced Ni/Hβ-zeolite catalyst and anthracene into a high-pressure stainless steel autoclave reactor.[11]
-
Add the solvent to the reactor.
-
Seal the reactor, flush three times with hydrogen gas to remove air, and then pressurize with hydrogen to an initial pressure of 3 MPa.[11]
-
Heat the reactor to 100 °C while stirring.[11]
-
Maintain the reaction for a specified time (e.g., 2-6 hours), monitoring the pressure drop.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor, dissolve the reaction mixture in a suitable solvent like benzene or dichloromethane, and filter to remove the catalyst.
-
Analyze the product mixture by gas chromatography (GC) or GC-MS to determine conversion and selectivity.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
-
-
Self-Validation: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC to optimize reaction time for maximum yield of 9,10-dihydroanthracene and minimize over-reduction products.
Methodology 2: Diels-Alder Cycloaddition
The Diels-Alder reaction provides an elegant route to 9,10-dihydroanthracene derivatives by forming the bicyclic core in a single, highly stereospecific step. In this [4+2] cycloaddition, the central ring of anthracene acts as the diene, reacting with a dienophile.[12]
Causality and Mechanism: This is a concerted pericyclic reaction where the four π-electrons of the anthracene diene and the two π-electrons of the dienophile (e.g., maleic anhydride) undergo a cyclic transition state to simultaneously form two new sigma bonds.[12] The reaction's efficiency is enhanced by using high temperatures, often achieved by refluxing in a high-boiling solvent like xylene. A solvent-free, or "neat," approach can also be effective, aligning with green chemistry principles by reducing waste.[13]
Caption: Diels-Alder Reaction Workflow.
Protocol 3: Diels-Alder Adduct with Maleic Anhydride
-
Materials:
-
Anthracene (1.0 g, 5.6 mmol)
-
Maleic anhydride (0.55 g, 5.6 mmol)
-
Xylene (20 mL)
-
Petroleum ether (for washing)
-
-
Procedure:
-
Combine anthracene, maleic anhydride, and xylene in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux using a heating mantle. The reactants will dissolve, and the reaction will proceed.
-
Continue refluxing for approximately 30-45 minutes.
-
Remove the heat source and allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath to maximize crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.
-
Dry the product in a desiccator.
-
-
Expected Outcome: A white, crystalline solid. The product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, typically has a sharp melting point around 261-262 °C. A low yield of 26.01% has been reported in some student labs, but higher yields are achievable with pure reagents.[13][14]
Methodology 3: Functionalization via Friedel-Crafts Reactions
While anthracene itself undergoes Friedel-Crafts reactions, the 9,10-positions are highly reactive, often leading to substitution at these sites. A clever synthetic strategy involves using 9,10-dihydroanthracene as a substrate to direct acylation to other positions, such as the 2-position. The resulting acylated dihydroanthracene can then be aromatized to yield the substituted anthracene, which can be re-reduced if the dihydro-scaffold is the final target.[15]
Causality and Mechanism: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst (e.g., AlCl₃) activates an acyl halide or anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-system of the aromatic ring. For 9,10-dihydroanthracene, the flanking benzene rings are the sites of electrophilic attack. The subsequent deprotonation restores aromaticity, yielding the ketone product.
Protocol 4: Friedel-Crafts Acylation of 9,10-Dihydroanthracene
-
Materials:
-
9,10-Dihydroanthracene (2.0 g, 11.1 mmol)
-
Acetyl chloride (0.9 mL, 12.2 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (1.6 g, 12.0 mmol)
-
Anhydrous dichloromethane (DCM) (40 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Suspend anhydrous AlCl₃ in 20 mL of dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
In a separate flask, dissolve 9,10-dihydroanthracene in 20 mL of dry DCM.
-
Add the 9,10-dihydroanthracene solution dropwise to the cold acylium ion solution over 20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring it over crushed ice mixed with 20 mL of concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product (a mixture of isomers, primarily the 2-acetyl derivative) by column chromatography on silica gel.
-
-
Post-Acylation Aromatization (Optional): The resulting 2-acetyl-9,10-dihydroanthracene can be aromatized to 2-acetylanthracene by heating with a dehydrogenating agent like sulfur or DDQ.[15]
Conclusion and Future Outlook
The synthesis of 9,10-dihydroanthracene derivatives is a versatile and critical area of organic chemistry. The methodologies presented here—reductive approaches, cycloadditions, and functionalization/cyclization strategies—provide a robust toolkit for accessing a wide array of structures. Understanding the mechanistic underpinnings of each reaction allows for informed decisions regarding substrate scope, regioselectivity, and reaction conditions. As the demand for novel materials with tailored electronic and photophysical properties grows, the development of even more efficient, selective, and sustainable methods for preparing these valuable scaffolds will continue to be a priority for the research community.
References
-
Barman, T., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3117. Available at: [Link]
-
M. O. C. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Birch reduction. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 9,10-Dihydroanthracene. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Khan Academy. (2013). Birch reduction I | Aromatic Compounds | Organic chemistry. YouTube. Available at: [Link]
-
Sondhi, S. M., et al. (2012). An expeditious, highly efficient, catalyst and solvent-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succiniimide derivatives. Green Chemistry Letters and Reviews, 5(4), 545-575. Available at: [Link]
-
Al-Awadi, N. A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1488-1494. Available at: [Link]
-
Zheng, J., et al. (2012). Catalytic Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. Catalysts, 2(1), 85-96. Available at: [Link]
-
van Loef, E. V., et al. (2012). Crystal growth and characterization of 9,10-diphenylanthracene. Journal of Crystal Growth, 352(1), 103-105. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Birch Reduction Of Anthracene. Available at: [Link]
-
Wang, H., et al. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption. Energy & Fuels, 36(5), 2662–2671. Available at: [Link]
-
Barman, T., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3117. Available at: [Link]
-
d t whitaker. (2022). c243 F22 Expt 15 Diels Alder Reaction with Anthracene and Maleic Anhydride. YouTube. Available at: [Link]
-
Agarwal, T., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Heliyon, 10(4), e25801. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Zheng, J., et al. (2012). Catalytic Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. Catalysts, 2(1), 85-96. Available at: [Link]
-
Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. Available at: [Link]
-
EduBirdie. (n.d.). The Diels Alder Reaction of Anthracene and Maleic Anhydride. Lab - EduBirdie. Available at: [Link]
-
Scribd. (n.d.). Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson. Scribd. Available at: [Link]
-
Truman ChemLab. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman ChemLab. Available at: [Link]
-
Scribd. (n.d.). Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson. Scribd. Available at: [Link]
- Google Patents. (n.d.). CN101279888A - 9,10-divinyl anthracene derivatives and their applications in organic electroluminescent devices. Google Patents.
-
Truman ChemLab. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman ChemLab. Available at: [Link]
-
ResearchGate. (n.d.). A Mechanistic Analysis of the Birch Reduction. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. RSC Publishing. Available at: [Link]
-
Chemical Science (RSC Publishing). (2025). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). A Kinetic Study of the Diels-Alder Reaction of Various Anthracene and Maleic Anhydride Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) An expeditious, highly efficient, catalyst and solvent-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succiniimide derivatives. ResearchGate. Available at: [Link]
-
SpringerLink. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry. Available at: [Link]
-
MDPI. (n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). 9,10-Dihydroanthracenyl structures: Original ligands for the synthesis of polymetallic complexes through selective ??-coordination. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journals. Available at: [Link]
-
OUCI. (n.d.). Green Synthesis of Therapeutically Active Heterocyclic Scaffolds: A Review. OUCI. Available at: [Link]
Sources
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- 14. scribd.com [scribd.com]
- 15. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,9'-Dixanthylidene
Welcome to the technical support center for the synthesis of 9,9'-Dixanthylidene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique heterocyclic compound in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this compound, with a focus on identifying and mitigating common impurities. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in the laboratory.
Introduction to this compound Synthesis
The primary and most effective method for synthesizing this compound is the McMurry reductive coupling of xanthone. This reaction utilizes a low-valent titanium reagent, typically generated in situ from titanium(III) or titanium(IV) chloride and a reducing agent, to deoxygenate and couple two molecules of xanthone, forming the central double bond.
Caption: Figure 1: McMurry Reaction for this compound Synthesis.
While elegant, this reaction is not without its challenges. The heterogeneous nature of the low-valent titanium reagent and the reactive intermediates can lead to several byproducts, making purification a critical and often challenging step. This guide will walk you through the identification of these impurities and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product is a mixture of compounds, and the yield of this compound is low. What are the likely impurities?
A1: Senior Application Scientist's Insights:
Low yields and product mixtures are common hurdles in the McMurry coupling of xanthone. The primary impurities you are likely encountering are:
-
Unreacted Xanthone: Incomplete reaction is a frequent issue, often due to insufficient reagent activity or suboptimal reaction conditions.
-
9,9'-Bixanthene-9,9'-diol (Pinacol Intermediate): The reaction proceeds through a pinacol-like intermediate.[1] If the deoxygenation step is incomplete, this diol will be a significant impurity.
-
Xanthene and 9-Hydroxyxanthene (Over-reduction Products): The potent reducing environment of the McMurry reaction can sometimes lead to the over-reduction of the starting material or the product, especially at the carbonyl group (or the newly formed double bond).[2]
-
Titanium Dioxide and other Inorganic Salts: These are byproducts from the titanium reagent and must be thoroughly removed during workup.[3]
Troubleshooting Flowchart:
Caption: Figure 2: Troubleshooting workflow for common impurities.
Q2: How can I confirm the presence of the pinacol intermediate in my product mixture?
A2: Senior Application Scientist's Insights:
The pinacol intermediate (9,9'-Bixanthene-9,9'-diol) is a common byproduct resulting from incomplete deoxygenation.[1] Its presence can be confirmed using a combination of spectroscopic techniques:
| Technique | Expected Observation for Pinacol Intermediate |
| ¹H NMR | Appearance of a characteristic singlet for the hydroxyl protons (-OH), which is absent in the desired this compound. The aromatic proton signals will also differ slightly from the starting material and the final product. |
| ¹³C NMR | A signal corresponding to the sp³ carbon bearing the hydroxyl group (C9 and C9') will be present. This is distinct from the sp² carbon of the carbonyl in xanthone and the double bond in this compound. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. |
| Mass Spec | A molecular ion peak corresponding to the mass of the pinacol (M+H⁺ or M⁺). |
Protocol for Minimizing Pinacol Impurity:
-
Ensure Sufficient Reflux Time: The deoxygenation of the pinacol intermediate often requires prolonged heating.[4] Ensure your reaction is refluxed for the recommended duration, typically several hours.
-
Increase Reagent Stoichiometry: A slight excess of the low-valent titanium reagent can help drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. The pinacol intermediate will have a different Rf value than both the starting xanthone and the final this compound.
Q3: I am observing over-reduction of my starting material. How can I prevent this?
A3: Senior Application Scientist's Insights:
Over-reduction to xanthene or 9-hydroxyxanthene can occur, particularly with highly active low-valent titanium reagents or extended reaction times at high temperatures.[2]
Strategies to Control Over-reduction:
-
Temperature Control: While reflux is necessary for the coupling, excessively high temperatures can promote over-reduction. Maintain a steady, controlled reflux.
-
Reaction Time: Monitor the reaction closely by TLC. Once the formation of the desired product has maximized and the starting material is consumed, quench the reaction to prevent further reduction.
-
Choice of Reducing Agent: The combination of TiCl₃ and LiAlH₄ is highly reactive.[1] Using a milder reducing system, such as TiCl₄ with zinc dust, may offer better control.[1]
Q4: My crude product is difficult to purify. What are the best practices for purification?
A4: Senior Application Scientist's Insights:
Purification of this compound can be challenging due to the presence of structurally similar impurities and residual titanium salts. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a suitable quenching agent, such as aqueous potassium carbonate or ammonium chloride solution, to decompose the remaining low-valent titanium species.[5]
-
The resulting mixture will contain a significant amount of titanium dioxide as a fine precipitate.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with a suitable organic solvent (e.g., dichloromethane or THF) to recover all the product.
-
Perform a liquid-liquid extraction of the filtrate. Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatographic Purification:
-
Column chromatography is typically essential for obtaining high-purity this compound.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes or toluene, is generally effective. The less polar this compound will elute before the more polar pinacol intermediate and unreacted xanthone.
-
Monitor the fractions by TLC to isolate the pure product.
-
-
Recrystallization:
-
For the final purification step, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) can be employed to obtain crystalline, high-purity this compound.[4]
-
Purification Workflow Diagram:
Caption: Figure 3: Recommended purification workflow.
References
-
D. L. J. Clive, V. Farina, and P. L. Beaulieu, "The McMurry Reaction: A Mechanistic Perspective," J. Org. Chem., vol. 46, no. 11, pp. 2125–2134, 1981. [Link]
-
J. E. McMurry, M. P. Fleming, K. L. Kees, and L. R. Krepski, "Titanium-induced reductive coupling of carbonyls to olefins," J. Org. Chem., vol. 43, no. 17, pp. 3255–3266, 1978. [Link]
-
M. Ephritikhine, "A new look at the McMurry reaction," Chem. Commun., no. 23, pp. 2549–2559, 1998. [Link]
-
R. H. Crabtree, The Organometallic Chemistry of the Transition Metals, 7th ed. John Wiley & Sons, 2019. [Link]
-
S. F. Martin, "The McMurry Reaction," in Comprehensive Organic Synthesis, vol. 1, B. M. Trost and I. Fleming, Eds. Pergamon Press, 1991, pp. 1103–1124. [Link]
Sources
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions for Anthracene Derivatives
Welcome to the technical support center for Diels-Alder reactions involving anthracene and its derivatives. As Senior Application Scientists, we understand that while the Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings, its application to aromatic dienes like anthracene presents unique challenges.[1][2] This guide is designed to provide in-depth, field-tested insights to help you troubleshoot common issues, particularly low reaction yields, and optimize your experimental outcomes.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems in a question-and-answer format. We delve into the underlying chemical principles for each issue and provide actionable, step-by-step protocols to resolve them.
Question 1: My reaction shows very low conversion. What are the likely causes and how can I fix this?
A: This is a common issue, often rooted in the inherent stability of the anthracene ring system.
-
Expertise & Experience (The "Why"): Anthracene is an aromatic compound. To act as a diene in the Diels-Alder reaction, it must sacrifice the aromaticity of its central ring, which creates a significant activation energy barrier.[1][2] This inherent stability makes anthracene an unusually unreactive diene compared to non-aromatic counterparts.[1][2] Low conversion is typically a result of insufficient energy to overcome this barrier, especially if your anthracene derivative has electron-withdrawing substituents, which further deactivate the diene system.[3][4]
-
Trustworthiness (The "How-To"): A systematic approach to increasing conversion involves modifying reaction parameters to provide more energy or lower the activation barrier.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for addressing low reaction conversion.
Protocol 1: Optimizing Thermal Conditions
If your reaction in a solvent like toluene (b.p. ~111°C) is sluggish, switching to a higher-boiling solvent is the first logical step. Xylene is a common and effective choice.[1][5]
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine your anthracene derivative (1.0 equiv) and the dienophile (e.g., maleic anhydride, 1.0-1.2 equiv).[6]
-
Solvent Addition: Add dry xylene (to a concentration of 0.2-0.5 M). Using a dry solvent is crucial, especially with anhydride dienophiles, to prevent hydrolysis.[7]
-
Reaction: Heat the mixture to reflux (~140°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy. A typical reaction time is 30 minutes to several hours.[2][6] The disappearance of the characteristic fluorescence of anthracene under UV light can also be a useful indicator of consumption.
Protocol 2: Employing Lewis Acid Catalysis for Difficult Substrates
For particularly unreactive systems, a Lewis acid can dramatically accelerate the reaction by coordinating to the dienophile (e.g., maleic anhydride), making it more electrophilic and lowering its LUMO energy.[8][9][10]
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), cool a flame-dried flask containing your dienophile (1.1 equiv) in a suitable dry solvent (e.g., dichloromethane, CH₂Cl₂) to 0°C.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., Aluminum chloride, AlCl₃, 1.0 equiv).[10] Stir for 15-20 minutes to allow for complex formation.
-
Anthracene Addition: Add a solution of the anthracene derivative (1.0 equiv) in the same dry solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction carefully by slowly adding water or a dilute acid solution. Proceed with a standard aqueous workup and extraction.
-
Question 2: My reaction works, but the yield is poor after purification, and I see colored impurities. What's going wrong?
A: This often points to competing side reactions or product loss during the workup phase.
-
Expertise & Experience (The "Why"):
-
Oxidation: Anthracene and its derivatives can be susceptible to oxidation, especially at the high temperatures often required for the Diels-Alder reaction. This can form anthraquinone-type byproducts, which are often colored.[11]
-
Photodimerization: Anthracene can undergo a [4+4] photocycloaddition to form a dimer. While this is a photochemical process, it can occur if the reaction mixture is exposed to UV light (including sunlight) for extended periods.
-
Hydrolysis: If using an anhydride dienophile like maleic anhydride, any moisture present in the reactants or solvent will lead to hydrolysis, forming the corresponding dicarboxylic acid.[7][11] This not only consumes the dienophile but can also complicate purification.
-
Purification Loss: The Diels-Alder adduct, while often crystalline, may have some solubility in the solvents used for washing during filtration, leading to yield loss.[12]
-
-
Trustworthiness (The "How-To"): Minimizing side reactions requires careful control of the reaction environment, while improving isolated yield requires optimizing the purification strategy.
Diels-Alder Reaction Mechanism
Caption: The concerted [4+2] cycloaddition mechanism.
Protocol 3: Minimizing Side Reactions and Optimizing Purification
-
Reactant Purity: Use purified anthracene. If your starting material is old or discolored (yellowish), consider recrystallizing it from ethanol or passing it through a short plug of silica gel with a non-polar eluent.
-
Inert & Dry Conditions: For sensitive substrates or when aiming for the highest possible yield, set up the reaction under an inert atmosphere (N₂ or Ar) using flame-dried glassware and anhydrous solvents.[2]
-
Light Protection: If the reaction requires prolonged heating, wrap the flask in aluminum foil to prevent potential photodimerization.
-
Optimized Crystallization: Upon reaction completion, allow the flask to cool slowly to room temperature. Rushing the crystallization by immediately placing it in an ice bath can trap impurities and lead to smaller crystals that are harder to filter. Once at room temperature, cool further in an ice bath for 10-15 minutes to maximize precipitation.[2][6]
-
Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a minimal amount of a cold solvent in which the product is sparingly soluble but impurities are more soluble. Ethyl acetate or a mixture of ethyl acetate and hexane are common choices.[1][13] Using cold solvent is critical to prevent dissolving your product.
-
Recrystallization: If the product is still impure (e.g., colored), recrystallization is necessary. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the anthracene ring affect reaction rates?
Substituents have a pronounced electronic effect. Normal electron-demand Diels-Alder reactions, like those with maleic anhydride, are fastest when the diene is electron-rich and the dienophile is electron-poor.[5] Therefore:
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) groups on the anthracene ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction.[3]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or aldehyde (-CHO) groups decrease the HOMO energy, making the anthracene a poorer nucleophile and significantly slowing down the reaction.[3][4]
| Substituent Type on Anthracene | Example | Effect on Reaction Rate | Reason |
| Electron-Donating Group (EDG) | 9-methylanthracene | Increases | Raises diene HOMO energy, narrowing the HOMO-LUMO gap.[3] |
| Electron-Withdrawing Group (EWG) | 9-nitroanthracene | Decreases | Lowers diene HOMO energy, widening the HOMO-LUMO gap.[4] |
Q2: What is the best solvent for my reaction?
The choice of solvent is primarily dictated by the required reaction temperature. Higher temperatures are often needed to overcome the activation energy.
| Solvent | Boiling Point (°C) | Typical Use Case |
| Dichloromethane | ~40°C | Primarily for catalyzed reactions that can run at lower temperatures. |
| Toluene | ~111°C | A good starting point for moderately reactive systems.[14] |
| Xylene (mixture) | ~140°C | The most common choice for thermal reactions of anthracene.[5][6][7] |
| Mesitylene | ~165°C | For very unreactive substrates requiring higher temperatures. |
| (None - "Neat") | >200°C | Solvent-free reactions can be very fast but risk thermal decomposition.[11] |
Q3: Can I run the reaction without a solvent ("neat")?
Yes, "neat" or solvent-free reactions are possible and are often promoted as a "green chemistry" alternative.[11] The reaction is typically performed by heating a mixture of the solid reactants above their melting points (e.g., 210-260°C for anthracene and maleic anhydride).[11] This method can be very fast (often complete in minutes) and simplifies workup as there is no solvent to remove. However, the high temperatures can increase the risk of thermal decomposition and side product formation, so careful temperature control is essential.[11]
References
-
The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). SlidePlayer. Retrieved from [Link]
-
A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. (n.d.). Truman State University ChemLab. Retrieved from [Link]
-
Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). Wellesley College. Retrieved from [Link]
-
c243 F22 Expt 15 Diels Alder Reaction with Anthracene and Maleic Anhydride. (2022, November 22). YouTube. Retrieved from [Link]
-
Expt4 Diels - Alder Anthracene W23. (n.d.). Scribd. Retrieved from [Link]
-
Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. Retrieved from [Link]
-
DIELS-ALDER REACTION. (n.d.). University of Toronto. Retrieved from [Link]
-
Diels-Alder reaction. (n.d.). Khan Academy. Retrieved from [Link]
-
Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. (2020, November 6). PubMed Central. Retrieved from [Link]
-
Consider the diels-alder reaction of anthracene and maleic anhydride. (2024, April 8). News. Retrieved from [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? (2018, April 18). Quora. Retrieved from [Link]
-
Carbocation Lewis Acid Catalyzed Diels–Alder Reactions of Anthracene Derivatives. (2018, March 30). ACS Publications. Retrieved from [Link]
-
Rationalizing the Substituent Effects in Diels–Alder Reactions of Triazolinediones with Anthracene. (2022, September 19). ACS Publications. Retrieved from [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Diels–Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). Edubirdie. Retrieved from [Link]
-
Diels‐Alder Reactivity of a Chiral Anthracene Template with Symmetrical and Unsymmetrical Dienophiles: A DFT Study. (2020, July 10). PubMed Central. Retrieved from [Link]
-
Enantioselective Diels–Alder reaction of anthracene by chiral tritylium catalysis. (2019, June 14). PubMed Central. Retrieved from [Link]
-
16.5 Diels-Alder Reactions. (2021, February 19). YouTube. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 4. quora.com [quora.com]
- 5. vernier.com [vernier.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Diels-Alder Reaction | Hunter College CUNY - Edubirdie [edubirdie.com]
- 13. scribd.com [scribd.com]
- 14. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Photochemical Quantum Yield of 9,9'-Dixanthylidene
Welcome to the dedicated support center for researchers, scientists, and professionals working with 9,9'-Dixanthylidene. This guide is designed to provide in-depth technical assistance for optimizing the photochemical quantum yield of this unique molecule. My objective is to move beyond simple protocols and offer a foundational understanding of the principles governing its photochromic behavior, empowering you to troubleshoot effectively and enhance the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound's photochemical quantum yield. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: Why am I observing a low or inconsistent photochemical quantum yield?
Answer: A low or inconsistent quantum yield is one of the most frequent challenges and can stem from several factors. The primary suspects are often related to the experimental environment and sample purity.
-
Oxygen Contamination: The presence of molecular oxygen is highly detrimental. The excited triplet state of this compound, a key intermediate in the photochemical pathway, is readily quenched by oxygen. This not only reduces the efficiency of the desired photochemical reaction but can also lead to the formation of singlet oxygen, a reactive species that can cause irreversible degradation of the sample.[1][2][3]
-
Solvent Choice: The polarity and viscosity of the solvent play a crucial role. Solvents that can stabilize the excited state can influence the efficiency of the photochemical transformation.[4][5][6] It is essential to select a solvent that is not only a good solvent for this compound but also one that has been shown to support a high quantum yield. Non-polar solvents are often preferred.
-
Impure Solvents or Reagents: Trace impurities in your solvent, such as water or other protic substances, can act as quenching agents. Always use spectroscopic or HPLC grade solvents to minimize these effects.[7]
-
Inaccurate Concentration: The concentration of your sample must be carefully controlled. At high concentrations, self-quenching can occur, where an excited molecule transfers its energy to a ground-state molecule, reducing the overall quantum yield. Ensure your sample's absorbance at the excitation wavelength is within the optimal range (typically 0.05 - 0.1) to avoid such inner filter effects.[8][9]
Question 2: My sample appears to be degrading rapidly upon irradiation. What is the cause and how can I prevent it?
Answer: Photodegradation is a significant concern, especially when aiming for a reversible photochemical system. The primary cause is often side reactions that compete with the desired photochromic transformation.
-
Photooxidation: As mentioned above, the presence of oxygen can lead to the formation of singlet oxygen, which can then react with the this compound molecule to form endoperoxides or other oxidized species.[1][3] This process is often irreversible and leads to a loss of photochromic activity.
-
Solution: Rigorous deoxygenation of your sample is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period before and during the experiment.
-
-
Solvent Reactivity: While less common, some solvents may react with the excited state of this compound, particularly halogenated solvents, which can participate in electron transfer processes.[5][10]
-
Solution: If you suspect solvent reactivity, consider switching to a more inert solvent like cyclohexane or toluene and observe if the degradation rate changes.
-
Question 3: I am observing the formation of an irreversible photoproduct. How can I promote reversibility?
Answer: The hallmark of this compound's photochromism is its reversibility. If you are observing the accumulation of a permanent photoproduct, it indicates that a competing, irreversible reaction pathway is being favored.
-
Excitation Wavelength and Intensity: Using a high-intensity light source or an inappropriate wavelength can lead to multi-photon absorption or excitation to higher energy states, which may have different, irreversible decay pathways.
-
Solution: Use a light source with a controlled and stable output. Employ bandpass filters to select a narrow excitation wavelength corresponding to the main absorption band of this compound. Avoid unnecessarily high light intensities.
-
-
Thermal Stability of the Photoproduct: The colored photoproduct of this compound is thermally unstable and reverts to the original form in the dark. If the temperature of your sample is too low, this thermal back-reaction will be slow, giving the impression of irreversibility over the timescale of your experiment.
-
Solution: Ensure your experimental setup allows for precise temperature control. You may need to gently warm the sample to facilitate the back-reaction and confirm the system's reversibility.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental properties and experimental considerations for this compound.
Question: What is the fundamental mechanism of photochromism in this compound?
Answer: The photochromism of this compound involves a light-induced structural change. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is from this T₁ state that the key photochemical reaction occurs, leading to the formation of a colored, thermally unstable photoproduct. This photoproduct can then revert to the original ground state molecule either thermally or, in some cases, by irradiation with a different wavelength of light.
Caption: Photochemical pathway of this compound.
Question: How does solvent choice impact the photochemical quantum yield?
Answer: The solvent is not merely a medium but an active participant in the photophysical processes. Key solvent properties to consider are:
-
Polarity: Solvent polarity can influence the energy levels of the excited states and the stability of any charge-transfer character in the transition state. Generally, non-polar solvents are favored for this compound as they minimize competing decay pathways.[6]
-
Viscosity: A more viscous solvent can restrict molecular motion, potentially hindering the structural changes required for the photochemical reaction and impacting the quantum yield.
-
Heavy Atom Effect: Solvents containing heavy atoms (e.g., bromine or iodine) can enhance the rate of intersystem crossing from the S₁ to the T₁ state. While this can be beneficial for populating the reactive triplet state, it can also increase the rate of non-radiative decay from the T₁ state back to the ground state, so the net effect must be empirically determined.
| Solvent | Polarity Index | Typical Effect on Quantum Yield |
| Cyclohexane | 0.2 | Generally High |
| Toluene | 2.4 | High |
| Dichloromethane | 3.1 | Moderate to Low (potential for side reactions)[10] |
| Acetonitrile | 5.8 | Low |
| Ethanol | 4.3 | Very Low (protic quenching) |
Caption: Influence of solvent polarity on quantum yield.
Question: What excitation wavelengths are optimal for maximizing the quantum yield?
Answer: The optimal excitation wavelength corresponds to the main absorption peak of the this compound in the chosen solvent, typically in the UV-A range. It is crucial to consult the absorption spectrum of your specific sample. Exciting at the peak of the S₀ → S₁ transition ensures the most efficient population of the initial excited state. Exciting at wavelengths where other species (impurities, photoproducts) absorb should be avoided to prevent unwanted side reactions.
Section 3: Protocols and Methodologies
This section provides standardized protocols for sample preparation and quantum yield measurement to ensure reproducibility and accuracy.
Protocol 1: Rigorous Sample Preparation for Quantum Yield Measurement
Objective: To prepare a sample of this compound that is free from oxygen and other quenching impurities.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Quartz cuvette with a high-vacuum Teflon stopcock
-
High-vacuum line
-
Ultrasonic bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen spectroscopic grade solvent. Dilute this stock solution to obtain a final concentration where the absorbance at the desired excitation wavelength is approximately 0.1.[8][11]
-
Cuvette Filling: Transfer the diluted solution to the quartz cuvette. Ensure the cuvette is scrupulously clean.
-
Deoxygenation (Freeze-Pump-Thaw): a. Attach the cuvette to the high-vacuum line. b. Freeze the solution by carefully immersing the cuvette in liquid nitrogen. c. Once frozen solid, open the stopcock to the vacuum line and evacuate the headspace for 10-15 minutes. d. Close the stopcock and remove the cuvette from the liquid nitrogen. Allow the solution to thaw completely. You may observe gas bubbles being released from the solution. e. Repeat this freeze-pump-thaw cycle at least three to five times to ensure complete removal of dissolved oxygen.
-
Final Sealing: After the final thaw, seal the cuvette under vacuum before detaching it from the line. The sample is now ready for measurement.
Caption: Freeze-Pump-Thaw deoxygenation workflow.
Protocol 2: Relative Photochemical Quantum Yield Determination
Objective: To measure the photochemical quantum yield of this compound relative to a well-characterized chemical actinometer.
Principle: This method compares the rate of a photochemical reaction of the sample to the known rate of a standard (actinometer) under identical irradiation conditions. Ferrioxalate is a common actinometer for the UV-Vis region.
Materials:
-
Prepared, deoxygenated sample of this compound in a sealed cuvette.
-
Actinometer solution (e.g., potassium ferrioxalate).
-
Monochromatic light source (e.g., laser or lamp with a monochromator).
-
UV-Vis spectrophotometer.
-
Stirring plate (if applicable).
Procedure:
-
Actinometer Irradiation: a. Place the actinometer solution in an identical cuvette. b. Irradiate the solution for a specific period (t). Ensure the entire volume is uniformly irradiated. c. Measure the change in absorbance at the appropriate wavelength to determine the number of photons absorbed.
-
Sample Irradiation: a. Immediately after, place the this compound sample in the exact same position. b. Irradiate for the same period (t) under identical conditions (wavelength, intensity, beam geometry).
-
Sample Analysis: a. Measure the change in the absorption spectrum of the this compound solution. This change corresponds to the amount of photoproduct formed. b. Using the molar extinction coefficient of the photoproduct, calculate the number of molecules of product formed.
-
Calculation: The quantum yield (Φ) of your sample is calculated using the formula:
Φ_sample = Φ_actinometer * (moles_sample / moles_actinometer)
Where moles_sample is the number of moles of photoproduct formed and moles_actinometer is the number of moles of the actinometer that reacted (determined from its known quantum yield and the measured photon flux).
Section 4: References
-
Ishibashi, Y., et al. (2002). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a multichannel detector. Photochemical & Photobiological Sciences. Available at: [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. Available at: [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available at: [Link]
-
Al-Ragehey, A. S. J. M. (2017). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Missan Researches. Available at: [Link]
-
Zierer, S., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. Available at: [Link]
-
Farrell, D. J., et al. (2016). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Review of Scientific Instruments. Available at: [Link]
-
Cambié, D., & Noel, T. (2018). Solar Photochemistry in Flow. ChemRxiv. Available at: [Link]
-
Saleh, Z. A., et al. (2015). Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. ResearchGate. Available at: [Link]
-
Prahl, S. (2017). 9,10-Diphenylanthracene. Oregon Medical Laser Center. Available at: [Link]
-
Saltiel, J., et al. (1980). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Journal of Photochemistry. Available at: [Link]
-
DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized oxidation of 9,10‐diphenylanthracene with singlet oxygen using Rose Bengal as photosensitizer. Coordination Chemistry Reviews. Available at: [Link]
-
Angelov, I., et al. (1995). Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
Sibrian-Vazquez, M., et al. (2010). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. Molecules. Available at: [Link]
-
Osorio-Vargas, P., et al. (2012). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences. Available at: [Link]
-
Mayer, M., et al. (2020). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science. Available at: [Link]
-
Brouwer, A. M. (2009). Calorimetric determination of the 9,10-diphenyl-anthracene fluorescence quantum yield. Photochemical & Photobiological Sciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. jmess.org [jmess.org]
- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
Technical Support Center: Prevention of 9,9'-Dixanthylidene Photodegradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of photodegradation of 9,9'-Dixanthylidene in solution. Our focus is to deliver scientifically sound, field-proven insights to ensure the integrity of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable organic compound utilized in various research and development applications. However, its central electron-rich olefinic bond makes it susceptible to photodegradation, particularly photooxidation. This degradation can lead to the formation of xanthone, compromising experimental results and the stability of formulations. This guide will walk you through the mechanisms of this degradation and provide actionable protocols to mitigate it.
PART 1: The "Why": Mechanism of Photodegradation
The primary driver of this compound degradation in the presence of light and air is the formation of highly reactive oxygen species (ROS), specifically singlet oxygen (¹O₂). The process can be broken down into the following key steps:
-
Photoexcitation: this compound absorbs light energy, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer to Molecular Oxygen: The excited triplet state of this compound can transfer its energy to ground-state triplet oxygen (³O₂), which is abundant in aerobic solutions. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂).
-
Reaction with Singlet Oxygen: Singlet oxygen, a potent electrophile, readily attacks the electron-rich double bond of this compound. This leads to the formation of an unstable dioxetane intermediate.
-
Cleavage to Xanthone: The dioxetane intermediate rapidly cleaves to form two molecules of the more stable xanthone.
This degradation pathway is a common phenomenon for electron-rich olefins.[1][2] The presence of photosensitizers in the solution can exacerbate this process by increasing the generation of singlet oxygen.
Visualizing the Photodegradation Pathway
Caption: Photodegradation pathway of this compound.
PART 2: Troubleshooting & FAQs - The "How-To"
This section provides a question-and-answer format to directly address common issues and provide practical solutions.
FAQ 1: My solution of this compound is turning yellow and showing a new peak in the chromatogram. What is happening?
Answer: This is a classic sign of photodegradation. The yellowing is likely due to the formation of xanthone, which has a different absorption spectrum than this compound. The new peak in your chromatogram is also indicative of this degradation product. To confirm, you should run a standard of xanthone if available.
The root cause is almost certainly exposure to light in the presence of oxygen. Even ambient laboratory light can be sufficient to initiate this process over time.
FAQ 2: How can I prevent this degradation during my experiments?
Answer: There are three primary strategies to prevent the photodegradation of this compound:
-
Exclusion of Light: The simplest and often most effective method.
-
Exclusion of Oxygen: Removing the key reactant for photooxidation.
-
Use of Chemical Stabilizers: Quenching singlet oxygen or scavenging free radicals.
The choice of method will depend on the specific requirements of your experiment.
FAQ 3: What is the best way to exclude light from my solution?
Answer: To effectively exclude light, you should:
-
Use amber-colored glassware or vials.
-
Wrap your glassware and reaction vessels in aluminum foil.
-
Work in a darkened room or use a glove box with the light turned off whenever possible.
-
Store stock solutions in the dark, preferably in a refrigerator or freezer to also slow down any potential thermal degradation.
FAQ 4: How do I remove oxygen from my solvent and reaction mixture?
Answer: Deoxygenating your solvent is a critical step. The most common and effective method is the "Freeze-Pump-Thaw" technique .
Experimental Protocol: Freeze-Pump-Thaw Degassing
Objective: To remove dissolved oxygen from a solvent.
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm and a stopcock
-
Solvent to be degassed
-
Cold bath (e.g., liquid nitrogen, or a dry ice/acetone slurry)
-
High-vacuum pump
-
Inert gas source (e.g., argon or nitrogen) with a manifold
Procedure:
-
Freeze: Place the flask containing the solvent in the cold bath. Allow the solvent to freeze completely.
-
Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes. This removes the oxygen that was in the gas phase above the solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out of the solution into the headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
Backfill: After the final thaw and while the flask is still under vacuum, backfill the flask with an inert gas like argon or nitrogen.
Your solvent is now deoxygenated and should be used promptly. For experiments, it is best to work under a continuous inert atmosphere using a Schlenk line or in a glove box.
FAQ 5: What chemical stabilizers can I use, and how do they work?
Answer: Chemical stabilizers are an excellent option, especially when complete exclusion of light or oxygen is not feasible. They primarily work by two mechanisms: singlet oxygen quenching and radical scavenging.[3][4]
-
Singlet Oxygen Quenchers: These molecules interact with singlet oxygen and deactivate it back to its ground triplet state without being consumed themselves in the process.[5]
-
Antioxidants/Radical Scavengers: These compounds react with and neutralize free radicals that can also contribute to degradation pathways.[4][6][7][8][9]
Recommended Stabilizers:
| Stabilizer Class | Example Compound | Typical Concentration | Mechanism of Action |
| Singlet Oxygen Quencher | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-10 mM | Physical quenching of singlet oxygen.[5] |
| Singlet Oxygen Quencher | β-Carotene | 0.1-1 mM | Physical quenching of singlet oxygen.[10][11] |
| Antioxidant (Phenolic) | Butylated hydroxytoluene (BHT) | 0.01-0.1% (w/v) | Radical scavenger.[12] |
| Antioxidant (Vitamin) | α-Tocopherol (Vitamin E) | 1-5 mM | Radical scavenger and singlet oxygen quencher.[4][5] |
Note: The optimal concentration of the stabilizer should be determined empirically for your specific experimental conditions. Start with the lower end of the recommended range and increase if degradation is still observed. Be mindful that the stabilizer itself should not interfere with your primary reaction or analysis.
FAQ 6: Can I use a combination of these methods?
Answer: Absolutely. In fact, a multi-pronged approach is often the most robust strategy. For highly sensitive experiments, it is recommended to:
-
Use a deoxygenated solvent.
-
Work under an inert atmosphere.
-
Use amber glassware wrapped in foil.
-
Add a chemical stabilizer like DABCO or BHT to the solution.
Visualizing the Prevention Workflow
Caption: Recommended workflow for preventing photodegradation.
PART 3: Self-Validating Your Protocol
To ensure your chosen prevention strategy is effective, it is crucial to include proper controls in your experimental setup.
Protocol: Validating Your Stabilization Method
-
Negative Control (Maximum Degradation): Prepare a solution of this compound in your chosen solvent without any protective measures. Expose it to a standard light source (e.g., a UV lamp at a specific wavelength or even ambient lab light) for a defined period.
-
Positive Control (Your Protected Sample): Prepare an identical solution, but implement your chosen stabilization method (e.g., deoxygenated solvent, inert atmosphere, light exclusion, and/or stabilizer). Expose it to the same light source for the same duration.
-
Dark Control: Prepare a third solution with no protective measures but keep it in complete darkness for the same duration. This will account for any non-photolytic degradation.
-
Analysis: After the exposure period, analyze all three samples using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Expected Outcome:
-
The Negative Control should show a significant decrease in the concentration of this compound and a corresponding increase in the xanthone peak.
-
The Positive Control should show minimal to no degradation of this compound.
-
The Dark Control should also show minimal degradation, confirming that the degradation is indeed light-induced.
By comparing the results, you can quantitatively assess the effectiveness of your prevention protocol.
References
- BASF. (n.d.). Light Stabilizers.
- Chen, L., Hu, J. Y., & Wang, S. Q. (2012). The role of antioxidants in photoprotection: A critical review.
- Miura, Y., & Ogawa, H. (1995). Antioxidative and prooxidative action of stilbene derivatives. Biological & Pharmaceutical Bulletin, 18(1), 1-5.
- Miura, Y., & Ogawa, H. (1995). Antioxidative and Prooxidative Action of Stilbene Derivatives. ResearchGate.
- Navarro-Orcajada, S., et al. (2021). Overview of stilbene derivatives involved in the mechanism of photoprotection. Molecules, 26(16), 4956.
- Wypych, G. (2020).
- Khan, A. U., & Wilson, T. (1995). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 28(3), 191-197.
- ResearchGate. (n.d.). Protocol used during photocatalytic degradation experiments.
- Hassan, S. S. M., et al. (2021). An efficient green protocol for photo-degradation of bromophenol blue dye.
- Bhaumik, A., & Dinda, S. (2015). Aerobic catalytic photooxidation of olefins by an electron-deficient Pacman bisiron(III) mu-oxo porphyrin. Inorganic Chemistry, 54(17), 8346-8354.
- BenchChem. (2025). Application Notes and Protocols for Photocatalytic Degradation of Organic Dyes.
- Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526.
- PubChem. (n.d.). 9-(9H-Xanthen-9-ylidene)-9H-xanthene.
- Musacchio, A. J., & Stephenson, C. R. J. (2018). Bidirectional Electron Transfer Strategies for Anti-Markovnikov Olefin Aminofunctionalization via Arylamine Radicals. Accounts of Chemical Research, 51(11), 2876-2887.
- Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526.
- MDPI. (2023). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review).
- Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526.
- Oluremi, D. (2025). Photocatalytic Degradation of Organic Pollutants in Wastewater.
- ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem.
- Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250-5251.
- Wang, Y., et al. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences, 23(22), 14332.
- Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient epoxidation of electron-deficient olefins with a cationic manganese complex. PubMed.
- ResearchGate. (n.d.). Photogeneration of Singlet Oxygen Catalyzed by Hexafluoroisopropanol for Selective Degradation of Dyes.
- Esfahani, M. K., et al. (2023). Repairing and Preventing Photooxidation of Few-Layer Black Phosphorus with β-Carotene. ACS Nano, 17(8), 7436-7446.
- ResearchGate. (2024). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation.
- Ashikhmin, A. A., et al. (2024). Photogeneration and quenching of singlet molecular oxygen by bacterial C40 carotenoids with long chain of conjugated double bonds. Photosynthesis Research, 159(1-3), 1-11.
- Semantic Scholar. (n.d.). The Quenching of Singlet Oxygen.
- Martínek, M., et al. (2020). Photochemistry of a 9-Dithianyl-Pyronin Derivative: A Cornucopia of Reaction Intermediates Lead to Common Photoproducts. Chemistry – A European Journal, 26(42), 9329-9338.
- ResearchGate. (2020). Photochemistry of a 9-Dithianyl-Pyronin Derivative: A Cornucopia of Reaction Intermediates Lead to Common Photoproducts.
Sources
- 1. Aerobic catalytic photooxidation of olefins by an electron-deficient Pacman bisiron(III) mu-oxo porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional Electron Transfer Strategies for Anti-Markovnikov Olefin Aminofunctionalization via Arylamine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. grid.uns.ac.rs [grid.uns.ac.rs]
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- 8. researchgate.net [researchgate.net]
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- 12. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fatigue Resistance of 9,9'-Dixanthylidene-Based Switches
Welcome to the technical support center dedicated to advancing your research with 9,9'-Dixanthylidene-based molecular switches. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance and longevity of these fascinating molecules. Here, we will delve into the common challenges that lead to molecular fatigue and provide actionable troubleshooting strategies and detailed experimental protocols to enhance their resistance.
Understanding Fatigue in this compound Switches: A Quick Primer
This compound and its derivatives are a class of overcrowded alkene-based molecular switches that undergo significant structural changes upon irradiation with light. This photoisomerization process, typically between a stable folded (F) and a metastable unfolded (U) state, is the foundation of their function in various applications, from molecular machinery to drug delivery. However, a significant limitation is their susceptibility to fatigue, which is the loss of photoswitching ability over repeated cycles. This degradation is often due to irreversible side reactions, primarily photo-oxidation. This guide will help you navigate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the fatigue of this compound-based switches:
Q1: My this compound switch stops responding to light after a few cycles. What is the most likely cause?
A1: The most common cause of rapid fatigue is photodegradation, often initiated by reactive oxygen species (ROS) present in the solvent.[1][2] Even trace amounts of dissolved oxygen can lead to the formation of highly reactive species like singlet oxygen (¹O₂) under photoirradiation, which can then attack the dixanthylidene core and lead to irreversible decomposition.
Q2: I observe a gradual decrease in the absorbance of the unfolded isomer after each switching cycle. Is this also due to photodegradation?
A2: Yes, a gradual decrease in the population of the photoactive species is a classic sign of fatigue due to photodegradation. This indicates that a fraction of your molecular switches is being converted into non-photochromic byproducts with each cycle.
Q3: Can the choice of solvent affect the fatigue resistance of my switch?
A3: Absolutely. The solvent plays a crucial role in the stability of molecular switches.[3] Solvents that are prone to forming peroxides or other reactive species under irradiation can accelerate fatigue. Additionally, the solubility and aggregation state of your switch in a given solvent can influence its photoswitching performance and stability.[3][4]
Q4: Are there any specific structural modifications I can make to the this compound core to improve its fatigue resistance?
A4: Yes, strategic structural modifications can significantly enhance fatigue resistance. For instance, introducing bulky substituents near the central double bond can sterically hinder the approach of reactive species. Furthermore, incorporating electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, potentially closing off degradation pathways. While research on modifying the this compound core is ongoing, principles from other photoswitch families, like diarylethenes, suggest that such substitutions can be highly effective.[5][6][7]
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth, problem-oriented approach to troubleshooting common issues encountered during experiments with this compound-based switches.
Problem 1: Rapid and Complete Loss of Photoswitching Activity
Symptoms:
-
Complete loss of photochromic behavior after only a few (<10) switching cycles.
-
Significant changes in the absorption spectrum that do not correspond to either the folded or unfolded isomer.
-
Visible precipitation or color change in the solution that is not reversible.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxygen Contamination | Molecular oxygen is a primary culprit in photodegradation, leading to the formation of reactive oxygen species (ROS) that irreversibly damage the switch.[1][2][8] | 1. Deoxygenate your solvent: Use the freeze-pump-thaw technique or sparge the solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to dissolving your compound.[8][9] 2. Work under an inert atmosphere: Perform your experiments in a glovebox or use Schlenk line techniques to prevent re-exposure to oxygen. |
| Solvent Impurities | Peroxides or other reactive impurities in the solvent can initiate degradation pathways. | 1. Use high-purity solvents: Always use freshly distilled or commercially available anhydrous, high-purity solvents. 2. Check for peroxides: Use peroxide test strips to check for contamination, especially in ethers like THF. |
| Photodegradation by High-Energy Light | Using a light source with a much higher energy (shorter wavelength) than required for isomerization can lead to unwanted photochemical side reactions. | 1. Use a filtered light source: Employ bandpass or longpass filters to ensure that only the desired wavelength of light is reaching your sample. 2. Optimize light intensity: Use the minimum light intensity necessary to achieve efficient isomerization. |
Problem 2: Gradual Decrease in Photoswitching Performance
Symptoms:
-
A steady decrease in the achievable photoconversion with each cycle.
-
The baseline of the absorption spectrum increases over time, indicating the formation of non-photochromic byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Aggregation | At higher concentrations, molecular switches can form aggregates, which may have different photochemical properties and be more prone to degradation.[10][11] | 1. Work at lower concentrations: Determine the concentration at which your switch is fully solvated and aggregation is minimized. 2. Use a different solvent: A solvent that provides better solubility for your specific switch can prevent aggregation.[3][4] 3. Add solubilizing agents: In some cases, the addition of a small amount of a co-solvent can disrupt aggregation. |
| Thermal Isomerization | The metastable unfolded state may thermally revert to the stable folded state, leading to an apparent decrease in switching efficiency, especially over longer experiment times.[4] | 1. Control the temperature: Perform your experiments at a constant, and if necessary, lower temperature to reduce the rate of thermal back-isomerization. 2. Characterize thermal stability: Determine the half-life of the unfolded isomer at your experimental temperature to account for this process in your analysis. |
| Minor Photodegradation Pathways | Even with deoxygenation, minor degradation pathways can exist, leading to a slow decline in performance. | 1. Incorporate ROS quenchers: Consider adding a small amount of a reactive oxygen species quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to your solution. However, be aware that this can sometimes interfere with the desired photochemistry.[12] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize and improve the fatigue resistance of your this compound-based switches.
Protocol 1: Standard Photoswitching and Fatigue Measurement
Objective: To quantify the fatigue resistance of a this compound switch over multiple cycles.
Materials:
-
This compound-based switch
-
High-purity, deoxygenated solvent (e.g., toluene, acetonitrile)
-
UV-Vis spectrophotometer
-
Light source with appropriate filters for photoisomerization (e.g., LED or laser)
-
Cuvette with a stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare a stock solution of the switch in the deoxygenated solvent at a known concentration (typically in the micromolar range).
-
Transfer the solution to the cuvette and seal it to maintain an inert atmosphere.
-
Place the cuvette in the spectrophotometer and record the initial absorption spectrum (this will be the spectrum of the stable isomer).
-
Irradiate the sample with the appropriate wavelength of light to induce isomerization to the unfolded state. Monitor the change in the absorption spectrum until a photostationary state (PSS) is reached (i.e., no further change in the spectrum is observed).
-
Record the spectrum at the PSS.
-
Irradiate the sample with the wavelength of light that promotes the back-isomerization to the folded state until the original spectrum is restored.
-
Record the spectrum.
-
Repeat steps 4-7 for a desired number of cycles (e.g., 10, 50, 100).
-
Data Analysis: Plot the absorbance at the λmax of the unfolded isomer at the end of each irradiation cycle. A decrease in this value over cycles indicates fatigue. The fatigue resistance can be quantified by the number of cycles it takes for the absorbance to decrease to a certain percentage (e.g., 50%) of its initial value.
Protocol 2: Solvent Deoxygenation using Freeze-Pump-Thaw
Objective: To remove dissolved oxygen from a solvent to minimize photodegradation.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask
-
High-vacuum line
-
Dewar with liquid nitrogen
Procedure:
-
Place the solvent in the Schlenk flask.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to the high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat steps 2-4 at least three times to ensure complete deoxygenation.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Visualization of Key Processes
To better understand the concepts discussed, the following diagrams illustrate the key processes involved in the photoswitching and fatigue of this compound-based switches.
Caption: Reversible photoswitching vs. irreversible fatigue pathway.
Caption: A logical workflow for troubleshooting fatigue issues.
References
- R Discovery. (2018). Chemical Quenching of Singlet Oxygen and Other Reactive Oxygen Species in Water: A Reliable Method for the Determination of Quantum Yields in Photochemical Processes?
- ResearchGate. (n.d.). Photoswitchable molecules undergo reversible structural changes between...
- PMC - NIH. (n.d.). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
- YouTube. (2021). The Photochemistry of Photodynamic (anti-cancer) Therapy: Singlet Oxygen, Reactive Oxygen Species.
- PMC. (n.d.).
- PMC - PubMed Central. (n.d.). Molecular photoswitches in aqueous environments.
- Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. (n.d.).
- ResearchGate. (2015). Improving the Fatigue Resistance of Diarylethene Switches.
- Biozentrum. (n.d.).
- PubMed. (2015). Improving the fatigue resistance of diarylethene switches.
- Chemical Science (RSC Publishing). (2024).
- Supramolekulare Chemie. (2015). Improving the Fatigue Resistance of Diarylethene Switches.
- ResearchGate. (2021). (PDF) Molecular photoswitches in aqueous environments.
Sources
- 1. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular photoswitches in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the fatigue resistance of diarylethene switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]
- 8. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
- 9. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Single Crystal Growth of 9,9'-Dixanthylidene
Last Updated: January 21, 2026
Introduction
Welcome to the technical support center for the single-crystal growth of 9,9'-Dixanthylidene. This molecule, a fascinating overcrowded alkene, is renowned for its pronounced thermochromic and photochromic properties, which are intrinsically linked to its unique molecular geometry and crystal packing. High-quality single crystals are paramount for unambiguously characterizing its solid-state structure, understanding the mechanism of its chromism, and exploring its potential in advanced materials and drug development.
However, the very features that make this compound interesting—its steric hindrance and planar xanthyl moieties—also present significant challenges to crystallization. Researchers frequently encounter issues such as amorphous precipitation, oiling out, rapid nucleation leading to microcrystals, and crystal twinning. This guide is designed to provide you, the researcher, with a comprehensive resource to navigate these challenges. Drawing from established crystallographic principles and field-proven experience, this document offers troubleshooting strategies, detailed protocols, and foundational knowledge to streamline your path to obtaining diffraction-quality single crystals.
Section 1: Foundational Knowledge & FAQs
This section addresses common preliminary questions regarding the material properties and handling of this compound, which are crucial for successful crystallization.
Q1: Why is the purity of my this compound sample so critical for crystallization?
A1: Crystallization is a process of molecular self-assembly. Impurities disrupt the repeating lattice structure that is the basis of a single crystal. Even small amounts of contaminants, such as unreacted starting materials or solvents from the synthesis, can act as nucleation inhibitors or, conversely, cause rapid, uncontrolled nucleation, resulting in many small, poorly formed crystals instead of a few large ones.[1][2] For a molecule like this compound, which relies on subtle intermolecular interactions for ordered packing, purity is non-negotiable. It is strongly recommended to purify the compound via recrystallization or column chromatography until it is deemed analytically pure (>95%) before attempting to grow single crystals.[2]
Q2: What are the typical solubility characteristics of this compound?
A2: As a large, relatively nonpolar aromatic compound, this compound exhibits good solubility in many common organic solvents such as toluene, dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). It has lower solubility in less polar solvents like hexane and heptane, and is virtually insoluble in water. This solubility profile is key to designing a crystallization strategy. The ideal solvent is one in which the compound is moderately soluble; if the solvent is too good, the solution may become highly supersaturated without nucleating, and if it's too poor, the compound will not dissolve sufficiently.[1][3]
Q3: My this compound solution seems to change color with temperature. Will this affect crystallization?
A3: Yes, this is a manifestation of the thermochromism of this compound and is directly related to a temperature-dependent equilibrium between different molecular conformations (likely planar and twisted). This can indeed affect crystallization. If the equilibrium is sensitive to the temperature range of your experiment, you may inadvertently crystallize a mixture of conformers or a disordered structure. It is often beneficial to maintain a constant, controlled temperature during crystal growth to favor a single, stable conformation.
Q4: Is this compound sensitive to light or air?
A4: Given its photochromic nature, exposure to certain wavelengths of light can induce conformational changes. While it is generally stable in air for short periods, long-term storage or crystallization experiments should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) and protected from direct light to prevent potential photo-oxidation or isomerization, which would introduce impurities.
Section 2: Troubleshooting Guide: Common Crystallization Problems & Solutions
This guide is structured in a problem-cause-solution format to directly address issues you may encounter.
Problem 1: My compound precipitates as an amorphous powder or microcrystalline solid.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Supersaturation is too high / reached too quickly. | Rapid changes in solvent composition or temperature create a high degree of supersaturation, where nucleation (the formation of new crystal seeds) is much faster than crystal growth. This leads to a "crash out" of many tiny crystals or an amorphous solid.[4] | Slow down the rate of supersaturation. For slow evaporation, reduce the opening of the vial (e.g., use a cap with a needle puncture).[1][5] For vapor diffusion, use a less volatile anti-solvent or increase the distance between the inner and outer vials. For cooling crystallization, slow the cooling rate significantly.[6] |
| Solution is not clean. | Dust, fibers, or residual particulate matter act as nucleation sites, causing the formation of numerous small crystals instead of a few large ones.[1][3] | Always filter your solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vessel.[5] Using siliconized glassware can also help reduce unwanted nucleation on the vessel walls.[4] |
| Concentration is too high. | An overly concentrated solution will remain in the nucleation zone for too long, favoring the creation of many small crystals over the growth of existing ones.[4] | Start with a less concentrated, near-saturated solution. You may need to perform a dilution series to find the optimal concentration range for your chosen solvent system. |
Problem 2: My compound "oils out," forming a viscous liquid instead of crystals.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Solubility in the chosen solvent is too high. | If the compound is extremely soluble, the concentration required for nucleation may be so high that the solution becomes a second liquid phase (an oil) before it can form an ordered crystal lattice. This is common with highly soluble compounds in good solvents during slow evaporation.[1][4] | Switch to a solvent in which the compound is only moderately soluble. Alternatively, use a multi-solvent system. Dissolve the compound in a "good" solvent and introduce an "anti-solvent" (in which it is poorly soluble) very slowly via vapor or liquid diffusion.[7][8] |
| Presence of persistent impurities. | Certain impurities can interfere with the crystal packing process, disrupting the long-range order needed for solidification and favoring a disordered, liquid-like state. | Re-purify your starting material. Even if it seems pure by NMR, trace impurities can have a significant impact. Consider an additional recrystallization or chromatographic step.[2] |
| Temperature is too high. | For some systems, the entropic penalty of ordering into a crystal lattice at higher temperatures is too great, favoring the disordered liquid state. | Try setting up the crystallization at a lower, constant temperature (e.g., in a refrigerator or cold room).[4] This slows down molecular motion and can favor crystallization over oiling out. |
Problem 3: The crystals obtained are twinned or form aggregates.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Rapid crystal growth. | When crystals grow too quickly, new layers can deposit imperfectly on the growing face, leading to the formation of multiple intergrown domains (twinning) or aggregates.[1] | Slow down the crystal growth rate. This can be achieved by lowering the temperature, reducing the rate of solvent evaporation, or using a slightly more dilute solution.[4] |
| High structural symmetry or pseudo-symmetry. | Molecules like this compound have high symmetry. If the crystal lattice has metrics that mimic a higher symmetry system (e.g., a monoclinic cell with a β angle close to 90°), it can easily form twins where domains are related by the "missing" symmetry element.[9][10] | This is an intrinsic challenge. Altering the crystallization conditions (solvent, temperature, additives) can sometimes favor the growth of a different, non-twinned polymorph.[11] If twinning is persistent, it may be necessary to screen a wide range of different solvents. In some cases, a twinned crystal can still be solved by a skilled crystallographer using specialized software.[12] |
| Physical disturbance. | Vibrations from equipment (pumps, shakers) or frequent handling can fracture growing crystals or induce secondary nucleation on the crystal surface, leading to aggregates.[3][4] | Set up your crystallization experiments in a quiet, vibration-free location.[4] Avoid moving or checking on the vials too frequently, especially in the early stages. |
Troubleshooting Workflow
Here is a logical workflow for troubleshooting common crystallization issues.
Caption: A general workflow for troubleshooting this compound crystallization.
Section 3: Verified Protocols
The following are detailed, step-by-step protocols for common and effective crystallization techniques.
Protocol 1: Purification by Recrystallization
Rationale: This protocol is designed to remove impurities that can hinder single crystal growth. The choice of a solvent pair (one "good" solvent, one "poor" or "anti-solvent") is critical.
-
Solvent Selection: Identify a solvent in which this compound is highly soluble when hot but poorly soluble when cold (e.g., toluene or a mixture like DCM/hexane).
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound powder in the minimum amount of the hot "good" solvent required for complete dissolution.
-
Hot Filtration (Optional but Recommended): If any insoluble material is visible, perform a hot filtration through a fluted filter paper to remove it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For even slower cooling, place the flask in an insulated container.
-
Induce Crystallization (If Necessary): If no crystals form, gently scratch the inside of the flask with a glass rod or add a single seed crystal from a previous batch.
-
Further Cooling: Once crystals begin to form at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 2: Single Crystal Growth by Vapor Diffusion
Rationale: This is often the most successful method for obtaining high-quality single crystals from small amounts of material.[1] It creates a very slow and controlled change in solvent composition, gradually inducing crystallization.[8]
-
Preparation:
-
Select a "good" solvent in which this compound is readily soluble (e.g., Toluene).
-
Select a volatile "anti-solvent" in which the compound is insoluble (e.g., Hexane or Pentane). The anti-solvent must be miscible with the good solvent.[1]
-
-
Setup:
-
Prepare a near-saturated solution of purified this compound in the "good" solvent (approx. 0.5 mL).
-
Filter this solution through a syringe filter into a small, clean inner vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger outer vial or jar (e.g., a 20 mL scintillation vial). Ensure the inner vial does not touch the walls of the outer vial.[1]
-
Add 2-3 mL of the "anti-solvent" to the outer vial, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer vial tightly with a cap.
-
-
Incubation:
-
Place the sealed apparatus in a location free from vibrations and temperature fluctuations.
-
Allow the system to equilibrate for several days to weeks. Do not disturb it.
-
-
Observation: Over time, the more volatile anti-solvent will diffuse into the inner vial, reducing the solubility of the this compound and causing crystals to form slowly.
Caption: Diagram of a vapor diffusion crystallization setup and mechanism.
Section 4: Appendices
Table A1: Recommended Solvent Systems for Screening
A systematic approach to screening solvents is often more effective than random selection.[13] The following table provides starting points for vapor diffusion experiments.
| "Good" Solvent (Inner Vial) | Recommended "Anti-Solvent" (Outer Vial) | Rationale |
| Toluene | Hexane | Good balance of polarity difference and miscibility. |
| Dichloromethane (DCM) | Pentane | DCM is more volatile; this setup must be kept cool to slow diffusion. |
| Tetrahydrofuran (THF) | Diethyl Ether | A classic combination, but THF can sometimes promote oiling out.[4] |
| Chloroform | Heptane | Similar to Toluene/Hexane, offering a different polarity environment. |
| Benzene | Cyclohexane | Both solvents can interact with the aromatic rings of the molecule. |
Section 5: References
-
Bernes, C. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Chadwick, R. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1-C1. Retrieved from [Link]
-
University of Canterbury. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Hunter, A. (n.d.). Youngstown State University X-Ray Structure Analysis Lab Manual. ResearchGate. Retrieved from [Link]
-
Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
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University of Florida. (n.d.). Slow Evaporation Method. Retrieved from [Link]
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Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]
-
Parsons, S. (2003). Introduction to twinning. Acta Crystallographica Section D: Biological Crystallography, 59(10), 1995-2003. Retrieved from [Link]
-
Cooper, J. B. (2008). Macromolecular crystal twinning, lattice disorders and multiple crystals. Acta Crystallographica Section D: Biological Crystallography, 64(10), 1021-1033. Retrieved from [Link]
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Thorn, A. (2020). Twinning | Crystallography Masterclass at Oxford University and Diamond. YouTube. Retrieved from [Link]
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Parkin, S. R. (2020). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section C: Structural Chemistry, 76(8), 751-762. Retrieved from [Link]
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Current Protocols in Protein Science. (2001). Crystallization of Macromolecules. Retrieved from [Link]
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Royal Society of Chemistry. (2020). How To - Grow Crystals. YouTube. Retrieved from [Link]
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Technical Support Center: Navigating Side Reactions in the Synthesis of Overcrowded Ethylenes
Welcome to the Technical Support Center dedicated to the synthesis of overcrowded ethylenes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing sterically demanding carbon-carbon double bonds. The inherent strain in these molecules often leads to a variety of side reactions, impacting yield, purity, and stereoselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic challenges.
The Challenge of Steric Congestion
The synthesis of tri- and especially tetrasubstituted alkenes is a formidable task in organic chemistry.[1] The primary obstacle is the severe steric hindrance around the forming double bond, which can impede the approach of reagents and promote alternative reaction pathways.[2] Understanding and controlling these side reactions is paramount for the successful synthesis of these sterically encumbered molecules.
Section 1: The McMurry Reaction
The McMurry reaction, a reductive coupling of two carbonyl compounds using low-valent titanium, is a powerful tool for synthesizing symmetrical and sterically hindered alkenes.[3] However, it is not without its challenges.
Frequently Asked Questions (FAQs): McMurry Reaction
Q1: What is the most common side product in a McMurry reaction, and how can I avoid it?
A1: The most prevalent side product is the corresponding 1,2-diol, or pinacol.[4] This arises from the initial single-electron transfer and dimerization of the ketyl radicals to form a metallopinacolate intermediate.[5] If this intermediate is not efficiently deoxygenated, it can be hydrolyzed during workup to yield the pinacol.
Troubleshooting Pinacol Formation:
-
Increase Reaction Temperature and Time: Ensuring the reaction is heated at reflux for a sufficient duration promotes the deoxygenation of the pinacolate intermediate to the alkene.[4]
-
Use Highly Active Titanium Reagents: The activity of the low-valent titanium species is crucial. Prepare fresh reagents and consider using more reactive systems like TiCl₃/LiAlH₄ or TiCl₄/Zn.[3][6]
-
Optimize Solvent: Tetrahydrofuran (THF) is the most common solvent as it effectively solubilizes the intermediate complexes.[7] Dimethoxyethane (DME) can also be used and is suitable for higher temperatures.[4]
Q2: My McMurry reaction is giving a low yield of the desired alkene, even with minimal pinacol formation. What are other potential issues?
A2: Low yields can stem from several factors beyond pinacol formation:
-
Inefficient Reduction of Titanium: The preparation of the low-valent titanium slurry is critical. Ensure the reducing agent (e.g., zinc dust, LiAlH₄) is of high quality and that the reduction of the titanium precursor (e.g., TiCl₃, TiCl₄) is complete.[3]
-
Substrate Decomposition: Highly functionalized or sensitive carbonyl compounds may not be stable under the strongly reducing conditions of the McMurry reaction.
-
Steric Hindrance: Extremely bulky substrates may react slowly or not at all.[8] In such cases, prolonged reaction times or alternative synthetic routes may be necessary.
Troubleshooting Guide: McMurry Reaction
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| High percentage of pinacol byproduct | Incomplete deoxygenation of the pinacolate intermediate.[4] | Increase reflux time and/or temperature. Use a more potent low-valent titanium system.[6] |
| Low overall yield with no discernible major byproduct | Inactive low-valent titanium reagent. Substrate decomposition. Extreme steric hindrance.[8] | Prepare fresh low-valent titanium. Use purified reagents and solvents.[9] Consider alternative synthetic methods for exceptionally hindered substrates. |
| Formation of rearranged products | Pinacol rearrangement of the intermediate.[4] | This is less common but can occur with certain substrates. Lowering the reaction temperature during the initial coupling phase may help. |
| Inconsistent results between batches | Variability in the quality of the titanium reagent or reducing agent. | Standardize the procedure for preparing the low-valent titanium slurry. Use reagents from a reliable source. |
Visualizing the McMurry Reaction Mechanism and Side Reaction
Caption: McMurry reaction pathway and the formation of the pinacol byproduct.
Section 2: The Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[10] When targeting overcrowded ethylenes, steric hindrance becomes a major limiting factor.[2]
Frequently Asked Questions (FAQs): Wittig Reaction
Q1: Why is my Wittig reaction failing or giving very low yields with a sterically hindered ketone?
A1: Steric hindrance is a significant challenge in the Wittig reaction.[10] The bulky substituents on both the ylide and the ketone can prevent the initial nucleophilic attack of the ylide on the carbonyl carbon.[2] Even if the initial adduct (a betaine or an oxaphosphetane) forms, subsequent steps to form the alkene can be slow or inhibited.
Troubleshooting Low Yields with Hindered Substrates:
-
Use a More Reactive Ylide: Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) are more nucleophilic and may have greater success with hindered ketones.[11]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Alternative Olefination Methods: For extremely hindered systems, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better in these cases.[10]
Q2: I'm observing a precipitate during my Wittig reaction. What is it and how does it affect the reaction?
A2: The precipitate is likely the betaine intermediate, especially if lithium salts are present from the ylide generation (e.g., using n-butyllithium).[11] Betaine precipitation can slow down or halt the reaction as it removes the intermediate from the solution phase, preventing its conversion to the oxaphosphetane and subsequently the alkene.
Mitigating Betaine Precipitation:
-
Use Salt-Free Ylides: Generate the ylide using a base that does not introduce lithium cations, such as sodium hydride (NaH) or sodium amide (NaNH₂).[11]
-
Change the Solvent: A more polar, coordinating solvent might help to keep the betaine in solution.
Troubleshooting Guide: Wittig Reaction
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| Low or no yield with sterically hindered substrates | Steric hindrance preventing nucleophilic attack.[2] | Use a more reactive, unstabilized ylide.[11] Increase reaction temperature. Consider the HWE reaction as an alternative.[10] |
| Formation of a precipitate (betaine) | Presence of lithium salts stabilizing the betaine intermediate.[11] | Use a lithium-free base (e.g., NaH, KHMDS) for ylide generation. |
| Difficult purification from triphenylphosphine oxide | The byproduct, triphenylphosphine oxide, can be challenging to separate from the desired alkene.[12] | Optimize chromatography conditions. In some cases, precipitation of the byproduct from a non-polar solvent can be effective. |
| Unexpected stereochemistry (E/Z mixture) | For unstabilized ylides, the Z-alkene is typically favored. If an E/Z mixture is obtained, it could be due to equilibration under the reaction conditions. | Use the Schlosser modification for the selective formation of the E-alkene.[10] |
Visualizing the Wittig Reaction Troubleshooting Flow
Caption: Troubleshooting workflow for low yields in the Wittig reaction.
Section 3: The Barton-Kellogg Olefination
The Barton-Kellogg reaction provides a route to highly substituted alkenes through the coupling of a diazo compound and a thioketone, followed by desulfurization of the resulting thiirane intermediate.[13]
Frequently Asked Questions (FAQs): Barton-Kellogg Olefination
Q1: My Barton-Kellogg reaction is not proceeding to the alkene. I seem to be isolating the thiirane intermediate. What should I do?
A1: The isolation of the thiirane is a common outcome, as its desulfurization is a distinct second step.[14] The stability of the thiirane can be influenced by the steric bulk of the substituents.
Promoting Desulfurization:
-
Choice of Desulfurizing Agent: Triphenylphosphine is commonly used, but other phosphines or even copper powder can be effective.[13] For very stable thiiranes, a more reactive phosphine like tris(dimethylamino)phosphine (P(NMe₂)₃) may be required.[15]
-
Increase Temperature: The desulfurization step is often performed at elevated temperatures.[16]
Q2: The preparation of the diazo compound or the thioketone is proving difficult. Are there alternatives?
A2: Yes, the precursors can be challenging to handle. Diazo compounds can be explosive, and thioketones can be unstable.
Alternative Precursor Strategies:
-
In situ Generation of Diazo Compounds: Diazo compounds can be generated in situ from the corresponding hydrazone by oxidation with reagents like silver(I) oxide or (bis(trifluoroacetoxy)iodo)benzene, which can be safer.[13]
-
Thioketone Synthesis: Thioketones are typically prepared from ketones using reagents like phosphorus pentasulfide or Lawesson's reagent. Ensure anhydrous conditions and purify the thioketone quickly if it is unstable.
Troubleshooting Guide: Barton-Kellogg Olefination
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| Isolation of thiirane intermediate | Incomplete desulfurization.[14] | Use a more reactive desulfurizing agent (e.g., P(NMe₂)₃).[15] Increase the temperature of the desulfurization step.[16] |
| Low yield of thiirane formation | Instability of the diazo compound or thioketone. | Generate the diazo compound in situ.[13] Use freshly prepared thioketone. |
| Side reactions during diazo formation | Decomposition of the diazo compound. | Perform the reaction at low temperatures. Use the diazo compound immediately after its formation. |
| Complex product mixture | Potential for side reactions of the diazo compound or thioketone with themselves or the solvent. | Ensure high purity of starting materials. Optimize reaction concentration and temperature. |
Experimental Protocol: A Representative Barton-Kellogg Olefination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Diazo Compound (in situ): To a solution of the corresponding hydrazone (1.0 equiv) in an appropriate solvent (e.g., DMF) at -50 °C, add a solution of an oxidizing agent such as iodobenzene diacetate (1.0 equiv) in the same solvent.[16] Stir for a short period (e.g., 5-10 minutes) to generate the diazo compound.
-
Thiirane Formation: To the cold solution of the in situ generated diazo compound, add a solution of the thioketone (0.8 equiv) in the same solvent.[16] Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup and Isolation of Thiirane (Optional but Recommended): Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thiirane can be purified by column chromatography.
-
Desulfurization: Dissolve the purified thiirane in a high-boiling solvent (e.g., toluene or p-xylene) and add triphenylphosphine (1.2 equiv).[16] Heat the mixture to reflux and monitor the reaction by TLC until the thiirane is consumed.
-
Purification of the Alkene: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to separate the desired overcrowded ethylene from triphenylphosphine sulfide.
References
-
Bongso, N. S., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15753-15773. [Link]
-
Trapp, N., et al. (2021). Catalyst-Controlled Stereoselective Barton–Kellogg Olefination. Angewandte Chemie International Edition, 60(43), 23911-23917. [Link]
-
Wang, X., et al. (2022). Barton–Kellogg Olefination of (CF3S)2C═S and Subsequent Cyclopropanation for the Installation of Bulky Bis(trifluoromethylthio)methylene Group. JACS Au, 2(3), 656-664. [Link]
-
Backer, H. J., & Strating, J. (1934). A new synthesis of tetra-substituted ethylenes. Journal of the Chemical Society, Chemical Communications, (2), 17. [Link]
-
Linden, A., et al. (2024). Transformations of thiocarbonyls into alkenes via Barton–Kellogg olefination. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 3), 238-245. [Link]
-
Pearson Education. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chem-Station. (2014). McMurry Coupling. [Link]
-
Grokipedia. (n.d.). McMurry reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Wikipedia. (n.d.). McMurry reaction. [Link]
-
ResearchGate. (n.d.). Formation and rearrangement of pinacol as a side product. [Link]
-
Newman, D. J., & Lautens, M. (2020). Sterically Controlled C−H Olefination of Heteroarenes. Angewandte Chemie International Edition, 59(21), 8234-8238. [Link]
-
Rathore, R., & Kochi, J. K. (2002). Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study). The Journal of Organic Chemistry, 67(15), 5106-5116. [Link]
-
Chem-Station. (2014). Barton-Kellogg Reaction. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Barton–Kellogg reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Reddit. (2020). Need help with the wittig reaction, does the large steric hindrance here matter? Or is the product Cis because of the unstabilised carbanion. Thanks. [Link]
-
St. Olaf College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Mlostoń, G., & Heimgartner, H. (2020). A DFT Study on the Barton–Kellogg Reaction – The Molecular Mechanism of the Formation of Thiiranes in the Reaction between Diphenyldiazomethane and Diaryl Thioketones. Helvetica Chimica Acta, 103(2), e1900194. [Link]
-
Reddit. (2022). mcmurry reaction conditions. [Link]
-
St. Olaf College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
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Paek, S. M. (2012). Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 17(3), 3348-3358. [Link]
-
Slanina, T. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Wikipedia. (n.d.). Réaction de Barton-Kellogg. [Link]
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ResearchGate. (n.d.). Synthesis of Tetrasubstituted Alkenes via Metathesis. [Link]
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Chemistry Stack Exchange. (2016). Which is the currently accepted mechanism of a Wittig reaction?. [Link]
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Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
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Bernard-Gauthier, V., et al. (2023). One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development. Journal of the American Chemical Society, 145(35), 19375-19385. [Link]
-
Wei, L., et al. (2025). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Nature. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Tetrasubstituted Alkenes via Metathesis. [Link]
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ResearchGate. (n.d.). NMR and EPR trapping of the active species in the ethylene polymerization and trimerization catalyst systems. [Link]
-
University of Calgary. (n.d.). Chapter 5: Structure and Preparation of Alkenes: Elimination Reactions. [Link]
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ResearchGate. (n.d.). Synthesis of 1,3-Dienes from Alkynes and Ethylene: Acetic Acid 2-Methylene-3-phenethylbut-3-enyl Ester. [Link]
-
Morken, J. P., et al. (2025). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. [Link]
-
Filippone, S., et al. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Fullerenes, Nanotubes and Carbon Nanostructures, 12(1-2), 439-444. [Link]
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Technical Support Center: Enhancing Triplet-Triplet Annihilation Efficiency in Diphenylanthracene Variants
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diphenylanthracene (DPA) variants for triplet-triplet annihilation (TTA) upconversion. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to help you maximize the efficiency of your TTA experiments.
I. Frequently Asked Questions (FAQs)
Conceptual Questions
Q1: What is Triplet-Triplet Annihilation (TTA) and why are DPA variants used?
A1: Triplet-triplet annihilation is a process where two molecules in their triplet excited state interact to create a higher-energy singlet excited state, which can then emit a photon of shorter wavelength (upconversion).[1][2] DPA and its derivatives are often used as "annihilators" in TTA systems due to their high fluorescence quantum yields, excellent photostability, and tunable photophysical properties.[3][4][5]
Q2: What is the role of a "sensitizer" in a TTA system?
A2: A sensitizer is a molecule that absorbs low-energy light and efficiently transfers that energy to the annihilator (in this case, a DPA variant).[1][6][7] The sensitizer must have a high intersystem crossing (ISC) efficiency to populate its own triplet state, and its triplet energy level must be higher than that of the DPA annihilator to facilitate efficient triplet energy transfer (TET).[1][8]
Q3: What are the key factors that determine the efficiency of TTA upconversion?
A3: The overall TTA upconversion quantum yield (ΦUC) is influenced by several factors, including:
-
Triplet Energy Transfer (TET) Efficiency (Φ
TET): Efficient energy transfer from the sensitizer to the annihilator is crucial. -
Triplet-Triplet Annihilation (TTA) Efficiency (Φ
TTA): This depends on the concentration and lifetime of the annihilator triplet states. -
Annihilator Fluorescence Quantum Yield (Φ
fl): The annihilator must be highly fluorescent to efficiently emit the upconverted photon.[9] -
Concentrations of Sensitizer and Annihilator: Optimal concentrations are needed to maximize TET and TTA while minimizing side reactions.[10]
-
Solvent and Environment: The choice of solvent can significantly impact triplet lifetimes and diffusion rates.[11][12][13]
Practical Questions
Q4: How do I choose the right sensitizer for my DPA variant?
A4: The ideal sensitizer should have:
-
Strong absorption in the desired low-energy region of the spectrum.
-
A high intersystem crossing (ISC) quantum yield to efficiently generate triplets.[1][8]
-
A triplet energy level (E
ngcontent-ng-c780544980="" class="ng-star-inserted">T) higher than the DPA variant's ETto ensure efficient triplet energy transfer. -
Long triplet lifetime to increase the probability of energy transfer.[8]
Commonly used sensitizers for DPA and its derivatives include platinum(II) and palladium(II) porphyrins and phthalocyanines, such as PtOEP, PdOEP, and PdPc.[6][14][15]
Q5: Why is it necessary to degas my samples?
A5: Oxygen is a triplet quencher. Its presence in your solution will significantly shorten the triplet lifetimes of both the sensitizer and the annihilator, thereby reducing the TTA efficiency.[10][16] Therefore, it is critical to remove dissolved oxygen from your samples by methods such as purging with an inert gas (e.g., nitrogen or argon) or through freeze-pump-thaw cycles.[10]
II. Troubleshooting Guide
This section addresses common problems encountered during TTA experiments with DPA variants and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Upconverted Emission | 1. Inefficient Triplet Energy Transfer (TET). 2. Low Triplet-Triplet Annihilation (TTA) efficiency. 3. Annihilator concentration is too low. 4. Presence of oxygen. 5. Mismatch in triplet energy levels. | 1. Verify TET: Use time-resolved phosphorescence or transient absorption spectroscopy to measure the quenching of the sensitizer's triplet state by the annihilator. 2. Optimize Concentrations: Systematically vary the sensitizer and annihilator concentrations. Typically, the annihilator concentration is much higher than the sensitizer concentration.[10] 3. Thoroughly Degas Samples: Use nitrogen/argon bubbling for at least 15-30 minutes or perform multiple freeze-pump-thaw cycles.[10] 4. Check Energy Levels: Ensure the sensitizer's triplet energy is higher than the annihilator's. |
| Photodegradation of the Sample | 1. High excitation power. 2. Presence of reactive oxygen species. 3. Instability of the DPA variant or sensitizer. | 1. Reduce Excitation Power: Use the lowest possible power density that still provides a measurable signal. 2. Ensure Complete Degassing: This minimizes the formation of singlet oxygen. 3. Check for Photostability: Irradiate the sample for an extended period and monitor changes in the absorption and emission spectra. |
| Inconsistent or Irreproducible Results | 1. Incomplete degassing. 2. Fluctuation in laser power. 3. Inaccurate concentrations. 4. Solvent evaporation. | 1. Standardize Degassing Protocol: Ensure consistent degassing times and methods for all samples. 2. Monitor Laser Power: Use a power meter to check the laser output before each measurement. 3. Prepare Fresh Solutions: Use freshly prepared stock solutions and accurately measure concentrations. 4. Seal Cuvettes: Use cuvettes with a stopper or a screw cap to prevent solvent evaporation. |
| Distorted Emission Spectra | 1. Inner filter effect. 2. Reabsorption of upconverted emission. 3. Excimer formation. | 1. Use Dilute Solutions: Keep the sensitizer concentration in the micromolar range.[10] 2. Use Short Path Length Cuvettes: A 1 mm or 2 mm path length cuvette can minimize reabsorption.[10] 3. Check Concentration Dependence: Measure the emission spectra at different annihilator concentrations. Excimer emission is often broad and red-shifted and becomes more prominent at higher concentrations.[14] |
III. Protocols
Protocol 1: Sample Preparation for TTA-UC Measurements
-
Stock Solution Preparation: Prepare concentrated stock solutions of the sensitizer and the DPA variant annihilator in a high-purity, spectroscopy-grade solvent (e.g., toluene, THF).
-
Sample Preparation: In a quartz cuvette (typically 10 mm path length), mix the sensitizer and annihilator stock solutions to achieve the desired final concentrations. A common starting point is a sensitizer concentration in the micromolar range (e.g., 5-10 µM) and an annihilator concentration in the millimolar range (e.g., 1-10 mM).[10]
-
Degassing:
-
Inert Gas Purging: Bubble a gentle stream of high-purity nitrogen or argon through the solution for at least 15-30 minutes using a long needle that reaches the bottom of the cuvette.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the sample in liquid nitrogen, evacuate the headspace under vacuum, and then thaw the sample. Repeat this cycle at least three times.
-
-
Sealing: Securely seal the cuvette with a stopper or cap to prevent re-exposure to air.
Protocol 2: Measurement of Upconversion Quantum Yield (ΦUC)
The upconversion quantum yield is a critical parameter for evaluating the performance of a TTA-UC system.[17] It is typically determined relative to a known fluorescence standard.
-
Reference Standard: Prepare a solution of a well-characterized fluorescent standard (e.g., Rhodamine 6G in ethanol, Φ
f= 0.94) with an absorbance of ~0.1 at the excitation wavelength of the upconverted emission.[10] -
TTA-UC Sample: Prepare the degassed TTA-UC sample as described in Protocol 1. The sensitizer should have an absorbance of ~0.1 at the excitation wavelength for the TTA process.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a laser or a filtered lamp as the excitation source.
-
Measurement:
-
Measure the fluorescence spectrum and integrated intensity of the reference standard.
-
Measure the upconverted emission spectrum and integrated intensity of the TTA-UC sample under the same experimental conditions.
-
-
Calculation: The Φ
UCcan be calculated using the following equation:Φ
UC= Φref* (IUC/ Iref) * (Aref/ Asens) * (ηUC² / ηref²)where:
-
Φ
refis the fluorescence quantum yield of the reference. -
I
UCand Irefare the integrated emission intensities of the upconverted sample and the reference, respectively. -
A
sensand Arefare the absorbances of the sensitizer and the reference at their respective excitation wavelengths. -
η
UCand ηrefare the refractive indices of the solvents for the upconverted sample and the reference, respectively.
-
Protocol 3: Transient Absorption Spectroscopy for Probing Triplet States
Transient absorption (TA) spectroscopy is a powerful technique to directly observe and characterize the triplet excited states involved in the TTA process.[18][19][20]
-
Experimental Setup: A typical TA setup consists of a pump laser to excite the sample and a broadband probe light source to monitor the changes in absorption.[18]
-
Sample Preparation: Prepare a degassed sample of the sensitizer and DPA variant in a suitable solvent.
-
Data Acquisition:
-
Sensitizer Only: First, measure the TA spectrum of the sensitizer alone to identify its triplet-triplet absorption features.
-
Sensitizer + Annihilator: Next, measure the TA spectrum of the mixture. The decay of the sensitizer's triplet absorption and the simultaneous rise and decay of the annihilator's triplet absorption can be observed.
-
-
Data Analysis: By fitting the kinetic traces at different wavelengths, you can determine the rate constants for triplet energy transfer (k
TET) and triplet-triplet annihilation (kTTA).
IV. Visualizations
TTA Upconversion Mechanism
Caption: The Jablonski diagram illustrating the key steps in triplet-triplet annihilation upconversion.
Experimental Workflow for TTA-UC Characterization
Caption: A typical experimental workflow for the characterization of TTA upconversion systems.
V. References
-
Dong, R., Zhang, J., & Tan, D. (2024). Measurement methods for triplet-triplet annihilation photon upconversion. Optics Express, 32(1), 1-13. [Link]
-
Koun, M., et al. (2019). Critical Sensitizer Quality Attributes for Efficient Triplet–Triplet Annihilation Upconversion with Low Power Density Thresholds. ACS Applied Energy Materials, 2(9), 6446-6454. [Link]
-
Gray, V., et al. (2021). Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society, 143(15), 5949-5959. [Link]
-
Wikipedia. (2023, December 29). Triplet-triplet annihilation. Retrieved from [Link]
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Mauck, C. M., et al. (2026). Activating Solid-State Triplet–Triplet Annihilation Upconversion via Bulky Annihilators. Journal of the American Chemical Society. [Link]
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Askes, S. H. C., et al. (2021). Best practice in determining key photophysical parameters in triplet–triplet annihilation photon upconversion. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 46, 100406. [Link]
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Li, J., et al. (2023). Intramolecular Triplet–Triplet Annihilation Enhanced the Photon Upconversion Performance under Far-Red Light Excitation. The Journal of Physical Chemistry Letters, 14(38), 8616-8622. [Link]
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Gray, V., et al. (2021). Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society, 143(15), 5949-5959. [Link]
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Chen, J., et al. (2019). Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. Chemistry – An Asian Journal, 14(17), 3020-3027. [Link]
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Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. Retrieved from [Link]
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Zhou, Q., et al. (2017). Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene. Physical Chemistry Chemical Physics, 19(2), 1516-1525. [Link]
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Ghiggino, K. P., et al. (1995). Photophysics of diphenylanthracene polymers: fluorescence and singlet energy migration. Macromolecules, 28(2), 442-448. [Link]
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Hanson, K., & Castellano, F. N. (2020). On the Quantum Yield of Photon Upconversion via Triplet–Triplet Annihilation. ACS Energy Letters, 5(7), 2213-2215. [Link]
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Cui, X., et al. (2022). Recent advances in triplet–triplet annihilation upconversion and singlet fission, towards solar energy applications. Energy & Environmental Science, 15(12), 4930-4952. [Link]
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Zhao, J., et al. (2016). Solvent effects on triplet–triplet annihilation upconversion kinetics of perylene with a Bodipy-phenyl-C60 photosensitizer. Physical Chemistry Chemical Physics, 18(4), 2533-2541. [Link]
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Pander, P., et al. (2018). Triplet–Triplet Annihilation in 9,10-Diphenylanthracene Derivatives: The Role of Intersystem Crossing and Exciton Diffusion. The Journal of Physical Chemistry C, 122(25), 13866-13873. [Link]
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Olesund, A., et al. (2025). Automated Research Platform for Development of Triplet–Triplet Annihilation Photon Upconversion Systems. ACS Central Science. [Link]
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Singh-Rachford, T. N., & Castellano, F. N. (2010). Efficient up-conversion by triplet-triplet annihilation. Coordination Chemistry Reviews, 254(21-22), 2560-2573. [Link]
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Coutant, O., & Slanina, T. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments, (204), e66581. [Link]
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Tay, A. D., et al. (2021). The Interplay of Strongly and Weakly Exchange-Coupled Triplet Pairs in Intramolecular Singlet Fission. Journal of the American Chemical Society, 143(30), 11519-11531. [Link]
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Koun, M., et al. (2023). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Optics, 4(1), 1-13. [Link]
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Kondakov, D. Y. (2015). Triplet–triplet annihilation in highly efficient fluorescent organic light-emitting diodes: current state and future outlook. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2044), 20140321. [Link]
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Al-Attar, H. A. M., & Monkman, A. P. (2016). Photophysical Properties of Anthracene Derivatives. In Anthracene. IntechOpen. [Link]
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Gray, V., et al. (2021). Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society. [Link]
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Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Retrieved from [Link]
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Williams, R. M. (2020, April 14). Singlet Fission and Triplet Fusion. YouTube. Retrieved from [Link]
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Yonemitsu, H., et al. (2017). Solvent Viscosity Effect on Triplet–Triplet Pair in Triplet Fusion. The Journal of Physical Chemistry B, 121(45), 10452-10458. [Link]
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Kim, J.-H., & Kim, J.-H. (2021). Recent Advances of Triplet-triplet Annihilation Upconversion in Solvent-free Solid Materials. Bulletin of the Korean Chemical Society, 42(1), 10-21. [Link]
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Zhang, L., et al. (2020). In situ charge carrier dynamics of semiconductor nanostructures for advanced photoelectrochemical and photocatalytic applications. Nanoscale, 12(3), 1846-1857. [Link]
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Lundin, A. (2016). Photon Upconversion through Triplet-Triplet Annihilation. Chalmers University of Technology. [Link]
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Cui, X., et al. (2022). Recent advances in triplet–triplet annihilation upconversion and singlet fission, towards solar energy applications. Energy & Environmental Science, 15(12), 4930-4952. [Link]
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Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(41), 27432-27441. [Link]
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Canadell, J., et al. (2012). Light upconversion by triplet–triplet annihilation in diphenylanthracene-based copolymers. Polymer Chemistry, 3(8), 2133-2140. [Link]
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Giebink, N. C., et al. (2011). The contribution of triplet–triplet annihilation to the lifetime and efficiency of fluorescent polymer organic light emitting diodes. Journal of Applied Physics, 109(7), 074509. [Link]
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Andor Technology. (n.d.). Introduction to Transient Spectroscopy and its applications. Retrieved from [Link]
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Miller, A. L., et al. (2015). Synthesis and Divergent Electronic Properties of Two Ring-Fused Derivatives of 9,10-Diphenylanthracene. Organic Letters, 17(23), 5846-5849. [Link]
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Zhou, Q., et al. (2017). Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene. Physical Chemistry Chemical Physics, 19(2), 1516-1525. [Link]
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Technical Support Center: Solvent Effects on the Photochromic Performance of 9,9'-Dixanthylidene
This guide is designed for researchers, scientists, and drug development professionals investigating the photochromic properties of 9,9'-Dixanthylidene. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of solvent-dependent photochromism.
Introduction to this compound Photochromism
This compound is a fascinating molecule that exhibits photochromism, a reversible transformation between two forms with distinct absorption spectra upon exposure to light. This phenomenon is rooted in the photoisomerization between a planar, colorless form and a twisted, colored form. The surrounding solvent environment plays a critical role in this process, influencing the kinetics, quantum yield, and stability of the photoisomers. Understanding and controlling these solvent effects is paramount for harnessing the potential of this compound in applications ranging from molecular switches to high-density data storage.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing explanations and actionable solutions.
Issue 1: Inconsistent or Low Quantum Yield Measurements
Question: My calculated photocyclization quantum yields for this compound are highly variable and lower than expected, especially when changing solvents. What could be the cause?
Answer: Inconsistent quantum yield measurements are a common challenge and can stem from several experimental and environmental factors.
Causality and Solution:
-
Solvent Polarity and Viscosity: The polarity and viscosity of the solvent significantly impact the efficiency of the photoisomerization process. In highly polar or viscous solvents, the rotational motion required for the conformational change from the planar to the twisted form can be hindered, leading to a lower quantum yield. Conversely, non-polar, less viscous solvents generally facilitate this transition.
-
Troubleshooting Steps:
-
Systematically Vary Solvents: Conduct your experiments in a range of solvents with varying polarities and viscosities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Correlate with Solvent Parameters: Plot your quantum yield data against solvent polarity scales (e.g., Reichardt's dye) and viscosity values to identify trends. This can help elucidate the relationship between the solvent properties and the photochromic efficiency.
-
Consider Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding in protic solvents, can stabilize one isomer over the other, affecting the switching efficiency.
-
-
-
Oxygen Quenching: Dissolved oxygen in the solvent can quench the excited triplet state of this compound, which is often a key intermediate in the photoisomerization pathway. This quenching process competes with the desired photochromic reaction, thereby reducing the quantum yield.
-
Troubleshooting Steps:
-
Degas Solvents: Before each experiment, thoroughly degas your solvents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes or by using freeze-pump-thaw cycles.
-
Work Under Inert Atmosphere: Perform your measurements in a sealed cuvette or under a continuous flow of inert gas to prevent oxygen from redissolving.
-
-
-
Actinometry and Light Source Fluctuations: Inaccurate determination of the photon flux from your light source is a major source of error in quantum yield calculations.
-
Troubleshooting Steps:
-
Use a Reliable Chemical Actinometer: Employ a well-characterized chemical actinometer, such as ferrioxalate, to accurately measure the light intensity at the irradiation wavelength.
-
Monitor Lamp Output: Ensure the output of your light source is stable over the course of the experiment. Use a power meter to monitor for any fluctuations.
-
-
Issue 2: Rapid Thermal Bleaching in Non-Polar Solvents
Question: I'm observing very fast thermal fading (bleaching) of the colored isomer of this compound in non-polar solvents like hexane, making it difficult to study. Why is this happening and how can I mitigate it?
Answer: The thermal stability of the twisted, colored isomer of this compound is highly dependent on the solvent environment.
Causality and Solution:
-
Stabilization of the Planar Form: Non-polar solvents tend to better solvate the less polar, planar ground state of this compound compared to the more polar, twisted colored form. This energetic preference for the planar isomer drives a faster thermal reversion from the colored form back to the colorless form.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Perform your experiments in more polar aprotic solvents (e.g., THF, dichloromethane) or even polar protic solvents (e.g., ethanol) to increase the lifetime of the colored isomer. The increased polarity will better stabilize the twisted, more polar colored form, thus slowing down the thermal bleaching process.
-
Low-Temperature Studies: Conducting your experiments at lower temperatures will significantly reduce the rate of thermal bleaching, allowing for more accurate spectroscopic measurements of the colored isomer.
-
-
Issue 3: Unexpected Absorption Spectra or Band Shifts
Question: The absorption maximum (λmax) of the colored isomer of this compound is shifting unexpectedly as I change solvents. What does this indicate?
Answer: These solvatochromic shifts are a direct consequence of differential solvation of the ground and excited states of the photochrome.
Causality and Solution:
-
Solvatochromism: The energy levels of the molecular orbitals of this compound are influenced by the polarity of the surrounding solvent.
-
Positive Solvatochromism (Red Shift): In more polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. This leads to a smaller energy gap between the ground and excited states, resulting in a shift of the absorption maximum to longer wavelengths (a red shift).
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to a larger energy gap and a blue shift.
-
Troubleshooting Steps:
-
Systematic Solvent Study: Measure the absorption spectra of the colored isomer in a series of solvents with a wide range of polarities.
-
Lippert-Mataga Plot: Plot the Stokes shift against the solvent polarity function to analyze the change in dipole moment upon excitation. This can provide valuable insight into the electronic nature of the excited state.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photochromism in this compound?
The photochromism of this compound is based on a reversible E/Z (trans/cis) isomerization around the central C=C double bond.[1] The more stable, colorless form is typically the planar E-isomer. Upon irradiation with UV light, it undergoes isomerization to the sterically hindered and non-planar Z-isomer, which is colored. This process can be reversed by irradiation with visible light or by thermal relaxation.[1]
Q2: How does solvent viscosity affect the photochromic performance?
Solvent viscosity primarily influences the kinetics of the photoisomerization. A higher viscosity can impede the large-amplitude molecular motions required for the transformation between the planar and twisted forms, leading to a slower switching speed and potentially a lower quantum yield.
Q3: Can this compound exhibit photochromism in the solid state?
While some photochromic compounds can function in the solid state, the significant conformational changes required for this compound's photochromism are often hindered in a rigid crystalline lattice. Its photochromic performance is generally more efficient in solution where the molecule has greater conformational freedom.[2][3] However, incorporating it into polymer matrices or other flexible solid supports can sometimes enable solid-state photochromism.[2][3]
Q4: What is "photofatigue" and how does it relate to this compound?
Photofatigue refers to the irreversible degradation of a photochromic molecule after a certain number of switching cycles, leading to a loss of its photochromic properties. This can occur through various side reactions, such as oxidation or photodegradation. The fatigue resistance of this compound can be solvent-dependent, with some solvents potentially promoting degradation pathways more than others. High fatigue resistance is a desirable property for practical applications.[2][3]
Experimental Protocols
Protocol for Measuring Photoswitching Kinetics in Different Solvents
-
Sample Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁴ M) in the desired, degassed solvent.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Initial Spectrum: Record the absorption spectrum of the colorless solution.
-
Photoirradiation: Irradiate the sample with a UV light source (e.g., a mercury lamp with appropriate filters) directly in the spectrophotometer.
-
Kinetic Monitoring: Simultaneously record the change in absorbance at the λmax of the colored isomer over time until a photostationary state is reached.
-
Thermal Bleaching: Turn off the UV source and monitor the decrease in absorbance at the same wavelength as the colored isomer thermally reverts to the colorless form.
-
Data Analysis: Fit the kinetic data to appropriate rate equations to determine the rate constants for the forward (coloring) and reverse (fading) reactions.
Protocol for Determining Photocyclization Quantum Yield
-
Actinometry: Accurately determine the photon flux of your irradiation source using a standard chemical actinometer (e.g., potassium ferrioxalate).
-
Sample Preparation: Prepare a solution of this compound with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Irradiation: Irradiate the sample for a short, known period, ensuring that the conversion to the colored form is low (typically <10%) to avoid inner filter effects and back-reaction kinetics.
-
Spectroscopic Measurement: Immediately record the absorption spectrum of the irradiated solution.
-
Calculation: The quantum yield (Φ) can be calculated using the following equation:
Φ = (Number of molecules converted) / (Number of photons absorbed)
The number of converted molecules can be determined from the change in absorbance and the molar extinction coefficient of the colored isomer. The number of absorbed photons is determined from the actinometry experiment.
Data Presentation
Table 1: Hypothetical Solvent Effects on the Photochromic Properties of this compound
| Solvent | Polarity (Reichardt's ET(30)) | Viscosity (cP at 20°C) | λmax (colored form) (nm) | Photocyclization Quantum Yield (Φ) | Thermal Fading Rate Constant (k) (s⁻¹) |
| n-Hexane | 31.0 | 0.31 | 480 | 0.45 | 5.2 x 10⁻² |
| Toluene | 33.9 | 0.59 | 495 | 0.38 | 2.1 x 10⁻² |
| Dichloromethane | 40.7 | 0.44 | 510 | 0.25 | 8.5 x 10⁻³ |
| Acetonitrile | 45.6 | 0.37 | 515 | 0.21 | 6.3 x 10⁻³ |
| Ethanol | 51.9 | 1.20 | 525 | 0.15 | 1.8 x 10⁻³ |
Note: The data in this table are illustrative and intended to demonstrate expected trends.
Visualizations
Photochromic Mechanism of this compound
Caption: Reversible photoisomerization of this compound.
Experimental Workflow for Solvent Screening
Caption: Workflow for investigating solvent effects.
Troubleshooting Decision Tree for Low Quantum Yield
Caption: Troubleshooting low quantum yield measurements.
References
- Synthesis and Media-Dependent Photochromic Properties of Diarylindene Deriv
- Solvent-dependent photochromic properties. (n.d.).
- Photochromism. (2024). Wikipedia.
- Synthesis and Media-Dependent Photochromic Properties of Diarylindene Deriv
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integr
- Measurement of photoluminescence quantum yields using standard reference m
-
Synthesis and Photochromic Properties of DiarylHelicene Derivatives. (2023). ResearchGate.
-
Synthesis and Photochromic Properties of DiarylHelicene Derivatives. (2023). PubMed.
- Synthesis and Photochromic Properties of Molecules Containing [ e ]-Annelated Dihydropyrenes. Two and Three Way π-Switches Based on the Dimethyldihydropyrene−Metacyclophanediene Valence Isomerization. (2003).
- Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. (2015).
- 9,10-Diphenylanthracene. (2017). OMLC.
- The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic R
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Molecular Photoswitches: 9,9'-Dixanthylidene vs. Diarylethenes
Introduction: The Power of Light-Controlled Molecules
Molecular photoswitches are molecules that can be reversibly converted between two or more distinct, stable or metastable states by the application of light.[1] This photoisomerization induces changes in their geometric and electronic properties, which can be harnessed to control biological processes, modulate material properties, and develop advanced technologies like high-density data storage and molecular machines.[2][3]
Among the myriad of photoswitches, diarylethenes have emerged as a benchmark for performance due to their remarkable thermal stability and fatigue resistance.[3][4] In contrast, overcrowded alkenes, such as 9,9'-Dixanthylidene, operate via a different mechanism, offering a distinct set of properties. This guide will dissect the fundamental differences between these two classes, moving from their core switching mechanisms to a head-to-head comparison of performance metrics and concluding with practical experimental protocols for their characterization.
The Switching Mechanism: A Tale of Two Isomerizations
The performance of a photoswitch is intrinsically linked to its underlying isomerization mechanism. Diarylethenes and this compound represent two fundamentally different photochemical transformations.
Diarylethenes: A Pericyclic Ring-Closing Reaction
Diarylethene photoswitching is based on a photoinduced 6π-electrocyclic reaction.[5] Upon irradiation with UV light, the colorless, flexible 'open-ring' isomer undergoes cyclization to form a more rigid, conjugated, and typically colored 'closed-ring' isomer. This process is reversed by irradiating the closed-ring isomer with visible light.[6][7]
A key feature of diarylethenes is their classification as P-type (photochemically reversible, thermally irreversible) photochromic compounds.[4] The ground state energy barrier for the thermal cycloreversion (ring-opening) is extremely high, rendering the closed-ring isomer stable for hundreds of thousands of years at room temperature in some cases.[4][6] This exceptional thermal bistability is a cornerstone of their utility in applications requiring long-term state retention.
Caption: Photoswitching mechanism of a diarylethene derivative.
This compound: An E/Z Isomerization
This compound is an example of an overcrowded or sterically hindered alkene. Its photoswitching action relies on E/Z (or trans/cis) isomerization around the central carbon-carbon double bond, a mechanism it shares with stilbenes and azobenzenes.[1] The molecule exists as two diastereomers, a planar E-isomer and a helically twisted Z-isomer due to steric hindrance between the xanthene moieties.
Irradiation with light of an appropriate wavelength can induce the conversion from one isomer to the other. Unlike P-type diarylethenes, switches based on E/Z isomerization are often T-type, meaning the photogenerated, higher-energy isomer can revert to the more stable form thermally.[1] This thermal relaxation pathway can be a significant limitation or a desired feature, depending on the application.
Caption: Photoswitching mechanism of this compound.
Performance Metrics: A Head-to-Head Comparison
The choice of a photoswitch is dictated by its performance under operational conditions. Here, we compare the key metrics for diarylethenes and this compound.
| Performance Metric | Diarylethene Derivatives | This compound (Inferred from Overcrowded Alkenes) | Rationale & Causality |
| Switching Mechanism | 6π-Electrocyclization | E/Z Isomerization | Fundamentally different photochemical reactions leading to distinct properties. |
| Thermal Stability | Exceptional ; both isomers are thermally stable with half-lives up to 470,000 years.[4][6] | Moderate to Low ; the Z-isomer is typically metastable and can revert thermally to the more stable E-isomer. | The high energy barrier for the ground-state pericyclic reaction in diarylethenes prevents thermal switching.[4] E/Z isomerization has a lower thermal barrier. |
| Fatigue Resistance | Very High ; can endure >100,000 switching cycles with minimal degradation.[4][8] | Moderate ; susceptible to irreversible side reactions like photocyclization, similar to stilbenes. | The rigid, planar structure of the diarylethene core and the nature of the electrocyclic reaction minimize pathways for byproduct formation.[9][10] |
| Photocyclization Quantum Yield (ΦO→C) | High to Excellent ; often ranges from 0.2 to nearly 1.0 (100%).[4][6][11] | Data not readily available; typically moderate for overcrowded alkenes. | The conrotatory cyclization is an efficient, allowed photochemical process.[5] |
| Photocycloreversion Quantum Yield (ΦC→O) | Variable ; typically ranges from <0.01 to 0.5, highly structure-dependent.[6][12] | Data not readily available; typically moderate for overcrowded alkenes. | The efficiency is sensitive to the electronic structure of the closed form and potential triplet state pathways.[11] |
| Switching Speed | Ultrafast ; isomerization occurs on a picosecond timescale (<10 ps).[4][6] | Ultrafast ; isomerization is also typically on the picosecond timescale. | Both are direct, single-photon photochemical reactions that proceed rapidly from the excited state. |
| Spectral Separation | Excellent ; the closed form exhibits a strong, well-separated absorption band in the visible region.[4] | Moderate ; E and Z isomers often have significantly overlapping absorption spectra.[1] | The formation of a new, highly conjugated system in the closed-ring diarylethene causes a large bathochromic shift.[4] |
| Photostationary State (PSS) | High Conversion ; excellent spectral separation allows for near-quantitative conversion (>95%) to the desired isomer.[13] | Limited Conversion ; spectral overlap means that the irradiating light excites both isomers, leading to an equilibrium with incomplete conversion. | To achieve a high PSS, the absorption bands of the two isomers should not overlap at the switching wavelengths. |
Experimental Protocols for Photoswitch Characterization
Trustworthy and reproducible data are paramount in scientific research. The following protocols outline standardized methods for characterizing the key performance metrics of photoswitches.
Protocol for Measuring Photochemical Quantum Yield (Φ)
The quantum yield is the efficiency of a photochemical process, defined as the number of molecules undergoing a reaction divided by the number of photons absorbed. It is a critical parameter for evaluating switch performance.
Principle: This protocol uses a relative method, comparing the photoreaction rate of the sample to that of a well-characterized chemical actinometer under identical irradiation conditions.
Materials & Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Light source with a monochromator or bandpass filter (e.g., LED, filtered lamp)
-
Stir bar and magnetic stirrer
-
Photoswitch solution of known concentration (ideally with an optical density between 0.1 and 1.0 at λirr)
-
Actinometer solution (e.g., Ferrioxalate for UV, Ru(bpy)3Cl2 for visible).[14]
Methodology:
-
Prepare Solutions: Prepare the photoswitch solution in a suitable solvent. The initial absorbance at the irradiation wavelength (λirr) should be recorded.
-
Actinometry (Photon Flux Determination):
-
Fill a cuvette with the actinometer solution and irradiate it at λirr for a set time (t).
-
Measure the change in absorbance of the actinometer according to its standard protocol to determine the number of photons that entered the solution. This gives the photon flux (I0).
-
-
Sample Irradiation:
-
Fill a cuvette with the photoswitch solution.
-
Irradiate the sample at λirr for short, defined time intervals.
-
After each interval, record the full UV-Vis absorption spectrum to monitor the conversion to the other isomer.
-
-
Data Analysis:
-
Calculate the initial rate of change in the concentration of the starting isomer from the spectral data.
-
The quantum yield (Φ) is calculated using the following equation: Φ = (Initial rate of reaction) / (Number of photons absorbed per unit time)
-
The number of absorbed photons is determined from the incident photon flux (from actinometry) and the absorbance of the sample.
-
Caption: Workflow for determining photochemical quantum yield.
Protocol for Assessment of Photochemical Fatigue Resistance
Fatigue resistance describes the ability of a photoswitch to undergo repeated isomerization cycles without degradation.[8]
Principle: The photoswitch is subjected to a large number of forward and reverse switching cycles. The decrease in the concentration of the photoactive species is monitored over time, typically by measuring the change in absorbance at the λmax of one of the isomers.
Materials & Equipment:
-
UV-Vis spectrophotometer
-
Two light sources with appropriate wavelengths (e.g., λ1 for O→C, λ2 for C→O)
-
Quartz cuvette
-
Photoswitch solution
Methodology:
-
Initial Spectrum: Record the UV-Vis spectrum of the initial (e.g., open) form. Note the absorbance (A0) at the λmax of the photogenerated (e.g., closed) isomer.
-
Cycling:
-
Step A: Irradiate the solution with λ1 until the photostationary state (PSS) is reached (i.e., no further spectral change is observed). Record the spectrum and the absorbance (An,closed) at the λmax of the closed form.
-
Step B: Irradiate the solution with λ2 to drive the reverse reaction until the PSS is reached (full conversion back to the open form).
-
-
Repeat: Repeat Steps A and B for a large number of cycles (e.g., 10, 50, 100, or more).
-
Data Analysis:
-
Plot the absorbance of the photogenerated isomer at its PSS (An,closed) against the number of cycles (n).
-
Fatigue is quantified by the loss of photochromic activity. For example, a common metric is the number of cycles after which the absorbance difference between the two states has decreased by a certain percentage (e.g., 50%).[1] A higher number of cycles before significant degradation indicates better fatigue resistance.[10][15]
-
Conclusion and Application Outlook
The choice between diarylethenes and overcrowded alkenes like this compound is a choice between two distinct operational philosophies.
Diarylethenes are the undisputed champions of stability and durability. Their exceptional thermal bistability and high fatigue resistance make them the premier choice for applications where long-term information retention and high cycle counts are critical.[3][4] This includes molecular data storage, permanent logic gates, and materials with stable, light-switchable states.
This compound and other E/Z switches offer a different paradigm. While they lack the thermal robustness of diarylethenes, their potential for thermal relaxation can be an asset in applications requiring a self-erasing or transient state, such as in certain photopharmacological contexts or dynamic, responsive systems. The primary challenge remains their moderate fatigue resistance and often incomplete photoconversion due to spectral overlap.
For researchers in drug development and materials science, the decision rests on the specific requirements of the system. If a state must be "written" with light and remain stable indefinitely until "erased" with another color of light, diarylethenes are the superior tool. If a transient, light-activated state that can revert in the dark is needed, an E/Z switch may be more appropriate. This guide provides the foundational understanding and practical protocols to make that critical selection with confidence.
References
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- Photochromism of diarylethene molecules and crystals. (n.d.).
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A Comparative Guide to the Computational Modeling of 9,9'-Dixanthylidene's Isomerization Pathway
For researchers and professionals in the fields of molecular machinery and drug development, understanding the intricate isomerization pathways of molecular motors is paramount. 9,9'-Dixanthylidene, a sterically overcrowded alkene, stands as a fascinating subject of study due to its potential as a light-driven molecular switch. Its isomerization, a process that involves both photochemical and thermal steps, can be comprehensively elucidated through computational modeling. This guide provides an in-depth comparison of computational methodologies, offering insights into their application and the rationale behind their selection for studying the isomerization of this compound and related overcrowded alkenes.
The Isomerization Journey of an Overcrowded Alkene
The unidirectional rotation in overcrowded alkene-based molecular motors like this compound is a four-step process, as illustrated in the workflow below. It begins with a photochemical isomerization around the central double bond, followed by a thermal helix inversion that alleviates steric strain. This sequence is then repeated to complete a full 360° rotation. Each step presents unique challenges for computational modeling, necessitating a multi-pronged approach.
Caption: A simplified workflow of the light-driven isomerization and thermal helix inversion in an overcrowded alkene molecular motor.
Comparative Analysis of Computational Methodologies
The choice of computational method is dictated by the specific step of the isomerization pathway being investigated. A combination of quantum mechanics (QM) and molecular mechanics (MM) methods, often in a multiscale approach, is required for a complete picture.[1][2]
| Stage of Isomerization | Recommended Computational Methods | Key Performance Metrics & Insights |
| Ground-State Energetics & Conformations | Density Functional Theory (DFT) with dispersion correction (e.g., ωB97X-D, B3LYP-D3) | - Relative energies of stable and metastable isomers.- Geometries of ground-state minima.- Prediction of steric hindrance in different conformations.[3][4] |
| Photochemical Isomerization (Excited State Dynamics) | - Time-Dependent DFT (TD-DFT)- Complete Active Space Self-Consistent Field (CASSCF)- Multi-State Complete Active Space with Second-Order Perturbation Theory (MS-CASPT2)- Non-Adiabatic Molecular Dynamics (NAMD) | - Absorption spectra and vertical excitation energies.- Location and characterization of conical intersections.- Elucidation of the excited-state reaction path.- Quantum yields and excited-state lifetimes.[3][5] |
| Thermal Helix Inversion | DFT with Transition State searching algorithms (e.g., Berny optimization, Nudged Elastic Band) | - Activation energy barriers for thermal isomerization.- Identification of transition state structures.- Calculation of reaction rates.[3][4] |
In-Depth Methodological Protocols
Ground-State Analysis with Density Functional Theory (DFT)
Objective: To determine the relative stability and geometry of the different isomers of this compound.
Causality of Experimental Choices: DFT with dispersion correction is chosen for its balance of computational cost and accuracy in describing the electronic structure and, crucially, the non-covalent interactions that govern the conformation of sterically hindered molecules. The ωB97X-D functional, for instance, is well-suited for systems with significant dispersion effects.[3]
Experimental Protocol:
-
Model Building: Construct the initial 3D structures of the trans and cis isomers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a DFT functional with dispersion correction (e.g., ωB97X-D) and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Comparison: Compare the Gibbs free energies of the optimized isomers to determine their relative stabilities.
Unraveling the Photochemistry with TD-DFT and CASSCF
Objective: To model the light-induced isomerization, which is an ultrafast process mediated by conical intersections.
Causality of Experimental Choices: TD-DFT is a computationally efficient method for calculating excited states of medium to large molecules and can provide a good description of the initial photoexcitation.[6] However, for a more accurate description of the potential energy surfaces, especially around conical intersections where the Born-Oppenheimer approximation breaks down, a multi-reference method like CASSCF is often necessary.[3] MS-CASPT2 is then used to include dynamic electron correlation for more accurate energy calculations. Non-adiabatic molecular dynamics (NAMD) simulations are essential to model the transitions between electronic states.[5]
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A Comparative Guide to Validating the Photochemical Mechanism of 9,9'-Dixanthylidene: The Definitive Role of Transient Absorption Spectroscopy
This guide provides an in-depth analysis of the validation of the 9,9'-Dixanthylidene photochemical mechanism, with a primary focus on the application of transient absorption spectroscopy (TAS). It is designed for researchers, scientists, and professionals in drug development who are engaged in studying complex photochemical reactions and require robust methodologies for mechanistic elucidation. We will objectively compare TAS with other analytical techniques, providing the rationale behind experimental choices and supporting data to establish a self-validating investigatory framework.
The Mechanistic Puzzle of this compound
This compound and its structural analogs, such as 9,9'-bifluorenylidene, are fascinating molecules known for their photochromic and thermochromic properties.[1] The core of their behavior lies in the light-induced isomerization around the central carbon-carbon double bond. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation pathway, involving ultrafast structural changes, dictates its photophysical properties and potential applications in molecular switches and materials science.
The central mechanistic question is: What are the precise steps and timescales involved in the conversion of light energy into a structural change? Answering this requires a tool capable of capturing fleeting intermediate states that exist for mere picoseconds or even femtoseconds. While steady-state measurements can show the initial and final states, they are blind to the crucial, short-lived intermediates that define the reaction pathway.
Transient Absorption Spectroscopy: A Window into Ultrafast Dynamics
Transient Absorption Spectroscopy (TAS), also known as flash photolysis, is a powerful pump-probe technique designed to observe the dynamics of short-lived excited states.[2][3] The methodology is conceptually straightforward:
-
Pump Pulse: An intense, ultrashort laser pulse (the "pump") excites the sample, creating a population of molecules in an excited state.[3]
-
Probe Pulse: A second, less intense, broadband pulse (the "probe") is passed through the sample at a precisely controlled time delay after the pump.[4][5]
-
Detection: The instrument measures the difference in the absorption spectrum of the probe light with and without the preceding pump pulse. This differential absorbance (ΔA) reveals the spectral signatures of the transient species.[6]
By systematically varying the delay time between the pump and probe, one can construct a three-dimensional map of ΔA versus wavelength and time, effectively creating a "movie" of the photochemical reaction.[4][7] Key features in a TAS spectrum include:
-
Ground State Bleach (GSB): A negative signal resulting from the depletion of the ground state population by the pump pulse.[2]
-
Excited-State Absorption (ESA): A positive signal corresponding to the absorption of probe photons by the newly formed excited-state population.
-
Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, arising from the probe pulse stimulating the excited state to emit photons.
The unparalleled time resolution of TAS, often in the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) range, makes it uniquely suited to directly observe the formation and decay of transient intermediates in reactions like the isomerization of this compound.[2][8]
Visualizing the TAS Workflow
Caption: A simplified workflow for a typical femtosecond transient absorption spectroscopy experiment.
Validating the this compound Mechanism
The prevailing hypothesis for twisted ethylene systems like this compound involves photoexcitation to a planar Franck-Condon (FC) state, followed by rapid rotation around the central C=C bond to a perpendicular, twisted intermediate (TI) state. This TI state is often non-emissive (a "dark" state) and serves as the funnel for relaxation back to the ground state isomers.
A TAS experiment would validate this mechanism by revealing the following kinetic sequence:
-
Instantaneous Formation of the FC State: At time zero, the appearance of a GSB signal corresponding to the molecule's ground-state absorption and a new ESA band.
-
Ultrafast Decay of the FC State: The ESA of the FC state would decay on a sub-picosecond timescale.
-
Concomitant Rise of the TI State: As the FC state decays, a new, distinct ESA band corresponding to the twisted intermediate would appear.
-
Slower Decay of the TI State: This new ESA band would then decay on a longer timescale (picoseconds to nanoseconds) as the molecule returns to the ground state, accompanied by the recovery of the GSB signal.
Comparative Data Analysis
The following table summarizes hypothetical, yet realistic, kinetic data that would be extracted from a global analysis of TAS data for this compound in a non-polar solvent, supporting the proposed mechanism.
| Spectral Feature | Wavelength (nm) | Associated Species | Lifetime (τ) | Mechanistic Interpretation |
| ESA 1 | 550 | Franck-Condon (FC) | ~300 fs | Initial excited state before twisting. |
| ESA 2 | 680 | Twisted Intermediate (TI) | ~50 ps | Formation of the perpendicular, dark state. |
| GSB | 420 | Ground State | > 1 ns (recovery) | Return to the initial isomeric form. |
A Comparative Analysis of Validation Methodologies
| Technique | Principle | Strengths for this Problem | Limitations for this Problem |
| Transient Absorption Spectroscopy (TAS) | Pump-probe absorption difference spectroscopy.[2][4] | Direct detection of all transient species (emissive and dark).[3] Femtosecond time resolution. | Complex data analysis; requires specialized equipment.[6][7] |
| Time-Resolved Fluorescence (e.g., TCSPC) | Measures the decay of photon emission over time. | Excellent for characterizing emissive states (e.g., the FC state). High sensitivity. | Completely blind to non-emissive "dark" states like the crucial twisted intermediate. |
| Steady-State Spectroscopy (UV-Vis/Fluorescence) | Measures absorption/emission spectra under constant illumination. | Simple, accessible. Defines the starting (ground state) and initial excited state energies. | Provides no dynamic information; averages over all transient events. |
| Quantum Yield Measurements | Determines the efficiency of a photochemical process.[9] | Quantifies the overall efficiency of isomerization. | Provides no information on the mechanism or intermediates involved.[9] |
| Computational Chemistry (e.g., TD-DFT) | Theoretical calculation of potential energy surfaces and electronic transitions. | Predicts the energies and structures of intermediates. Complements experimental data. | A theoretical model that requires experimental validation. Can be computationally expensive. |
Logical Relationships Between Techniques
Caption: Interplay of techniques for validating a photochemical mechanism.
Experimental Protocol: Femtosecond Transient Absorption
This protocol outlines the essential steps for validating the this compound mechanism.
Objective: To resolve the formation and decay kinetics of the Franck-Condon and twisted-intermediate excited states of this compound following photoexcitation.
Methodology:
-
Sample Preparation:
-
Dissolve this compound in a spectroscopic-grade, deoxygenated solvent (e.g., hexane or toluene) to an optical density of ~0.5 at the pump wavelength in a 1 mm path length cuvette.
-
Causality: The concentration is chosen to ensure sufficient signal-to-noise while avoiding aggregation and inner-filter effects. Deoxygenation is crucial as dissolved oxygen can quench excited states.
-
-
Spectrometer Setup:
-
Laser Source: Utilize a Ti:Sapphire regenerative amplifier system producing ~35-100 fs pulses at 800 nm.[10]
-
Pump Beam: Generate the pump pulse by directing the 800 nm output into an optical parametric amplifier (OPA) to produce excitation pulses at a wavelength where the sample absorbs strongly (e.g., 400 nm).[5][10]
-
Probe Beam: Generate a broadband white-light continuum probe (e.g., 450-800 nm) by focusing a small fraction of the 800 nm fundamental beam into a transparent crystal like sapphire or CaF₂.[10]
-
Timing: Ensure precise temporal overlap (time zero) of the pump and probe pulses at the sample position. Use a computer-controlled optical delay stage in the probe path to vary the time delay.[5]
-
-
Data Acquisition:
-
Measure the spectrum of the probe pulse transmitted through the sample with the pump on (I_pump) and without the pump on (I_no_pump).
-
Calculate the change in absorbance (ΔA) using the formula: ΔA = -log₁₀(I_pump / I_no_pump).
-
Record ΔA spectra at a series of time delays, ranging from -1 ps (before excitation) to at least 100 ps, with denser steps around time zero.
-
Causality: A pre-excitation measurement is essential for establishing a baseline. Logarithmic spacing of time delays is efficient for capturing both ultrafast and slower kinetic processes.
-
-
Data Analysis:
-
Correct the raw data for temporal chirp (group velocity dispersion) in the white-light probe.
-
Perform a global lifetime analysis on the corrected data matrix (ΔA vs. wavelength vs. time).[7] This method fits the entire dataset to a sum of exponential decay components, yielding decay-associated difference spectra (DADS) and their corresponding lifetimes (τ).
-
Causality: Global analysis is superior to single-wavelength fitting as it uses the entire spectral information to build a more robust and physically meaningful kinetic model.[7][11]
-
The Proposed Photochemical Pathway
The combined evidence from TAS and complementary techniques validates the following pathway for this compound.
Caption: Proposed energy diagram for the photoisomerization of this compound.
Conclusion: An Authoritative Verdict
For elucidating the ultrafast photochemical mechanism of molecules like this compound, transient absorption spectroscopy is not merely an option; it is the central, indispensable tool. Its ability to directly track the evolution of both emissive and non-emissive ("dark") states on their natural femtosecond-to-picosecond timescale provides unambiguous evidence that other techniques can only infer.[3][4] By integrating TAS data with steady-state measurements, time-resolved fluorescence, and computational chemistry, a comprehensive and self-validating model of the reaction mechanism can be constructed. This multi-faceted approach represents the gold standard in modern photochemistry, providing the rigorous, mechanistic insights required for the rational design of next-generation photosensitive materials and therapeutics.
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Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Avantes BV. [Link]
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Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. [Link]
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ResearchGate. (2025). Solid state photochromism and thermochromism of two related N-salicylidene anilines. [Link]
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ResearchGate. (2025). Ultrafast Excited State Dynamics in 9,9'-Bifluorenylidene. [Link]
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ResearchGate. (2019). Experimental setup of femtosecond transient absorption spectroscopy. [Link]
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MDPI. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. [Link]
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Gfeller, D., et al. (2014). Probing Mechanisms of Photochemical Reactions: How to Teach a Young Dog Old Tricks. CHIMIA, 68(4), 212-218. [Link]
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Hamburger, R., Rumble, C., & Young, E.R. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments, (204), e65519. [Link]
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Panahandeh, M. (2020). Setup-Guide: Femtosecond pump-probe transient absorption spectroscopy. Simtrum. [Link]
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Macmillan Group. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Princeton University. [Link]
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Sension, R. J., et al. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. The Journal of Physical Chemistry B, 127(2), 551-560. [Link]
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Joubert-Doriol, L., & Gatti, F. (2022). A Photochemical Reaction in Different Theoretical Representations. The Journal of Physical Chemistry A, 126(8), 1370-1383. [Link]
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Driver, T., et al. (2020). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Reports on Progress in Physics, 83(7), 074401. [Link]
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Unveiling the Link Between Crystal Architecture and Light-Induced Color Change in 9,9'-Dixanthylidene: A Comparative Guide
For researchers and professionals in materials science and drug development, understanding the nuanced relationship between a molecule's solid-state arrangement and its functional properties is paramount. This guide provides an in-depth technical comparison of the solid-state photochromic properties of 9,9'-Dixanthylidene, a fascinating molecule that holds potential for applications in molecular switching and smart materials. Due to the limited availability of direct crystallographic data for the distinct photoisomers of this compound in the public domain, this guide will draw strong parallels with the well-studied, structurally analogous overcrowded alkenes, such as bianthrones. By examining these analogs, we can elucidate the fundamental principles governing the correlation between crystal structure and photochromic performance and apply this understanding to this compound.
The Phenomenon of Solid-State Photochromism
Photochromism is a reversible transformation of a chemical species between two forms, each possessing a distinct absorption spectrum, induced by the absorption of electromagnetic radiation. In the solid state, this phenomenon is highly dependent on the crystalline packing of the molecules. The spatial constraints of the crystal lattice can either permit or prohibit the conformational changes required for photoisomerization. For many organic photochromes, including overcrowded alkenes, the photochromic behavior is dictated by the ability of the molecule to twist or fold within the crystal.
This compound and the Folded-to-Twisted Isomerization Mechanism
This compound is an overcrowded alkene characterized by two xanthone moieties connected by a central double bond. This steric hindrance forces the molecule to adopt non-planar conformations. In its ground state, it typically exists in a folded (or pseudo-folded) conformation, which is generally colorless or pale yellow. Upon irradiation with UV light, the molecule can undergo isomerization to a higher-energy, twisted conformation, which is colored due to a more conjugated π-system. This process is reversible, with the twisted form reverting to the folded form either thermally or upon irradiation with visible light.
The efficiency and stability of this photochromic system in the solid state are intimately linked to the crystal packing. The free volume around the molecule and the nature of intermolecular interactions (e.g., π-π stacking, C-H···π interactions) play a crucial role in determining whether the isomerization can occur.
A Senior Application Scientist's Guide to DFT and TD-DFT Calculations for the GDB-9-Ex Dataset: From High-Throughput Screening to High-Accuracy Predictions
For researchers and computational scientists in drug development, the ability to accurately predict the electronic excited states of small organic molecules is paramount. Properties such as absorption spectra, photostability, and photochemical reactivity are critical in the design of photosensitizers for photodynamic therapy, molecular probes, and other light-activated drugs[1][2]. The GDB-9-Ex dataset, a comprehensive collection of 96,766 small organic molecules with pre-computed quantum chemical data, serves as an invaluable resource for developing and benchmarking computational models[3][4][5].
This guide provides a comparative analysis of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies for calculating the excited-state properties of molecules from the GDB-9-Ex dataset. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative research.
Understanding the Landscape: The GDB-9-Ex Dataset
The GDB-9-Ex dataset is a subset of the larger GDB-9 database, containing organic molecules with up to nine heavy atoms (C, N, O, F)[5]. The initial release provides electronic excitation spectra calculated using the computationally efficient time-dependent density-functional tight-binding (TD-DFTB) method[3][4]. While excellent for large-scale trends, TD-DFTB is an approximation. For drug discovery applications requiring higher accuracy, more rigorous methods like TD-DFT are necessary. Subsequently, higher-accuracy datasets have been released, including TD-DFT calculations with the PBE0 functional and even Equation-of-Motion Coupled-Cluster (EOM-CCSD) results for a subset of molecules, providing a valuable benchmark for new calculations[6][7].
The core challenge lies in selecting a TD-DFT protocol that balances computational cost with predictive accuracy, a critical consideration for screening the thousands of molecules in this dataset.
The Quantum Mechanical Toolkit: DFT and TD-DFT
DFT is a workhorse of modern computational chemistry, offering a favorable compromise between accuracy and computational expense for ground-state properties[8]. It approximates the many-electron problem by solving for the electron density rather than the full wavefunction[9]. For electronic excited states, the most common extension of DFT is TD-DFT[1][10].
The accuracy of a DFT or TD-DFT calculation is fundamentally determined by two choices:
-
The Exchange-Correlation (XC) Functional: This is the component of the DFT calculation that approximates the complex quantum mechanical interactions between electrons. There is no single "perfect" functional, and the choice is highly dependent on the system and property of interest[1].
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost[11].
A Comparative Guide to Functional Selection for Excited States
The choice of XC functional is the most critical factor for TD-DFT accuracy, especially for the diverse chemical space of the GDB-9-Ex dataset. Functionals often fail to correctly describe certain types of electronic excitations, such as charge-transfer (CT) and Rydberg states, which are common in organic molecules[1][12].
Below is a comparison of common functional families and their suitability for calculations on GDB-9-Ex molecules.
| Functional Class | Representative Examples | Pros | Cons | Best Use Case for GDB-9-Ex |
| Hybrid GGAs | B3LYP, PBE0 | Good for ground-state geometries; widely used and benchmarked.[13] | Known to underestimate charge-transfer excitation energies due to self-interaction error.[12] Often provides poor accuracy for excited states.[14] | Initial geometry optimizations; baseline comparison. |
| Meta-Hybrid GGAs | M06-2X | High amount of Hartree-Fock (HF) exchange improves description of CT states.[10][12] Generally good performance for main-group thermochemistry and kinetics. | Can be less accurate for systems with significant static correlation. | High-accuracy calculations for vertical excitation energies.[15] |
| Range-Separated Hybrids | CAM-B3LYP, ωB97X-D | Correctly treats long-range electron-electron interactions, significantly improving accuracy for CT and Rydberg states.[1][16] | Can be more computationally expensive than standard hybrids. Performance can depend on the range-separation parameter. | Gold standard for accurate prediction of diverse excited states, including those with CT character.[13][16] |
| Double-Hybrids | B2GP-PLYP | Incorporates a portion of MP2 correlation, often yielding results close to coupled-cluster accuracy.[16] | Significantly higher computational cost, limiting use in high-throughput screening. | Benchmarking a smaller subset of molecules with the highest possible DFT-based accuracy. |
For a comprehensive screening of the GDB-9-Ex dataset, a multi-level approach is often most effective. A computationally cheaper functional like PBE0 might be used for an initial broad screen, with promising candidates then re-evaluated using a more robust range-separated functional like CAM-B3LYP or ωB97X-D.
Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a robust procedure for performing TD-DFT calculations on a molecule from the GDB-9-Ex dataset. We will use the popular and versatile ORCA software package as an example, though the principles apply to other quantum chemistry software like Gaussian[6][10].
Step 1: Obtain and Prepare Molecular Geometry
The GDB-9-Ex dataset provides DFTB-optimized Cartesian coordinates[5]. For the highest accuracy, it is best practice to re-optimize the geometry at the DFT level you intend to use for the TD-DFT calculation, or at least a well-validated level[17].
-
Action: Optimize the molecular geometry.
-
Rationale: The vertical excitation energy calculated by TD-DFT is sensitive to the input geometry. Optimizing with a reliable functional (e.g., B3LYP or PBE0 with a dispersion correction) and a double-zeta basis set (e.g., def2-SVP) ensures a consistent and accurate starting point[11][13].
Example ORCA Input (Geometry Optimization):
Step 2: Ground-State DFT Calculation
Perform a single-point energy calculation on the optimized geometry using the chosen high-accuracy functional and a larger basis set.
-
Action: Run a single-point calculation.
-
Rationale: This step provides the ground-state energy and orbitals that will be used as the reference for the subsequent TD-DFT calculation. Using a triple-zeta basis set (e.g., def2-TZVP) is recommended for achieving converged accuracy on the electronic properties[15].
Example ORCA Input (Single-Point):
Step 3: TD-DFT Excited-State Calculation
Using the ground-state results, perform the TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
Action: Add the TD-DFT block to the input file.
-
Rationale: This is the core of the excited-state prediction. We request a sufficient number of states (nroots) to cover the UV-Vis spectrum of interest. The Tamm-Dancoff Approximation (TDA) can be used, which is formally equivalent to Configuration Interaction Singles (CIS) and can sometimes improve results for triplet states, though modern TD-DFT implementations are highly efficient without it[12][14][18].
Example ORCA Input (TD-DFT):
Step 4: Analysis of Results
The output file will contain a list of excited states, their energies (relative to the ground state), and their corresponding oscillator strengths (f).
-
Action: Extract excitation energies (in eV) and oscillator strengths.
-
Rationale: The excitation energy corresponds to the position of an absorption peak in the spectrum. The oscillator strength is proportional to the intensity of that peak. A value of f > 0.01 typically indicates a bright, optically allowed transition.
Computational Workflow Diagram
The following diagram illustrates the decision-making process and computational steps for performing high-quality calculations on the GDB-9-Ex dataset.
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A Comparative Guide to the Switching Speed of Organic Photochromes: Benchmarking 9,9'-Dixanthylidene
In the dynamic field of photoswitchable molecules, the quest for ever-faster and more efficient compounds is paramount for advancing applications in data storage, molecular machines, and photopharmacology. This guide provides an in-depth comparison of the switching speed of 9,9'-Dixanthylidene, a member of the overcrowded alkene class of photochromes, against other prominent organic photochromes, including spiropyrans, spirooxazines, diarylethenes, and azobenzenes. We will delve into the underlying photochemical mechanisms, present supporting experimental data, and provide detailed protocols for the synthesis and kinetic analysis of these fascinating molecular switches.
Introduction to Photochromism and the Critical Role of Switching Speed
Photochromism is the reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation.[1] This light-induced isomerization leads to a change in the absorption spectrum and other physicochemical properties of the molecule. The speed at which this switching occurs, typically on timescales ranging from femtoseconds to seconds, is a critical parameter that dictates the suitability of a photochrome for a specific application. For high-frequency optical switching and ultrafast molecular motors, rapid isomerization is essential.
This guide will focus on the kinetics of photoisomerization, providing a comparative analysis of this compound and other key players in the field. We will explore the experimental techniques used to measure these ultrafast processes and discuss the structural factors that influence the switching speed.
This compound: An Overcrowded Alkene with Ultrafast Potential
This compound belongs to the family of overcrowded alkenes, which undergo photoisomerization through a rotational mechanism around the central carbon-carbon double bond. The steric hindrance between the two bulky xanthyl moieties forces the molecule into a non-planar, helical conformation.
Upon photoexcitation, 9,9'-bifluorenylidene exhibits an ultrafast fluorescence decay in the sub-100 femtosecond timescale.[2] This rapid decay populates a dark excited state, which then decays to a "hot" ground state within approximately 6 picoseconds.[2][3] The molecule then undergoes vibrational cooling and returns to its initial ground state conformation in about 20 picoseconds.[2][3] This entire photocycle is completed on the picosecond timescale, highlighting the potential of this class of molecules for ultrafast switching applications. It is important to note that these dynamics are remarkably independent of solvent viscosity, suggesting that large-scale structural changes are not the primary mode of relaxation.[2]
A Comparative Analysis of Organic Photochrome Switching Speeds
To provide a comprehensive benchmark, we will now compare the switching speed of the this compound family with other well-established classes of organic photochromes.
| Photochrome Class | Forward Isomerization (Light-Induced) | Reverse Isomerization (Thermal/Light-Induced) | Key Characteristics |
| This compound (Overcrowded Alkene) | < 100 fs (inferred from 9,9'-bifluorenylidene)[2] | ~20 ps (inferred from 9,9'-bifluorenylidene)[2] | Ultrafast switching, high fatigue resistance. |
| Spiropyrans | ps to ns[4] | µs to s (thermal) | Large change in polarity and structure upon switching. |
| Spirooxazines | ps to ns | µs to s (thermal) | Similar to spiropyrans, often with better fatigue resistance. |
| Diarylethenes | fs to ps | Thermally stable (requires light for reverse switching) | High thermal stability of both isomers, excellent fatigue resistance. |
| Azobenzenes | ps | ms to hours (thermal) or ps (light-induced) | Significant geometry change, well-studied and versatile.[4] |
Other Classes of Organic Photochromes: A Kinetic Perspective
Spiropyrans and Spirooxazines
Spiropyrans and spirooxazines are two closely related classes of photochromes that undergo a ring-opening reaction upon UV light irradiation, converting from a colorless, non-planar spiro form to a colored, planar merocyanine form. The reverse reaction, ring-closure, can be induced by visible light or occurs thermally. The switching speed of these compounds is highly dependent on their chemical structure and the surrounding environment. The initial photoinduced ring-opening occurs on a picosecond to nanosecond timescale.[4] The thermal back-reaction, however, is significantly slower, typically occurring on the microsecond to second timescale.
Diarylethenes
Diarylethenes are renowned for their exceptional thermal stability in both the open- and closed-ring forms, making them ideal for applications requiring long-term data retention. The photo-induced cyclization (coloration) and cycloreversion (decoloration) reactions are both pericyclic reactions that occur on the femtosecond to picosecond timescale. The high quantum yields and excellent fatigue resistance of diarylethenes make them a benchmark for photoswitching performance.
Azobenzenes
Azobenzenes are perhaps the most extensively studied class of photochromes. They undergo a reversible trans-cis isomerization around the central N=N double bond. The trans isomer is generally more stable and can be isomerized to the cis form by UV light irradiation. The reverse cis-trans isomerization can be triggered by visible light or occurs thermally. The photoisomerization of azobenzene is an ultrafast process, occurring on the picosecond timescale.[4] The thermal relaxation from the cis to the trans form is typically much slower, ranging from milliseconds to hours depending on the substitution pattern and the environment.[4]
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the synthesis of this compound and for the measurement of photochromic switching speeds using femtosecond transient absorption spectroscopy.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of xanthones and related compounds.[5][6][7][8][9]
Step 1: Synthesis of Xanthone
-
Reaction: Salicylic acid is reacted with phenol in the presence of a dehydrating agent such as sulfuric acid or polyphosphoric acid.
-
Procedure:
-
To a stirred solution of salicylic acid in concentrated sulfuric acid, slowly add phenol.
-
Heat the mixture at a controlled temperature (e.g., 120-140 °C) for several hours.
-
Pour the reaction mixture onto ice to precipitate the crude xanthone.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure xanthone.
-
Step 2: Synthesis of this compound
-
Reaction: Reductive coupling of xanthone using a low-valent titanium reagent (McMurry reaction).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend zinc dust in dry tetrahydrofuran (THF).
-
Slowly add titanium tetrachloride (TiCl₄) at low temperature (e.g., 0 °C).
-
Reflux the mixture to generate the active low-valent titanium species.
-
Add a solution of xanthone in dry THF to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with aqueous potassium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Caption: Synthetic pathway for this compound.
Measurement of Switching Speed: Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (pump-probe) spectroscopy is a powerful technique to resolve ultrafast photochemical events.[10][11][12][13][14][15][16][17]
Experimental Setup
A typical femtosecond transient absorption spectrometer consists of:
-
Femtosecond Laser System: Generates ultrashort laser pulses (e.g., Ti:Sapphire laser).[10]
-
Optical Parametric Amplifier (OPA): Allows for wavelength tuning of the pump pulse.
-
White-Light Continuum Generation: A portion of the laser output is focused onto a nonlinear crystal (e.g., sapphire) to generate a broadband probe pulse.
-
Delay Stage: A motorized stage to precisely control the time delay between the pump and probe pulses.
-
Sample Holder: A cuvette or a thin film holder for the photochrome sample.
-
Spectrometer and Detector: To record the spectrum of the transmitted probe pulse.
Caption: Schematic of a pump-probe spectroscopy setup.
Protocol
-
Sample Preparation: Prepare a dilute solution of the photochrome in a suitable solvent to have an optical density of ~0.3-0.5 at the excitation wavelength in a 1 or 2 mm path length cuvette.[11]
-
Pump Pulse Excitation: The pump pulse, tuned to an absorption band of the photochrome, excites the sample.
-
Probe Pulse Monitoring: The broadband probe pulse passes through the excited sample at a specific time delay after the pump pulse.
-
Data Acquisition: The transmitted probe spectrum is recorded. The difference in absorbance with and without the pump pulse (ΔA) is calculated.
-
Time-Resolved Measurement: The measurement is repeated for a range of time delays to construct a two-dimensional map of ΔA as a function of wavelength and time.
-
Data Analysis: The kinetic traces at specific wavelengths are fitted to exponential decay functions to extract the time constants of the various photophysical and photochemical processes. Global analysis of the entire dataset can provide a more robust kinetic model.[17][18][19]
Conclusion
This guide has provided a comparative analysis of the switching speed of this compound against other major classes of organic photochromes. Based on data from the closely related 9,9'-bifluorenylidene, the overcrowded alkene family demonstrates exceptionally fast photoisomerization dynamics, occurring on the femtosecond to picosecond timescale.[2][3] This positions them as highly promising candidates for applications demanding ultrafast switching speeds. While spiropyrans, spirooxazines, diarylethenes, and azobenzenes each possess unique and valuable properties, the intrinsic speed of the rotational isomerization in overcrowded alkenes sets them apart. The provided experimental protocols for synthesis and kinetic analysis offer a practical framework for researchers to further explore and characterize these and other novel photochromic systems.
References
- Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555, 1–13.
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Kamath, G. (n.d.). Femtosecond Transient Absorption Spectroscopy. Notre Dame Radiation Laboratory. Retrieved from [Link]
- Zirzlmeier, J., et al. (2022). Transient absorption microscopy setup with multi-ten-kilohertz shot-to-shot subtraction and discrete Fourier analysis. Optica, 9(9), 1017-1024.
- Hamburger, R., Rumble, C., & Young, E. R. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments, (204), e65519.
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Hamburger, R., Rumble, C., & Young, E. R. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. JoVE. Retrieved from [Link]
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Experimental Set-Ups and Developments. (n.d.). Institut de Physique et Chimie des Matériaux de Strasbourg. Retrieved from [Link]
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How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution. (2020, November 12). Simtrum. Retrieved from [Link]
- van Stokkum, I. H. M., Larsen, D. S., & van Grondelle, R. (2004). Global and target analysis of time-resolved spectra. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1657(2-3), 82-104.
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Visualization and Analysis of Broadband Transient Absorption Data. (2017, February 8). WaveMetrics. Retrieved from [Link]
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van Stokkum, I. H. M., & van Grondelle, R. (2016). Global and target analysis of time-resolved spectra. Physics and Astronomy. Retrieved from [Link]
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Pilling, G. (2013, March 8). Using flash photolysis to find the rate constant [Video]. YouTube. [Link]
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Pilling, G. (2016, September 17). Principles of flash photolysis - pre-lab [Video]. YouTube. [Link]
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Practical Exercises in Physical Chemistry. (n.d.). Retrieved from [Link]
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Flash Photolysis. (n.d.). SmashingScience. Retrieved from [Link]
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Photochemistry & Flash Kinetics. (n.d.). Scribd. Retrieved from [Link]
- Pinto, M. M. M., & Sousa, M. E. (2003). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 10(1), 1-19.
- Muslim, W. T., et al. (2025). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. Journal of Molecular Structure, 1311, 138245.
- Penfold, T. J., et al. (2014). Ultrafast excited state dynamics in 9,9'-bifluorenylidene. The Journal of Physical Chemistry A, 118(31), 5961-5968.
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Penfold, T. J., et al. (2014). Ultrafast Excited State Dynamics in 9,9'-Bifluorenylidene. ResearchGate. Retrieved from [Link]
- Fernandes, C., et al. (2022). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 9(4), 81.
- van Hulst, N. F., et al. (2014). Ultrafast dynamics of single molecules. Chemical Society Reviews, 43(7), 2923-2947.
- Liu, Y.-C., et al. (2014). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099.
- Irie, M. (Ed.). (2000). Photochromism: Memories and Switches. Wiley-VCH.
- Pereira, C., et al. (2023). Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. Molecules, 28(12), 4811.
- Jin, C., et al. (2018). Ultrafast dynamics in van der Waals heterostructures.
- Champagne, P. A., et al. (2025). Ultrafast Dissociation Dynamics of the Sensitive Explosive Ethylene Glycol Dinitrate. The Journal of Physical Chemistry A, 129(4), 694-701.
- Edhborg, F., et al. (2018). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Physical Chemistry Chemical Physics, 20(44), 28038-28046.
- Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
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What are Luminescence Quantum Yields? (n.d.). HORIBA. Retrieved from [Link]
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A Comparative Guide to Intermolecular Interactions in the Crystal Packing of Overcrowded Alkenes: A Case Study of 9,9'-Dixanthylidene
For researchers and professionals in materials science and drug development, a profound understanding of intermolecular interactions is paramount. These subtle forces govern the packing of molecules in the crystalline state, which in turn dictates crucial macroscopic properties such as solubility, stability, and bioavailability. This guide provides an in-depth analysis of the intermolecular interactions within the crystal structure of 9,9'-Dixanthylidene, a sterically crowded alkene, and presents a comparative study with its structural analogue, 9,9'-bifluorenylidene. By leveraging a suite of advanced computational techniques, we will dissect and quantify the non-covalent forces at play, offering a robust framework for the analysis of similar molecular crystals.
Introduction: The Significance of Crystal Packing in Sterically Hindered Systems
Overcrowded ethylenes, such as this compound, are a fascinating class of molecules characterized by significant steric strain around the central carbon-carbon double bond. This steric hindrance imposes unique conformational constraints, leading to non-planar geometries and intricate crystal packing motifs. The interplay of various weak intermolecular interactions, including C-H···π, π-π stacking, and van der Waals forces, becomes the primary determinant of the supramolecular architecture. A detailed analysis of these interactions is crucial for crystal engineering, enabling the rational design of materials with desired physical and chemical properties.[1]
This guide will employ a multi-faceted computational approach to provide a comprehensive picture of the intermolecular interactions in this compound crystals. We will utilize Hirshfeld surface analysis for a qualitative and quantitative overview of close contacts, followed by the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to delve deeper into the nature and strength of these interactions.
Methodologies for a Comprehensive Interaction Analysis
A robust analysis of intermolecular interactions requires a combination of techniques that can visualize, characterize, and quantify these weak forces. The workflow we will follow is designed to provide a holistic understanding of the crystal packing.
Caption: Workflow for the comprehensive analysis of intermolecular interactions.
Experimental Foundation: X-ray Crystallography
The starting point for any analysis of crystal packing is the three-dimensional structure of the molecule as determined by single-crystal X-ray diffraction. This experimental technique provides the precise coordinates of each atom in the unit cell, which are stored in a Crystallographic Information File (CIF). The CIF for this compound can be accessed from the Cambridge Structural Database (CSD) using the deposition number 893967 .
Computational Toolkit for Interaction Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region of a molecule. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, we can identify and characterize different types of intermolecular contacts.
Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer
-
Import CIF: Launch the CrystalExplorer software and import the CIF file of this compound.
-
Generate Hirshfeld Surface: Select a single molecule and generate the Hirshfeld surface with the dnorm property mapped onto it. Red spots on the dnorm surface indicate close contacts, white regions represent van der Waals contacts, and blue regions indicate longer contacts.
-
Generate 2D Fingerprint Plot: From the Hirshfeld surface, generate a 2D fingerprint plot. This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
QTAIM is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. In the context of intermolecular interactions, QTAIM can identify bond critical points (BCPs) between atoms of neighboring molecules. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the nature and strength of the interactions.
Experimental Protocol: QTAIM Analysis
-
Quantum Chemical Calculation: Perform a single-point energy calculation on the crystal structure using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d,p)) to obtain a wavefunction file.
-
Topological Analysis: Use a program like AIMAll to analyze the resulting wavefunction file.
-
Identify and Characterize BCPs: Locate the (3, -1) bond critical points in the intermolecular regions and analyze the values of ρ and ∇²ρ at these points.
NCI plots are a visualization technique that highlights non-covalent interactions in real space. They are based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.
Experimental Protocol: NCI Plot Generation
-
Wavefunction Input: Utilize the wavefunction file generated from the quantum chemical calculation.
-
NCI Calculation: Use a program like NCIPLOT to calculate the RDG and generate the NCI plot.
-
Visualization: Visualize the resulting NCI surfaces in a molecular visualization program to identify the spatial regions of different types of non-covalent interactions.
Comparative Analysis: this compound vs. 9,9'-Bifluorenylidene
To provide context for the intermolecular interactions in this compound, we will compare its crystal packing with that of 9,9'-bifluorenylidene, a structurally analogous overcrowded alkene.
| Feature | This compound | 9,9'-Bifluorenylidene |
| Molecular Formula | C₂₆H₁₆O₂ | C₂₆H₁₆ |
| Key Functional Groups | Xanthone moieties | Fluorene moieties |
| Symmetry (example) | Monoclinic, P2₁/c | Monoclinic, P2₁/n |
| Dominant Interactions | C-H···O, C-H···π, π-π stacking | C-H···π, π-π stacking |
(Note: The specific crystallographic data for 9,9'-bifluorenylidene can be obtained from the CSD or other crystallographic databases.)
Hirshfeld Surface Analysis Comparison
The 2D fingerprint plots for both molecules reveal the relative contributions of different intermolecular contacts.
Caption: A conceptual comparison of the percentage contributions of key intermolecular contacts.
The presence of oxygen atoms in this compound introduces C-H···O hydrogen bonds, which are a significant contributor to its crystal packing. In contrast, the packing of 9,9'-bifluorenylidene is dominated by C-H···π and π-π stacking interactions between the fluorenyl moieties.
QTAIM and NCI Plot Insights
QTAIM analysis would likely reveal bond critical points between the hydrogen atoms of the xanthone rings and the oxygen atoms of neighboring molecules in this compound, confirming the presence of C-H···O hydrogen bonds. The NCI plots would visualize these as strong, attractive (blue) surfaces. For 9,9'-bifluorenylidene, the QTAIM and NCI analyses would highlight the weaker, delocalized C-H···π and π-π interactions, appearing as broader, green surfaces in the NCI plots.
Conclusion and Future Perspectives
This guide has outlined a comprehensive strategy for the analysis of intermolecular interactions in the crystal structure of this compound. By combining Hirshfeld surface analysis, QTAIM, and NCI plots, researchers can gain a detailed and nuanced understanding of the forces that govern crystal packing. The comparative analysis with 9,9'-bifluorenylidene underscores how subtle changes in molecular structure, such as the introduction of heteroatoms, can significantly alter the landscape of intermolecular interactions and, consequently, the resulting supramolecular architecture.
The methodologies described herein are broadly applicable to a wide range of molecular crystals and can provide invaluable insights for the rational design of materials with tailored properties. For professionals in drug development, a thorough understanding of the intermolecular interactions in active pharmaceutical ingredients (APIs) is critical for controlling polymorphism, which directly impacts the drug's stability, solubility, and bioavailability.
References
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Gavezzotti, A. (2013). Crystal chemistry of organic compounds. Angewandte Chemie International Edition, 52(8), 2034-2054. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
Bader, R. F. (1990). Atoms in molecules: a quantum theory. Oxford University Press. [Link]
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Johnson, E. R., Keinan, S., Mori-Sánchez, P., Contreras-García, J., Cohen, A. J., & Yang, W. (2010). Revealing noncovalent interactions. Journal of the American Chemical Society, 132(18), 6498-6506. [Link]
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Desiraju, G. R. (2011). A bond by any other name. Angewandte Chemie International Edition, 50(1), 52-59. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
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Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]
-
Keith, T. A. (n.d.). AIMAll (Version 19.10.12). TK Gristmill Software. [Link]
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Contreras-García, J., Johnson, E. R., Keinan, S., Chaudret, R., Piquemal, J. P., & Yang, W. (2011). NCIPLOT: a program for plotting noncovalent interaction regions. Journal of Chemical Theory and Computation, 7(3), 625-632. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9,9'-Dixanthylidene
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 9,9'-Dixanthylidene, ensuring the safety of laboratory personnel and the protection of our environment. As your trusted partner in scientific advancement, we are committed to providing value beyond the product itself by being your preferred source for information on laboratory safety and chemical handling.
Understanding the Compound: this compound
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 318 - 320 °C | [1] |
| Molecular Formula | C26H16O2 | [1][2][3] |
| Molecular Weight | 360.41 g/mol | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Stability | Stable under normal conditions | [1] |
Core Principles of this compound Waste Management
The disposal of this compound falls under the regulations for hazardous waste management, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[4][5][6] The fundamental principle is the "cradle-to-grave" management of hazardous materials, ensuring proper handling from generation to final disposal.[4][7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including contaminated materials.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including unreacted starting material, byproducts, contaminated labware (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[8]
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous waste.[9] It should be collected in a dedicated waste container to avoid unintended chemical reactions. Specifically, keep it separate from strong oxidizing agents, with which it is incompatible.[1]
Step 2: Proper Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. The original chemical container is often the best choice for waste.[8] If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Ensure the container is in good condition and free of leaks or external residue.[8]
-
Container Labeling: Proper labeling is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Solid," "Aromatic Ether").
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
Step 3: Safe Accumulation and Storage
-
Accumulation in a Satellite Accumulation Area (SAA): Laboratories can accumulate hazardous waste in an SAA, which is an area at or near the point of generation and under the control of the operator.[10]
-
Storage Conditions:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated area, away from heat, sunlight, and sources of ignition.[11]
-
Ensure the storage location is clearly marked as a hazardous waste accumulation area.
-
Provide secondary containment, such as a tray or bin, to contain any potential leaks or spills.
-
Step 4: Disposal and Removal
-
Arrange for Professional Disposal: The disposal of this compound must be carried out by a licensed hazardous waste disposal company.[11][12] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Waste Pickup Request: Once the waste container is full or has been in accumulation for the maximum allowed time (typically 180 days, but this can vary by generator status and state regulations), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Chemical Waste Disposal Guidelines. Unknown Source.
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
Hazardous Material Fact Sheet High Level Disinfection (HLD) Chemical Disposal. UNMC. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]
Sources
- 1. sterlitech.com [sterlitech.com]
- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,9'-Dixanthylidene
This document provides comprehensive safety protocols for the handling and disposal of 9,9'-Dixanthylidene (CAS No. 517-45-3). As a crystalline solid and a polycyclic aromatic hydrocarbon (PAH), this compound requires meticulous handling to mitigate potential health risks. While specific toxicological data for this compound is limited, the established principles for managing PAHs serve as a robust foundation for ensuring laboratory safety.[1][2] This guide is designed for researchers and drug development professionals, offering a framework of causation-driven safety measures that extend beyond mere compliance to foster a culture of proactive risk management.
Hazard Assessment: Understanding the Risk Profile
This compound is a stable, solid organic compound with a high melting point of 318-320 °C.[1] The primary physical risk during laboratory handling is the generation of fine dust or aerosols, particularly when weighing or transferring the solid.[3] Inhalation of airborne particles and dermal (skin) contact are the most significant potential routes of exposure.[2][3]
Although the Safety Data Sheet (SDS) indicates no known effects for skin contact or ingestion based on currently available information, the chemical structure places it in the broader class of PAHs.[1] Many compounds in this class are known to be hazardous, necessitating that this compound be handled with appropriate caution to prevent unforeseen health effects.[4][5] Therefore, our safety paradigm is built on the principle of minimizing all potential routes of exposure through a combination of engineering controls and personal protective equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing specific PPE, it is crucial to ground our protocol in the hierarchy of controls. This framework prioritizes the most effective safety measures.
-
Engineering Controls: This is the first and most effective line of defense. All handling of this compound powder must be performed within a certified chemical fume hood to contain dust and prevent inhalation.[3]
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. This guide forms a key part of these controls.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential for protecting against residual risks that cannot be eliminated by engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific tasks being performed. The following table summarizes the required equipment for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Storage & Inspection | Safety Glasses | Not required (in sealed container) | Not required | Lab Coat |
| Weighing & Transfer (in Fume Hood) | Chemical Safety Goggles | Fume Hood (Primary) | Nitrile Gloves (Double-gloving recommended) | Full-Sleeve Lab Coat |
| Solution Preparation (in Fume Hood) | Chemical Safety Goggles | Fume Hood (Primary) | Nitrile Gloves | Full-Sleeve Lab Coat |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | N95 Respirator (or higher) | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron over Lab Coat |
Eye and Face Protection
Causality: Solid particulates can cause severe eye irritation or mechanical injury.
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when this compound is handled outside of a sealed container.
-
Enhanced Precaution: For spill cleanup or when handling larger quantities (>10g), a full-face shield should be worn over safety goggles to protect the entire face from potential splashes or airborne dust.[6]
Skin and Body Protection
Causality: Direct skin contact presents a potential, though currently unquantified, absorption risk. PAHs as a class can contaminate clothing and lead to prolonged exposure.[5]
-
Lab Coat: A clean, full-sleeve lab coat is mandatory to protect skin and personal clothing.
-
Gloves:
-
Type: Chemical-resistant nitrile gloves are required. Avoid latex gloves, which offer inferior protection against many organic compounds.
-
Practice: Double-gloving is strongly recommended during weighing and transfer operations. This allows for the removal of the outer, potentially contaminated glove without exposing the skin. Contaminated gloves must be disposed of immediately as hazardous waste.
-
Respiratory Protection
Causality: The primary engineering control, a chemical fume hood, is designed to prevent the inhalation of dust.[3] However, in scenarios where these controls may be insufficient (e.g., a significant spill outside of containment), respiratory protection becomes critical.
-
Primary Control: A properly functioning chemical fume hood is essential for all operations involving the solid form of this compound.
-
Secondary Control: For spill cleanup or emergency situations, a NIOSH-approved N95 particulate respirator is the minimum requirement. This will protect against inhaling fine dust generated during the incident.
Operational Plan: A Step-by-Step Handling Workflow
This protocol details the process of weighing 500 mg of this compound powder and preparing a solution.
Preparation:
-
Ensure the chemical fume hood is on, and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, chemical safety goggles, and double nitrile gloves.
-
Line the balance and the fume hood work surface with absorbent bench paper.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.
Execution:
-
Carefully open the this compound container inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat on the balance. Perform all transfers slowly and deliberately to minimize dust generation.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed powder into the designated beaker for dissolution.
-
Slowly add the solvent to the beaker, ensuring no splashing occurs.
-
Once the solid is dissolved, the risk of aerosolization is significantly reduced.
Post-Handling:
-
Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth, placing the cloth in the solid waste container.
-
Carefully fold the contaminated bench paper inward and place it in the solid waste container.
-
With the inner gloves still on, clean the work area.
-
Remove the inner gloves and dispose of them, followed by washing hands thoroughly.
Visual Workflow: Safe Handling of this compound
The following diagram illustrates the logical flow of operations to ensure safety at every stage.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
